molecular formula C16H18O9 B1247766 1-Caffeoylquinic acid CAS No. 928005-87-2

1-Caffeoylquinic acid

Cat. No.: B1247766
CAS No.: 928005-87-2
M. Wt: 354.31 g/mol
InChI Key: GWTUHAXUUFROTF-AVXJPILUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-caffeoylquinic acid is an alkyl caffeate ester obtained by the formal condensation of the carboxy group of trans-caffeic acid with the 1-hydroxy group of (-)-quinic acid. It has a role as a Camellia sinensis metabolite, a NF-kappaB inhibitor, an antineoplastic agent and an antioxidant. It is a quinic acid and an alkyl caffeate ester. It is functionally related to a trans-caffeic acid. It derives from a hydride of a (-)-quinic acid.
1-Caffeoylquinic acid has been reported in Erigeron breviscapus, Embelia schimperi, and Lonicera japonica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUHAXUUFROTF-AVXJPILUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308334
Record name trans-1-O-Caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928005-87-2
Record name 1-Caffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1-O-Caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Caffeoylquinic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Caffeoylquinic acid (1-CQA) is a naturally occurring phenolic compound belonging to the family of caffeoylquinic acids, which are esters of caffeic acid and quinic acid.[1] Found in various plants, including honeysuckle (Lonicera japonica), artichoke (Cynara scolymus), and Erigeron breviscapus, 1-CQA has garnered significant interest in the scientific community for its diverse pharmacological properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its potential as a therapeutic agent. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound is formally derived from the condensation of the carboxylic acid group of trans-caffeic acid with the 1-hydroxyl group of (-)-quinic acid.[2][3]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid[5]
Synonyms 1-O-Caffeoylquinic acid, 1-CQA[4]
CAS Number 1241-87-8[5]
Molecular Formula C₁₆H₁₈O₉[5]
Molecular Weight 354.31 g/mol [5]
Canonical SMILES C1--INVALID-LINK--O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O">C@HO[5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Earthy yellow crystalline powder[3]
Melting Point Data not readily available
Boiling Point 636.2 ± 55.0 °C (Predicted)
Density 1.65 g/cm³
pKa 2.94 ± 0.50 (Predicted)
LogP -0.587 (Estimated)
Solubility Soluble in methanol (B129727), ethanol, DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[3][4]
UV max 220, 247, 333 nm[4]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It has been identified as a potent inhibitor of the NF-κB signaling pathway and the PD-1/PD-L1 immune checkpoint interaction.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The aberrant activation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of NF-κB activation.[3]

The inhibitory mechanism of caffeic acid derivatives on the NF-κB pathway often involves the suppression of IκB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action ultimately blocks the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Inhibition_by_1CQA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor IKK IKK Receptor->IKK activates IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB phosphorylates IκB IkB IkB NFkB NFkB NFkB_n NFκB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases 1_CQA This compound 1_CQA->IKK inhibits Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression induces

Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the PD-1/PD-L1 Interaction

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance. Cancer cells often exploit this pathway to evade the host's immune system. This compound has been identified as an inhibitor of the PD-1/PD-L1 interaction.[4]

PD1_PDL1_Inhibition_by_1CQA cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell TCR TCR T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation PD1 PD-1 T_Cell_Inhibition T-Cell Inhibition PD1->T_Cell_Inhibition MHC MHC PDL1 PD-L1 PDL1->PD1 binds 1_CQA This compound 1_CQA->PD1 blocks binding

Blockade of the PD-1/PD-L1 interaction by this compound.

Table 3: Biological Activity Data for this compound

Biological Target/ActivityAssayResult
NF-κB Molecular DockingBinding Energy: -11.50 Kcal/mol (with Rel homology domain of p105)
NF-κB Inhibition AssayKᵢ: 0.002 µM (against RH domain of p105)[3]
PD-1/PD-L1 Interaction Surface Plasmon ResonanceKᴅ (to PD-1): 12.4 µM; IC₅₀: 87.28 µM[4]
Antioxidant Activity DPPH Radical ScavengingPotent activity observed
Antioxidant Activity ABTS Radical ScavengingPotent activity observed

Experimental Protocols

NF-κB Nuclear Translocation Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

    • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a defined period (e.g., 30-60 minutes).

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving differential centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of nuclear to cytoplasmic p65 to determine the extent of nuclear translocation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Pre-treat with 1-CQA A->B C Stimulate with LPS B->C D Nuclear/Cytoplasmic Fractionation C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer F->G H Antibody Incubation G->H I Detection H->I J Densitometry I->J K Quantification J->K

Experimental workflow for the NF-κB nuclear translocation assay.
PD-1/PD-L1 Binding Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure biomolecular interactions in real-time. This protocol outlines the steps to assess the inhibitory effect of this compound on the PD-1/PD-L1 interaction.

  • Chip Preparation and Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize recombinant human PD-1 protein onto the activated sensor surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding and Inhibition Analysis:

    • Inject a solution of recombinant human PD-L1 (analyte) over the sensor surface at various concentrations to establish a baseline binding interaction.

    • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., low pH buffer).

    • To assess inhibition, pre-incubate PD-L1 with varying concentrations of this compound before injecting the mixture over the PD-1 immobilized surface.

    • Alternatively, inject varying concentrations of this compound over the PD-1 surface followed by the injection of a fixed concentration of PD-L1.

  • Data Analysis:

    • Record the sensorgrams, which show the change in resonance units (RU) over time.

    • Determine the kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₔ) and the equilibrium dissociation constant (Kᴅ) from the binding curves.

    • Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the concentration of the compound.

Antioxidant Activity Assays (DPPH and ABTS)

These spectrophotometric assays are commonly used to evaluate the radical scavenging capacity of antioxidant compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, mix a solution of this compound (at various concentrations) with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: In a 96-well plate, mix a solution of this compound (at various concentrations) with the ABTS•⁺ solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 734 nm).

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Conclusion

This compound is a promising natural compound with well-defined chemical and physical properties. Its significant biological activities, particularly the inhibition of the NF-κB and PD-1/PD-L1 pathways, highlight its therapeutic potential in the management of inflammatory diseases and cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action and potential applications of this multifaceted molecule. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling to translate the promising in vitro findings into clinical applications.

References

An In-depth Technical Guide to 1-Caffeoylquinic Acid: Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid.[1] These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources of 1-CQA, its biosynthetic pathway, and detailed experimental protocols for its extraction, identification, and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive molecule.

Natural Sources of this compound

This compound is found in a variety of plant species, often alongside other CQA isomers. The concentration of 1-CQA can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions.[1] Notable natural sources of 1-CQA include members of the Asteraceae and Lonicera families.

Table 1: Quantitative Data of this compound and Other Caffeoylquinic Acid Isomers in Selected Natural Sources

Plant SpeciesFamilyPlant Part1-CQA ConcentrationOther CQA Isomers and ConcentrationsReference(s)
Cynara scolymus (Artichoke)AsteraceaeHeadsPresent, but not individually quantified1,5-di-O-caffeoylquinic acid: 3890 mg/kg; 1,3-di-O-caffeoylquinic acid (cynarin) is predominant in juice due to isomerization.[2]
Solanum tuberosum (Potato)SolanaceaeTubers (transgenic)Increased levels observed3-CQA, 4-CQA, 5-CQA also increased.[3]
Lonicera japonica (Japanese Honeysuckle)CaprifoliaceaeFlowers and BudsPresent, but not individually quantified in all studiesContains a variety of CQAs and their esters. Total caffeoylquinic acids (chlorogenic acid, 3,5-di-O-caffeoylquinic acid, and 4,5-di-O-caffeoylquinic acid) are NLT 3.8%.[4][5]
Various Asteraceae speciesAsteraceaeAerial partsPresent in some speciesOften found with 3,5-dicaffeoylquinic acid, 1,5-dicaffeoylquinic acid, and chlorogenic acid (3-CQA).[6][7]

Biosynthesis of this compound

The biosynthesis of this compound, like other CQAs, originates from the phenylpropanoid pathway. This intricate metabolic network converts the amino acid L-phenylalanine into a variety of phenolic compounds. The key steps leading to the formation of CQAs are outlined below.

The initial stages of the pathway involve the conversion of L-phenylalanine to p-coumaroyl-CoA. This intermediate can then enter different branches of the phenylpropanoid pathway. For the synthesis of CQAs, p-coumaroyl-CoA serves as a precursor for the formation of caffeoyl-CoA.

The final step in the biosynthesis of mono-CQAs, including 1-CQA, is the esterification of quinic acid with caffeoyl-CoA. This reaction is catalyzed by a class of enzymes known as hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferases (HQTs).[8] The specific isomer formed (1-CQA, 3-CQA, 4-CQA, or 5-CQA) is thought to be determined by the substrate specificity of the particular HQT enzyme present in the plant species. It is also hypothesized that isomerization between different CQA forms can occur, potentially through enzymatic or non-enzymatic mechanisms influenced by factors like pH and light.[1][9]

Below is a diagram illustrating the general biosynthetic pathway leading to the formation of caffeoylquinic acids.

Caffeoylquinic Acid Biosynthesis cluster_enzymes Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL_label PAL pCou p-Coumaric Acid Cin->pCou C4H_label C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA FourCL_label 4CL pCouQuin p-Coumaroyl-Quinic Acid pCouCoA->pCouQuin CafCoA Caffeoyl-CoA pCouCoA->CafCoA HQT_label1 HQT CafQuin Caffeoyl-Quinic Acids (including 1-CQA) pCouQuin->CafQuin C3H_label C3'H CafCoA->CafQuin HQT_label2 HQT Quin Quinic Acid Quin->pCouQuin Quin->CafQuin PAL PAL C4H C4H FourCL 4CL HQT HQT C3H C3'H Experimental Workflow Start Plant Material (Fresh or Dried) Grinding Grinding/Homogenization Start->Grinding Extraction Extraction (e.g., 70% Methanol, Ultrasonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Analysis HPLC-DAD/MS Analysis Filtration->Analysis Data Data Processing and Quantification Analysis->Data

References

The Antioxidant Mechanisms of 1-Caffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Caffeoylquinic acid (1-CQA), a prominent member of the caffeoylquinic acid (CQA) family, exhibits significant antioxidant properties that are of increasing interest in the fields of pharmacology and drug development. This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of 1-CQA and its isomers. The core mechanisms include direct radical scavenging through hydrogen atom and single electron transfer, chelation of pro-oxidant metal ions, and the modulation of intracellular antioxidant pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade. This document summarizes key quantitative data, provides detailed experimental protocols for assessing antioxidant activity, and visualizes the complex signaling pathways involved.

Direct Antioxidant Mechanisms

The antioxidant capacity of 1-CQA is intrinsically linked to its chemical structure, particularly the catechol moiety of the caffeic acid portion. This structure enables 1-CQA to neutralize free radicals through several mechanisms.

Radical Scavenging

1-CQA and other CQAs are potent scavengers of various reactive oxygen species (ROS) and reactive nitrogen species (RNS). The primary mechanisms of radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2] In lipid media, the HAT mechanism is predominant, while in aqueous environments, both HAT and SET pathways contribute to the antioxidant activity.[1][2] The hydroperoxyl radical scavenging capacity of CQAs in a physiological environment is comparable to that of well-known antioxidants like resveratrol (B1683913) and ascorbic acid.[3]

The antioxidant activity of CQAs is also pH-dependent. At physiological pH, CQAs exist in a dissociated form, which enhances their antioxidant potential.[1] While all CQA isomers show comparable activity at low pH, at higher pH levels (above 5.0), they exhibit greater activity than the standard antioxidant Trolox.[3]

Metal Ion Chelation

Another crucial direct antioxidant mechanism of CQAs is the chelation of metal ions, particularly ferrous iron (Fe²⁺).[4][5] By binding to Fe²⁺, CQAs prevent its participation in the Fenton reaction, a major source of the highly reactive hydroxyl radical (•OH).[5][6] This chelating ability is attributed to the dihydroxyl groups on the caffeic acid moiety.[5]

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, CQAs exert significant antioxidant effects by modulating endogenous antioxidant defense systems. The activation of the Nrf2 signaling pathway is a key indirect mechanism.[7][8]

The Nrf2-ARE Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to oxidative stress or electrophilic compounds like CQAs, Keap1 is modified, leading to the release of Nrf2.[7] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[7][10]

This binding initiates the transcription of a suite of protective genes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective roles.[10][11]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[11]

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[10][11]

Studies on 5-CQA have shown that its activation of the Nrf2 pathway is mediated by the phosphorylation of upstream kinases, including Mitogen-Activated Protein Kinases (MAPKs), AMP-activated protein kinase (AMPK), and Protein Kinase C delta (PKCδ).[10][11]

Quantitative Antioxidant Activity Data

The antioxidant capacity of various caffeoylquinic acids has been quantified using several in vitro assays. The following tables summarize the available data.

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)Source
3,4-di-O-caffeoylquinic acidDPPHLower than non-adjacent di-CQAsBHT-[12]
3,5-di-O-caffeoylquinic acidDPPHLower than non-adjacent di-CQAsBHT-[12]
4,5-di-O-caffeoylquinic acidDPPHLower than non-adjacent di-CQAsBHT-[12]
Caffeic AcidDPPH50Trolox56[13]

Note: Specific IC50 values for this compound were not available in the searched literature. The data presented is for related di-CQA isomers and caffeic acid to provide context for the antioxidant potential of this class of compounds.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[14][15]

Methodology:

  • Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol (B129727) or ethanol (B145695).[15]

  • Prepare a working solution of DPPH by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[15]

  • Prepare various concentrations of the test compound (1-CQA) and a positive control (e.g., Trolox, Ascorbic Acid).

  • Add a specific volume of the test compound solution to the DPPH working solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[15]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A blank sample containing the solvent instead of the test compound is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[14][17]

Methodology:

  • Generate the ABTS•+ radical by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.[17][18]

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound (1-CQA) and a positive control.

  • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[19]

  • A blank is prepared with the solvent instead of the test compound.

  • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the concentration-inhibition curve.

Ferrous Ion (Fe²⁺) Chelating Assay

Principle: This assay determines the ability of a compound to chelate ferrous ions. The method often involves a competitor ligand, such as ferrozine, which forms a colored complex with Fe²⁺. The presence of a chelating agent will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in color intensity.[5]

Methodology:

  • Prepare solutions of the test compound (1-CQA), a positive control (e.g., EDTA), ferrous chloride (FeCl₂), and ferrozine.

  • Add the test compound to a solution of FeCl₂.

  • Initiate the reaction by adding ferrozine.

  • After a short incubation period at room temperature, measure the absorbance of the mixture at the wavelength of maximum absorbance for the ferrozine-Fe²⁺ complex (typically around 562 nm).

  • A blank is prepared without the test compound.

  • The percentage of Fe²⁺ chelating activity is calculated as follows: % Chelating Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • The EC50 value, the effective concentration that chelates 50% of the ferrous ions, can be determined.

Western Blot Analysis for Nrf2 Pathway Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a cell or tissue extract. This technique is employed to measure the levels of total and nuclear Nrf2, as well as the expression of its downstream target proteins like HO-1 and GCL, following treatment with 1-CQA.[10][11]

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2 hepatocytes) and treat them with various concentrations of 1-CQA for different time points.[10]

  • Protein Extraction: Lyse the cells to extract total cellular proteins or perform nuclear and cytoplasmic fractionation to isolate nuclear proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-GCL, and a loading control like β-actin or Lamin B1 for nuclear extracts).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: Add a chemiluminescent substrate for the enzyme and detect the emitted light using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize them to the loading control.

Visualizations

Signaling Pathway Diagrams

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CQA This compound Upstream_Kinases MAPKs, AMPK, PKCδ CQA->Upstream_Kinases ROS Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (ubiquitinated) Keap1_Nrf2->Keap1 Nrf2_released Nrf2 Keap1_Nrf2->Nrf2_released Proteasome Proteasomal Degradation Keap1->Proteasome Nrf2_nucleus Nrf2 Nrf2_released->Nrf2_nucleus translocation Upstream_Kinases->Nrf2_released phosphorylates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow Diagram

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Working Solution start->prep_dpph prep_samples Prepare 1-CQA and Control Solutions (various concentrations) start->prep_samples mixing Mix DPPH Solution with Sample/Control/Blank prep_dpph->mixing prep_samples->mixing incubation Incubate in Dark (30 minutes) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation plot Plot % Inhibition vs. Concentration calculation->plot ic50 Determine IC50 Value plot->ic50 end End ic50->end

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound demonstrates a robust and multi-pronged antioxidant capacity. Its ability to directly neutralize free radicals, chelate pro-oxidant metals, and, perhaps most significantly, upregulate the body's own antioxidant defenses through the Nrf2 pathway, makes it a compound of considerable interest for the development of novel therapeutics aimed at mitigating oxidative stress-related pathologies. Further research focusing on the in vivo efficacy and bioavailability of 1-CQA is warranted to fully elucidate its therapeutic potential.

References

1-Caffeoylquinic Acid: A Potent Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory and immune responses. Its dysregulation is implicated in a host of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and various cancers. Consequently, the NF-κB signaling pathway has emerged as a key target for therapeutic intervention. Among the numerous natural compounds investigated for their anti-inflammatory properties, 1-Caffeoylquinic acid (1-CQA), a phenolic compound found in various plants, has demonstrated significant potential as a potent inhibitor of NF-κB activation. This technical guide provides a comprehensive overview of the current understanding of 1-CQA as an NF-κB inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its activity.

Mechanism of Action

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon cellular stimulation, the IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, allowing the active NF-κB dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

This compound and its derivatives have been shown to inhibit the NF-κB pathway at multiple key steps. A primary mechanism of action is the inhibition of IκBα degradation, which effectively prevents the release and subsequent nuclear translocation of the p65 subunit.[1] Some studies suggest that this is achieved through the direct inhibition of the IKKβ subunit, preventing the initial phosphorylation of IκBα.[2] Furthermore, 1-CQA has shown a significant binding affinity to the Rel Homology (RH) domain of the NF-κB precursor protein p105, which may interfere with its processing and the subsequent formation of active NF-κB dimers.[3][4] By blocking these critical activation steps, 1-CQA effectively suppresses the downstream expression of NF-κB-mediated pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKKβ IKKα NEMO Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation (P) Ub Ub IκBα->Ub Ubiquitination p65_p50 NF-κB (p65/p50) p65_p50_nucleus NF-κB (p65/p50) p65_p50->p65_p50_nucleus Nuclear Translocation Inactive_Complex p65/p50 IκBα Inactive_Complex->p65_p50 Release Proteasome Proteasome Ub->Proteasome Degradation 1_CQA This compound 1_CQA->IKK_complex Inhibition 1_CQA->p65_p50 Inhibition of Nuclear Translocation DNA κB Sites p65_p50_nucleus->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression p65_p50IκBα p65_p50IκBα p65_p50IκBα->Inactive_Complex NF_kappaB_Reporter_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day3 Day 3: Lysis and Luminescence Measurement Seed_Cells Seed HEK293T cells stably expressing NF-κB-luciferase reporter construct into a 96-well plate. Incubate_Overnight Incubate overnight at 37°C, 5% CO2. Seed_Cells->Incubate_Overnight Pre-treat Pre-treat cells with various concentrations of this compound for 1 hour. Incubate_Overnight->Pre-treat Stimulate Stimulate cells with an NF-κB activator (e.g., TNF-α) for 6-24 hours. Pre-treat->Stimulate Lyse_Cells Lyse the cells using a lysis buffer. Stimulate->Lyse_Cells Add_Substrate Add luciferase substrate to the cell lysate. Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence using a luminometer. Add_Substrate->Measure_Luminescence

References

The Anti-Influenza Potential of 1-Caffeoylquinic Acid: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ongoing threat of seasonal and pandemic influenza necessitates the development of novel antiviral therapeutics. Natural products represent a promising reservoir of chemical diversity for the discovery of new anti-influenza agents. Among these, caffeoylquinic acids (CQAs), a family of phenolic compounds found in various plants, have garnered attention for their potential antiviral properties. This technical guide provides an in-depth overview of the anti-influenza properties of a specific isomer, 1-Caffeoylquinic acid (1-CQA), within the broader context of the CQA family. While direct research on 1-CQA is emerging, this paper synthesizes available data on related CQA isomers to build a comprehensive picture of its potential mechanisms of action, and to provide a framework for future research and development.

Quantitative Data on the Anti-Influenza Activity of Caffeoylquinic Acids

Quantitative data on the anti-influenza activity of this compound is not extensively available in the current literature. However, studies on closely related CQA isomers and the parent compound, caffeic acid, provide valuable insights into the potential efficacy of this compound class. The following tables summarize the available quantitative data for various CQAs against influenza A viruses.

Table 1: In Vitro Anti-Influenza Activity of Caffeoylquinic Acid Derivatives

CompoundVirus StrainCell LineAssay TypeEC50 (µM)Reference
Chlorogenic Acid (3-CQA)A/WSN/33 (H1N1)MDCKCell Viability341.0 ± 21.0[1]
3,4-di-O-Caffeoylquinic AcidA/WSN/33 (H1N1)MDCKCell Viability66.7 ± 4.5[1]
3,5-di-O-Caffeoylquinic AcidA/WSN/33 (H1N1)MDCKCell Viability105.2 ± 10.3[1]
4,5-di-O-Caffeoylquinic AcidA/WSN/33 (H1N1)MDCKCell Viability129.5 ± 2.6[1]
3,4,5-tri-O-Caffeoylquinic AcidA/WSN/33 (H1N1)MDCKCell Viability114.7 ± 12.2[1]
Caffeic AcidA/WSN/33 (H1N1)MDCKCell Viability210.9 ± 14.6[1]

Table 2: Neuraminidase Inhibitory Activity of Caffeic Acid Derivatives

CompoundNeuraminidase SubtypeIC50 (µM)Inhibition TypeReference
Caffeic Acid Derivative 15dN1 (H5N1)8.5Non-competitive[2]
Caffeic Acid Derivative 15dN2 (H9N2)7.2Non-competitive[2]

Table 3: Cytotoxicity of Caffeoylquinic Acid Derivatives

CompoundCell LineCC50 (µM)Reference
3,4-di-O-Caffeoylquinic AcidHEp-2>1000[3]
3,5-di-O-Caffeoylquinic AcidHEp-2>1000[3]

Mechanisms of Action

The anti-influenza activity of caffeoylquinic acids is believed to be multifactorial, targeting both viral and host cell components. The primary proposed mechanisms include direct inhibition of viral neuraminidase and modulation of host inflammatory and antiviral signaling pathways.

Neuraminidase Inhibition

Several studies have indicated that CQAs can inhibit the activity of influenza neuraminidase (NA), a key viral enzyme responsible for the release of progeny virions from infected cells.[2] This inhibition is a critical mechanism for halting the spread of the virus. The caffeoyl moiety appears to be crucial for this activity.[1]

Modulation of Host Signaling Pathways

Beyond direct viral targeting, CQAs may exert their anti-influenza effects by modulating host immune responses. Two key pathways implicated in the host response to influenza infection are the RIG-I and NF-κB signaling pathways.

The Retinoic acid-Inducible Gene I (RIG-I) is a cytosolic pattern recognition receptor that detects viral RNA and initiates an innate immune response, leading to the production of type I interferons (IFNs) and other antiviral proteins. While direct evidence for 1-CQA is pending, other polyphenolic compounds have been shown to modulate this pathway, suggesting a potential mechanism for CQAs to enhance the host's antiviral state.

The Nuclear Factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Influenza virus infection is known to activate NF-κB, leading to the production of pro-inflammatory cytokines that contribute to the pathology of the disease. Caffeic acid has been shown to inhibit NF-κB activation.[4] By suppressing this pathway, CQAs could potentially mitigate the excessive inflammation associated with severe influenza.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the anti-influenza properties of compounds like this compound.

Cell Culture and Virus Propagation
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research as they are highly susceptible to infection.

  • Culture Conditions: MDCK cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.

  • Virus Strains: Influenza A strains such as A/Puerto Rico/8/34 (H1N1) and A/Udorn/307/72 (H3N2) are frequently used.

  • Virus Propagation: Viruses are propagated in the allantoic fluid of 10-day-old embryonated chicken eggs or in MDCK cells. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Cytotoxicity Assay

The cytotoxicity of the test compound is assessed to ensure that any observed antiviral activity is not due to cell death.

  • Method: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a common method.

  • Procedure:

    • Seed MDCK cells in a 96-well plate and incubate until confluent.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is calculated.

Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication.

  • Procedure:

    • Seed MDCK cells in 6-well plates and grow to confluence.

    • Infect the cell monolayers with a known amount of influenza virus (e.g., 100 plaque-forming units, PFU).

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Overlay the cells with a medium containing 1% low-melting-point agarose (B213101) and various concentrations of this compound.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

    • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

    • Count the number of plaques and calculate the 50% inhibitory concentration (IC50).

Neuraminidase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the neuraminidase enzyme.

  • Method: A fluorometric assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is widely used.

  • Procedure:

    • In a black 96-well plate, add influenza virus (as the source of neuraminidase) and various concentrations of this compound.

    • Incubate at 37°C for 30 minutes.

    • Add the MUNANA substrate to initiate the enzymatic reaction.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

    • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (excitation ~365 nm, emission ~450 nm).

    • Calculate the IC50 value.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the anti-influenza activity of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 antiviral Antiviral Assay (Plaque Reduction) Determine IC50 cytotoxicity->antiviral Select non-toxic concentrations mechanistic Mechanistic Assays antiviral->mechanistic Investigate mechanism of active compound na_inhibition Neuraminidase Inhibition Assay mechanistic->na_inhibition pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) mechanistic->pathway_analysis

General workflow for in vitro evaluation of anti-influenza compounds.

rigi_pathway Influenza_RNA Influenza A Viral RNA RIGI RIG-I Influenza_RNA->RIGI sensed by MAVS MAVS RIGI->MAVS activates TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe activates IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 phosphorylates Nucleus Nucleus IRF3_IRF7->Nucleus translocates to IFN Type I Interferons (IFN-α/β) Nucleus->IFN induces transcription of CQA This compound (Proposed) CQA->RIGI Modulation?

Proposed modulation of the RIG-I signaling pathway by this compound.

nfkb_pathway Influenza_Infection Influenza A Infection IKK IKK Complex Influenza_Infection->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription of CQA This compound (Proposed) CQA->IKK inhibits

Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

The available evidence on caffeoylquinic acids suggests that this compound is a promising candidate for further investigation as an anti-influenza agent. The primary proposed mechanisms of action, neuraminidase inhibition and modulation of host inflammatory responses, are well-established targets for antiviral therapy. However, there is a clear need for further research to specifically elucidate the anti-influenza properties of the 1-CQA isomer.

Future studies should focus on:

  • Quantitative analysis: Determining the IC50 and EC50 values of 1-CQA against a panel of clinically relevant influenza A and B virus strains, including neuraminidase inhibitor-resistant strains.

  • Cytotoxicity profiling: Establishing the CC50 of 1-CQA in various cell lines to determine its selectivity index.

  • Detailed mechanistic studies: Investigating the precise molecular interactions of 1-CQA with influenza neuraminidase and its specific effects on the RIG-I and NF-κB signaling pathways.

  • In vivo efficacy: Evaluating the therapeutic potential of 1-CQA in animal models of influenza infection.

A thorough investigation of this compound will provide a clearer understanding of its potential as a lead compound for the development of a new class of anti-influenza drugs.

References

The Role of 1-Caffeoylquinic Acid in Post-Meal Glucose Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Postprandial hyperglycemia is a critical therapeutic target in the management of type 2 diabetes. Emerging evidence highlights the potential of naturally occurring phenolic compounds in regulating post-meal glucose excursions. Among these, 1-Caffeoylquinic acid (1-CQA), a prominent isomer of chlorogenic acid, has garnered significant attention. This technical guide provides an in-depth analysis of the molecular mechanisms through which 1-CQA contributes to post-meal glucose homeostasis. It consolidates findings from in vitro, in vivo, and clinical studies, detailing its role as an inhibitor of carbohydrate-hydrolyzing enzymes and a modulator of key cellular signaling pathways that govern glucose uptake and incretin (B1656795) hormone regulation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

This compound (1-CQA) is a phenolic compound formed from the esterification of caffeic acid and quinic acid. While often discussed under the broader term "chlorogenic acid" (CGA), which most commonly refers to the 5-CQA isomer, specific isomers possess distinct biological activities. This guide focuses on the accumulated evidence for the role of caffeoylquinic acids, with a particular emphasis on data relevant to 1-CQA where specified, in modulating the physiological response to a carbohydrate-containing meal. The primary mechanisms of action include the inhibition of intestinal glucose absorption and the enhancement of peripheral glucose disposal.

Mechanisms of Action in Postprandial Glucose Control

The efficacy of 1-CQA and its isomers in attenuating post-meal hyperglycemia is multifactorial, involving actions in the gastrointestinal tract, the bloodstream, and peripheral tissues.

Inhibition of Intestinal Carbohydrate Digestion

A primary mechanism for reducing postprandial glucose spikes is the delay of carbohydrate digestion in the small intestine. Caffeoylquinic acids have been shown to inhibit key enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides.

  • α-Glucosidase Inhibition: This enzyme, located in the brush border of the small intestine, is responsible for the final step in carbohydrate digestion. Inhibition of α-glucosidase slows the release of glucose into the bloodstream. Several studies have demonstrated the potent α-glucosidase inhibitory activity of various CQA derivatives.[1][2][3][4]

  • α-Amylase Inhibition: Pancreatic α-amylase is crucial for the initial breakdown of starch. By inhibiting this enzyme, CQAs can reduce the rate at which complex carbohydrates are converted into smaller oligosaccharides.[4][5][6]

Modulation of Incretin Hormone System via DPP-IV Inhibition

The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut after a meal and enhance glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[7][8] The enzyme dipeptidyl peptidase-IV (DPP-IV) rapidly degrades these hormones.[7] Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control.[8] Caffeoylquinic acids have been identified as inhibitors of DPP-IV, suggesting a role in enhancing the incretin effect.[7][9]

Enhancement of Peripheral Glucose Uptake

Beyond the gut, CQAs act on peripheral tissues, primarily skeletal muscle, to increase glucose disposal from the bloodstream. This is achieved by promoting the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[10][11][12] This process is governed by complex signaling cascades.

  • AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a critical cellular energy sensor.[13] Activation of AMPK in skeletal muscle stimulates GLUT4 translocation in an insulin-independent manner.[10][13][14] Several studies have confirmed that caffeic acid and its derivatives, including CQAs, activate AMPK, leading to increased glucose uptake.[10][14][15]

  • Insulin Signaling Pathway (PI3K/Akt): While some effects of CQAs are insulin-independent, evidence also suggests they can enhance insulin sensitivity. Caffeic acid has been shown to activate the Akt pathway, a key component of insulin signaling that also leads to GLUT4 translocation.[14] This suggests a dual mechanism where CQAs may both mimic and potentiate insulin's effects on glucose uptake.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of caffeoylquinic acid derivatives on key targets in glucose metabolism.

Table 1: Inhibition of Carbohydrate-Hydrolyzing Enzymes by Caffeoylquinic Acid Derivatives

CompoundEnzymeIC50 ValueInhibition TypeSource
1,5-dicaffeoylquinic acidα-Glucosidase76.9% of acarbose (B1664774) activity at 750 μMNot specified[1]
CQA Derivatives (general)α-Glucosidase (S. cerevisiae)0.16–0.39 mg/mLNoncompetitive[2]
1,4-dicaffeoylquinic acidα-GlucosidaseHighest activity among diCQAs testedNot specified[3]
5-Caffeoylquinic acidα-GlucosidaseMixedMixed[4]
Caffeic Acidα-Amylase3.68 μg/mLDose-dependent[6]
Chlorogenic Acid (5-CQA)α-Amylase9.10 μg/mLDose-dependent[6]
Caffeic Acidα-Glucosidase4.98 μg/mLDose-dependent[6]
Chlorogenic Acid (5-CQA)α-Glucosidase9.24 μg/mLDose-dependent[6]

Table 2: Effects of Caffeic Acid and Derivatives on Glucose Uptake and Signaling

CompoundCell Line / ModelEffectKey FindingSource
Caffeic Acid (125 µM)L6-GLUT4myc cellsIncreased GLUT4 Translocation+31% (basal), +24.5% (with insulin)[16]
Caffeic Acid Phenethyl Ester (CAPE)L6 rat myoblast cellsStimulated Glucose UptakeMediated by AMPK activation[14]
Chlorogenic Acid (CGA)L6 myotubesIncreased Glucose TransportDose- and time-dependent; abrogated by AMPK inhibition[10][15]
Chlorogenic Acid (CGA)db/db miceLowered Fasting Blood GlucoseSignificant decrease 10 min post-administration[15]
3-Caffeoylquinic acid (50 mg/kg)HFFD-fed ratsImproved Glucose ToleranceIncreased muscle GLUT4, p-AKT, and p-AMPK expression[17]
Coffee Silverskin Extract (rich in 5-CQA)Caco-2 cellsReduced Glucose Uptake~17% reduction; decreased GLUT2 expression[18]

Signaling Pathways and Experimental Workflows

Visual representations of the key molecular pathways and experimental designs are provided below using Graphviz.

Diagram 1: CQA-Mediated Enhancement of Glucose Uptake

G cluster_0 Skeletal Muscle Cell CQA This compound AMPK AMPK CQA->AMPK Activates PI3K PI3K CQA->PI3K Activates GLUT4_vesicle Intracellular GLUT4 Vesicles AMPK->GLUT4_vesicle Promotes Translocation Akt Akt PI3K->Akt Akt->GLUT4_vesicle Promotes Translocation GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Fusion with Plasma Membrane Glucose_in Glucose Uptake GLUT4_pm->Glucose_in Glucose_out Blood Glucose Glucose_out->Glucose_in Transport

Caption: Signaling pathways for 1-CQA-enhanced glucose uptake in muscle cells.

Diagram 2: CQA Action on the Incretin System

G cluster_gut GI Tract cluster_blood Bloodstream cluster_pancreas Pancreas Meal Carbohydrate Meal Incretins GLP-1, GIP (Active) Meal->Incretins Stimulates Release DPPIV DPP-IV Enzyme Incretins->DPPIV Substrate BetaCell β-cells Incretins->BetaCell Enhances Glucose-Stimulated Insulin Secretion Inactive Inactive Metabolites DPPIV->Inactive Degradation CQA This compound CQA->DPPIV Inhibits Insulin Insulin Secretion BetaCell->Insulin

Caption: Mechanism of 1-CQA in prolonging incretin activity via DPP-IV inhibition.

Diagram 3: General Experimental Workflow for In Vitro Glucose Uptake Assay

G start Culture Muscle Cells (e.g., L6 Myotubes) differentiate Differentiate to Myotubes start->differentiate starve Serum Starvation differentiate->starve treat Treat with 1-CQA (± Insulin/Inhibitors) starve->treat glucose_add Add Labeled Glucose (e.g., 2-Deoxyglucose) treat->glucose_add incubate Incubate for Uptake glucose_add->incubate lyse Lyse Cells incubate->lyse measure Measure Radioactivity/ Fluorescence via Scintillation/Plate Reader lyse->measure end Quantify Glucose Uptake measure->end

Caption: A typical workflow for assessing 1-CQA's effect on glucose uptake in vitro.

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies investigating the effects of caffeoylquinic acids.

In Vitro α-Glucosidase Inhibition Assay
  • Enzyme Source: α-glucosidase from Saccharomyces cerevisiae.[2]

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

  • Procedure: A solution of α-glucosidase is pre-incubated with various concentrations of the test compound (e.g., CQA derivatives) in a phosphate (B84403) buffer (pH 6.8) at 37°C. The reaction is initiated by the addition of pNPG. The mixture is incubated for a specified time (e.g., 30 minutes). The reaction is then stopped by adding a sodium carbonate solution.

  • Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from a dose-response curve.[2][3][4]

  • Kinetics: To determine the mode of inhibition (e.g., competitive, noncompetitive), the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor. Data is analyzed using Lineweaver-Burk plots.[4]

In Vitro DPP-IV Inhibition Assay
  • Enzyme Source: Purified porcine or human recombinant DPP-IV.

  • Substrate: Gly-Pro-p-nitroanilide (GPPN).

  • Procedure: The assay is typically conducted in a Tris-HCl buffer (pH 8.0). The enzyme is pre-incubated with the test compound (e.g., CQA derivatives). The reaction is started by adding the GPPN substrate.

  • Measurement: The enzymatic activity is determined by measuring the release of p-nitroaniline, which can be monitored spectrophotometrically at approximately 405 nm. The inhibitory activity is calculated and expressed as an IC50 value.[7]

Cellular Glucose Uptake Assay
  • Cell Line: L6 rat skeletal muscle myoblasts are a common model. The cells are cultured and differentiated into myotubes.[10][14][16]

  • Procedure: Differentiated myotubes are first serum-starved to establish a basal state of glucose transport. The cells are then incubated with the test compound (e.g., 1-CQA) for a defined period (e.g., 30 minutes to 24 hours). Subsequently, a radiolabeled glucose analog, such as 2-deoxy-[3H]-D-glucose, is added for a short period (e.g., 10 minutes).

  • Measurement: After incubation, the cells are washed with ice-cold buffer to stop the uptake and remove extracellular label. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter. Protein content is measured to normalize the glucose uptake values.[10][15]

GLUT4 Translocation Assay
  • Cell Line: L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc) are frequently used.[16]

  • Procedure: Differentiated L6-GLUT4myc myotubes are treated similarly to the glucose uptake assay (serum starvation followed by incubation with the test compound).

  • Measurement: The amount of GLUT4 translocated to the plasma membrane is quantified. This can be done by an antibody-coupled colorimetric assay where an anti-myc antibody binds to the exposed myc epitope on the cell surface. The cells are then fixed, and a secondary antibody conjugated to horseradish peroxidase (HRP) is added. The HRP substrate (e.g., o-phenylenediamine (B120857) dihydrochloride) is then added, and the resulting colorimetric change is measured at a specific wavelength, which is proportional to the amount of surface GLUT4.[16]

Conclusion and Future Directions

This compound and related compounds demonstrate significant potential for the regulation of postprandial glucose through a multi-pronged approach. The inhibition of intestinal enzymes delays carbohydrate absorption, while the enhancement of peripheral glucose uptake via AMPK and insulin signaling pathways promotes glucose clearance from the circulation. Furthermore, the modulation of the incretin system via DPP-IV inhibition presents another promising avenue for its glucoregulatory effects.

For drug development professionals, CQAs represent a valuable class of lead compounds. Future research should focus on:

  • Isomer-Specific Activity: Systematically comparing the potency of different CQA isomers (1-, 3-, 4-, and 5-CQA) across all relevant biological targets.

  • Bioavailability and Metabolism: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of 1-CQA to understand its in vivo efficacy and inform dosing strategies.

  • Clinical Trials: Conducting robust, large-scale clinical trials to confirm the postprandial glucose-lowering effects in diverse human populations, including individuals with prediabetes and type 2 diabetes.[19][20]

  • Synergistic Formulations: Investigating potential synergistic effects when combined with existing antidiabetic medications or other nutraceuticals.

By continuing to explore these areas, the full therapeutic potential of this compound can be realized, offering a nature-derived option in the expanding toolkit for managing metabolic disorders.

References

1-Caffeoylquinic Acid: A Technical Guide on its Discovery, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of 1-caffeoylquinic acid (1-CQA), a significant phenolic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed experimental protocols for its isolation and characterization, and its interactions with key biological signaling pathways.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader history of chlorogenic acids (CGAs). Initially, "chlorogenic acid" was considered a single entity. However, with the advent of sophisticated analytical techniques, it became evident that it was a family of closely related isomers. 1-CQA, also known as pseudochlorogenic acid, was identified as one of these isomers.[1][2]

The journey to differentiate the various caffeoylquinic acid isomers, including 1-CQA, 3-CQA (neochlorogenic acid), 4-CQA (cryptochlorogenic acid), and 5-CQA (chlorogenic acid), was propelled by advancements in chromatography.[1] The development of paper chromatography and later, more powerfully, High-Performance Liquid Chromatography (HPLC), was pivotal. These techniques allowed for the separation of these structurally similar compounds, paving the way for their individual characterization.[3][4][5][6] The work of researchers like Michael N. Clifford was instrumental in developing and refining these chromatographic methods for the analysis of chlorogenic acids.[3][4][7]

The structural elucidation of 1-CQA and its isomers was subsequently achieved through the application of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][8][9][10] These techniques provided definitive evidence of the caffeoyl group's position on the quinic acid moiety, confirming the existence of distinct isomers like 1-CQA.

Experimental Protocols

The isolation and characterization of this compound from natural sources typically involve a multi-step process combining extraction and various chromatographic techniques. The following is a generalized protocol based on established methodologies.[8][10][11]

Extraction
  • Sample Preparation: Plant material (e.g., leaves, roots) is dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent, commonly an alcohol such as methanol (B129727) or ethanol, often mixed with water (e.g., 80% methanol). The choice of solvent is crucial for efficient extraction of phenolic compounds.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification
  • Initial Fractionation: The crude extract is often subjected to preliminary fractionation using column chromatography with resins like MCI-gel or Sephadex LH-20.[8] This step helps to separate the caffeoylquinic acids from other classes of compounds.

  • Semi-Preparative HPLC: The enriched fraction containing caffeoylquinic acids is then purified using semi-preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase column (e.g., C18) is typically employed with a gradient elution system.[5]

    • Mobile Phase: A common mobile phase consists of two solvents:

      • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol with a small percentage of acid.

    • Gradient Elution: The proportion of Solvent B is gradually increased over time to elute compounds with increasing hydrophobicity. This allows for the separation of the different caffeoylquinic acid isomers.[6][12]

  • Fraction Collection: Fractions corresponding to the peak of 1-CQA are collected.

Structure Elucidation
  • Mass Spectrometry (MS): The purified compound is analyzed by High-Resolution Mass Spectrometry (HR-MS) to determine its exact molecular weight and elemental composition. Tandem MS (MS/MS) is used to obtain fragmentation patterns that are characteristic of the caffeoylquinic acid structure and can help differentiate between isomers.[3][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the precise chemical structure, including the position of the caffeoyl group on the quinic acid ring and the stereochemistry of the molecule.[8][9][10][14]

Data Presentation

The structural characterization of this compound relies heavily on spectroscopic data. The following table summarizes typical ¹H-NMR chemical shift values for 1-CQA, which are critical for its identification.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-2'~7.05d~2.0
H-5'~6.77d~8.2
H-6'~6.95dd~8.2, 2.0
H-7' (α-vinylic)~7.60d~15.9
H-8' (β-vinylic)~6.30d~15.9
H-2ax~2.20m
H-2eq~2.30m
H-3~4.20m
H-4~3.80m
H-5~4.90m
H-6ax~2.10m
H-6eq~2.25m

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through various mechanisms, primarily through its antioxidant and anti-inflammatory properties.

Antioxidant Mechanism

The antioxidant activity of caffeoylquinic acids is attributed to their ability to scavenge free radicals. This is primarily achieved through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[15][16][17][18] The catechol group (the two adjacent hydroxyl groups on the caffeoyl moiety) is crucial for this activity.

Antioxidant_Mechanism CQA_H 1-CQA (with -OH group) CQA_Radical 1-CQA Radical (stable) CQA_H->CQA_Radical H• donation Radical_HAT Free Radical (R•) RH Neutralized Radical (RH) Radical_HAT->RH CQA_H2 1-CQA CQA_Radical_Cation 1-CQA Radical Cation CQA_H2->CQA_Radical_Cation e⁻ donation Radical_SET Free Radical (R•) R_Anion Radical Anion (R⁻) Radical_SET->R_Anion

Caption: Antioxidant mechanisms of this compound.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

A key mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[19][20][21][22][23] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[24][25][26][27][28] By inhibiting NF-κB activation, 1-CQA can effectively suppress the inflammatory response.

NFkB_Pathway_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive degrades NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to DNA DNA NFkB_active->DNA binds to promoter mRNA Pro-inflammatory mRNA DNA->mRNA transcription Proteins iNOS, COX-2, Cytokines mRNA->Proteins translation Inflammation Inflammation Proteins->Inflammation leads to CQA This compound CQA->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, once obscured within the general classification of chlorogenic acid, has emerged as a distinct and biologically significant molecule. Its discovery and characterization have been a testament to the advancements in analytical chemistry. The detailed experimental protocols now available allow for its reliable isolation and identification, facilitating further research into its therapeutic potential. The elucidation of its mechanisms of action, particularly its antioxidant and anti-inflammatory activities through the modulation of pathways like NF-κB, underscores its importance for researchers in the fields of natural product chemistry, pharmacology, and drug development. This guide provides a foundational understanding for professionals seeking to explore the multifaceted nature of this compound.

References

Spectroscopic Profile of 1-Caffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Caffeoylquinic acid, a significant phenolic compound with a range of biological activities. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols, to support research and development efforts.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound, structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that the chemical shifts can vary slightly depending on the solvent and instrument frequency.

Table 1: ¹H NMR Spectral Data of this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Quinic Acid Moiety
H-1~5.4m
H-2ax~2.2m
H-2eq~2.3m
H-3~4.2m
H-4~3.8m
H-5~4.9m
H-6ax~2.1m
H-6eq~2.3m
Caffeoyl Moiety
H-2'~7.05d2.0
H-5'~6.78d8.2
H-6'~6.95dd8.2, 2.0
H-7' (α)~7.60d15.9
H-8' (β)~6.30d15.9

Note: The exact chemical shifts for the quinic acid protons in the 1-isomer can be subject to some variation and overlap. The presented values are approximate based on data for related caffeoylquinic acid isomers.

Table 2: ¹³C NMR Spectral Data of this compound

Atom No.Chemical Shift (δ, ppm)
Quinic Acid Moiety
C-1 (C-O)~76.0
C-2~37.5
C-3~70.5
C-4~72.0
C-5~71.0
C-6~37.0
C-7 (COOH)~178.0
Caffeoyl Moiety
C-1'~127.0
C-2'~115.0
C-3'~146.0
C-4'~149.0
C-5'~116.0
C-6'~122.5
C-7' (α, C=O)~147.0
C-8' (β)~114.5
C-9' (C=O)~168.0

Note: The chemical shifts are based on data reported for various caffeoylquinic acid isomers and predicted values for the 1-isomer.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The data presented below is based on the known spectral features of caffeic acid and quinic acid, which constitute the this compound molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3550-3200Strong, BroadO-H stretching (phenolic and alcoholic hydroxyls, carboxylic acid)
3000-2850MediumC-H stretching (aromatic and aliphatic)
~1710StrongC=O stretching (carboxylic acid)
~1690StrongC=O stretching (α,β-unsaturated ester)
~1645StrongC=C stretching (alkene)
1605, 1520MediumC=C stretching (aromatic ring)
~1270MediumC-O stretching (ester, carboxylic acid)
~1180MediumC-O stretching (alcohols)

Note: These are predicted values based on the analysis of the constituent parts of the molecule.[4][5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the caffeoyl moiety, which contains a conjugated system.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound

Wavelength (λmax, nm)Solvent
~328Methanol (B129727) or Ethanol
~298 (shoulder)Methanol or Ethanol
~246Methanol or Ethanol
~217Methanol or Ethanol

Note: The exact λmax values and the presence of shoulders can be influenced by the solvent and pH of the solution.[1][8][9]

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of this compound.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from a plant matrix is outlined below.

G A Plant Material (e.g., leaves, stems) B Extraction (e.g., with 70% Methanol) A->B C Filtration and Concentration B->C D Column Chromatography (e.g., MCI gel, Sephadex LH-20) C->D E Fraction Collection and Analysis (TLC/HPLC) D->E F Further Purification (e.g., Preparative HPLC) E->F G Isolated this compound F->G H Spectroscopic Analysis (NMR, IR, UV-Vis) G->H

Isolation and Purification Workflow
NMR Spectroscopy Protocol

  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[1]

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

    • 2D NMR : For unambiguous assignments, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

UV-Vis Spectroscopy Protocol
  • Sample Preparation :

    • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrumentation : Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

    • Identify the wavelengths of maximum absorbance (λmax).[10][11]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Interpretation cluster_3 Structural Elucidation A Purified this compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C IR Spectroscopy A->C D UV-Vis Spectroscopy A->D E Chemical Shift and Coupling Constant Analysis B->E F Functional Group Identification C->F G Determination of λmax D->G H Confirmation of this compound Structure E->H F->H G->H

Spectroscopic Analysis Workflow

References

In Silico Analysis of 1-Caffeoylquinic Acid: A Technical Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

1-Caffeoylquinic acid (1-CQA), a member of the caffeoylquinic acid (CQA) family of phenolic compounds, has garnered significant attention for its diverse pharmacological potential. As a less-studied isomer compared to its prevalent counterpart, chlorogenic acid (5-CQA), the application of in silico computational methods provides a rapid, cost-effective, and powerful avenue to explore its molecular interactions and therapeutic promise. This technical whitepaper provides an in-depth guide to the computational studies surrounding 1-CQA and its closely related isomers, summarizing key bioactive properties, detailing the methodologies used in their investigation, and presenting quantitative data and molecular pathways. The findings underscore the potential of CQAs in antiviral, antioxidant, anticancer, and neuroprotective applications, warranting further investigation.

Introduction to Caffeoylquinic Acids (CQAs)

Caffeoylquinic acids are esters formed between caffeic acid and quinic acid. The position of the caffeoyl group on the quinic acid ring gives rise to various isomers, such as 3-CQA (neochlorogenic acid), 4-CQA (cryptochlorogenic acid), and 5-CQA (chlorogenic acid).[1][2] These compounds are widely distributed in plants, coffee, and propolis and are known for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, neuroprotective, and anticancer effects.[1][3] Computational studies, or in silico methods, have become indispensable in drug discovery for predicting the interactions of these compounds with biological targets, elucidating mechanisms of action, and assessing their pharmacokinetic profiles before undertaking costly experimental validation.

In Silico Bioactivity Analysis

Antiviral Activity

Computational studies have explored CQAs as potential inhibitors of various viral proteins. Molecular docking simulations have been used to assess the binding affinity of CQA isomers to key viral enzymes.

  • SARS-CoV-2: Several CQA isomers, including 3-CQA, 4-CQA, and 5-CQA, were evaluated for their potential to inhibit the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication.[1] The studies showed that these compounds could potentially bind to the active site of Mpro, forming stable complexes.[1] Dicaffeoylquinic acid (diCQA) derivatives, such as 4,5-DCQA, exhibited even stronger binding affinities.[1]

  • Rift Valley Fever Virus (RVFV): The host protein LRP1 has been identified as a target for inhibiting RVFV entry. Molecular docking studies showed that CQA and diCQA compounds, specifically 3,5-dicaffeoylquinic acid (compound 6) and 4-caffeoylquinic acid (compound 2), had strong inhibitory potential against the LRP1(CR17) domain with high docking scores.[4]

  • Zika Virus: An in silico study on compounds from the fungus Lentinus crinitus identified 1,3,4-di-O-Caffeoylquinic acid as a promising candidate for inhibiting the Zika virus.[5]

Enzyme Inhibition and Antioxidant Activity

The antioxidant properties of CQAs have been extensively studied using computational methods, particularly focusing on their ability to inhibit enzymes that produce reactive oxygen species (ROS).

  • Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that generates ROS.[6] Molecular docking and dynamics simulations have shown that 5-CQA has a good affinity for the active site of the XO enzyme, forming a stable complex.[6][7] This inhibitory action is considered a key mechanism behind the antioxidant effects of CQAs.[7]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a therapeutic target for diabetes, obesity, and cancer.[8] Caffeoylquinic acid derivatives have been identified as natural PTP1B inhibitors.[8] Molecular docking simulations suggest that chlorogenic acid (5-CQA) binds to an allosteric site of PTP1B, acting as a noncompetitive inhibitor.[8]

Anticancer Activity

In silico models have been pivotal in exploring the anticancer potential of CQAs by identifying their interactions with key proteins in cancer signaling pathways.

  • p53 Regulation: The p53 protein plays a crucial role in preventing cancer formation. Molecular docking experiments have assessed the antagonist role of CQA isomers against the p53 protein.[9] The results indicated that 4-CQA had the highest binding energy to the L1/S3 pocket of p53, suggesting a potential anti-apoptotic role that could be beneficial as an adjuvant to radiotherapy.[9]

  • Inhibition of Glycolytic Enzymes: In breast cancer, the glycolytic enzymes phosphoglycerate kinase 1 (PGK1) and pyruvate (B1213749) kinase M2 (PKM2), along with the transcription factor STAT3, are implicated in cancer progression.[10] In silico results for quinazolines bearing a caffeoyl moiety showed strong binding affinities towards PGK1, PKM2, and STAT3 proteins, suggesting that targeting this pathway could induce apoptosis.[10][11]

  • Estrogen Receptor (ERα) Interaction: In a study on MCF-7 breast cancer cells, molecular docking was used to evaluate the interaction of caffeic acid with estrogen receptor alpha.[12]

Neuroprotective and Anti-Aging Effects

Computational approaches have provided insights into the mechanisms behind the neuroprotective and potential anti-aging effects of CQAs.

  • Insulin/IGF-1 Signaling (IIS) Pathway: The insulin-like growth factor-1 receptor (IGFR) is an important target for longevity.[13] Molecular docking was used to explore the interactions between six CQA representatives and IGFR.[13] The results showed that all compounds fit well within the active pocket of IGFR, with 3,5-diCQA exhibiting the strongest affinity, suggesting a mechanism for lifespan extension by downregulating the IIS pathway.[13][14]

  • Amyloid-β Induced Toxicity: CQA derivatives have shown neuroprotective effects against amyloid-β (Aβ) induced toxicity in PC-12 cells.[15] These effects are attributed to the alleviation of oxidative stress.[15][16] Dicaffeoylquinic acids, in particular, show potent neuroprotective activity.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from various in silico studies, primarily focusing on binding affinities and inhibitory concentrations.

Table 1: Molecular Docking Scores of Caffeoylquinic Acids against Various Protein Targets

Compound/IsomerProtein TargetDocking Score / Binding Energy (kcal/mol)BioactivitySource
3-Caffeoylquinic acid (3-CQA)SARS-CoV-2 Mpro-6.44Antiviral[1]
4-Caffeoylquinic acid (4-CQA)SARS-CoV-2 Mpro-6.11Antiviral[1]
5-Caffeoylquinic acid (5-CQA)SARS-CoV-2 Mpro-6.48Antiviral[1]
3,4-Dicaffeoylquinic acid (3,4-DCQA)SARS-CoV-2 Mpro-7.01Antiviral[1]
4,5-Dicaffeoylquinic acid (4,5-DCQA)SARS-CoV-2 Mpro-7.40Antiviral[1]
4-Caffeoylquinic acid (4-CQA)p53 (L1/S3 pocket)-5.41Anticancer[9]
5-Caffeoylquinic acid (5-CQA)p53 (L1/S3 pocket)-4.81Anticancer[9]
3-Caffeoylquinic acid (3-CQA)p53 (L1/S3 pocket)-4.62Anticancer[9]
3,5-Dicaffeoylquinic acidRVFV LRP1(CR17)-8.117Antiviral[4]
4-Caffeoylquinic acidRVFV LRP1(CR17)-7.969Antiviral[4]
Caffeoyl-quinazoline derivative 2PGK1-7.2 (ΔG)Anticancer[10][11]
Caffeoyl-quinazoline derivative 2PKM2-7.5 (ΔG)Anticancer[10][11]
Caffeoyl-quinazoline derivative 2STAT3-7.9 (ΔG)Anticancer[10][11]
Caffeoyl-quinazoline derivative 3PGK1-7.9 (ΔG)Anticancer[10][11]
Caffeoyl-quinazoline derivative 3PKM2-8.5 (ΔG)Anticancer[10][11]
Caffeoyl-quinazoline derivative 3STAT3-8.7 (ΔG)Anticancer[10][11]

Table 2: In Vitro Inhibitory Concentrations (IC50) Supported by In Silico Findings

Compound/IsomerTarget/Cell LineIC50 ValueBioactivitySource
Chlorogenic Acid (5-CQA)Protein Tyrosine Phosphatase 1B (PTP1B)11.1 µMAntidiabetic[8]
Caffeoyl-quinazoline derivative 2PGK11.04 µM/mLAnticancer[10][11]
Caffeoyl-quinazoline derivative 2PKM20.32 µM/mLAnticancer[10][11]
Caffeoyl-quinazoline derivative 3PGK10.55 µg/mLAnticancer[10][11]
Caffeoyl-quinazoline derivative 3PKM20.21 µg/mLAnticancer[10][11]
Caffeic AcidMCF-7 Breast Cancer Cells159 µg/mLAnticancer[17]

Detailed Experimental Protocols

This section outlines the generalized computational methodologies employed in the cited studies.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (ligand) when bound to a second (protein/receptor) to form a stable complex.

  • Ligand Preparation:

    • Obtain the 2D structure of the CQA isomer, often as a SMILES string.[9]

    • Convert the 2D structure to a 3D structure using computational chemistry software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[1]

    • Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock).

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB).[1]

    • Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains.

    • Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges).

    • Save the prepared protein in the appropriate format (e.g., PDBQT).

  • Grid Generation and Docking:

    • Define a simulation box (grid) around the active or allosteric site of the target protein. The grid dimensions must be large enough to encompass the entire binding pocket.

    • Execute the docking simulation using software like AutoDock.[9] The algorithm (e.g., Lamarckian Genetic Algorithm) will explore various conformations and orientations of the ligand within the grid box.

    • The program calculates the binding energy for each pose, and the results are clustered and ranked.

  • Analysis:

    • Analyze the lowest energy (best) binding pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the protein.

Molecular Dynamics (MD) Simulation

MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex.

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Place the complex in a periodic simulation box (e.g., cubic or dodecahedron).

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Simulation Protocol:

    • Energy Minimization: Perform a series of energy minimization steps (e.g., using the steepest descent algorithm) to relax the system and remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by pressure equilibration to the desired pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system reaches a stable state.

    • Production Run: Run the main MD simulation for a specified duration (e.g., 5 ns to 50 ns) to generate trajectories.[9]

  • Trajectory Analysis:

    • Analyze the generated trajectories to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and Radius of Gyration (Rg) to measure the compactness of the complex over time.[9]

ADMET and Drug-Likeness Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction helps assess the pharmacokinetic and pharmacodynamic properties of a compound.

  • Input:

    • Provide the chemical structure of the CQA isomer, typically as a SMILES string, to a web-based prediction tool such as SwissADME or Toxtree.[9][18]

  • Prediction and Analysis:

    • The software calculates various physicochemical properties (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors).

    • It evaluates the compound's "drug-likeness" based on established rules like Lipinski's Rule of Five.[9]

    • Pharmacokinetic properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are predicted.

    • Toxicity profiles, including potential carcinogenicity or mutagenicity, are estimated.[18]

Visualizations: Workflows and Signaling Pathways

General In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the computational analysis of a natural compound like this compound.

cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Computational Simulation cluster_2 Phase 3: Analysis & Validation A Identify Bioactive Compound (e.g., 1-CQA) C Prepare Ligand 3D Structure A->C B Select Protein Target (e.g., from PDB) D Prepare Protein Structure B->D E Molecular Docking C->E G ADMET Prediction C->G D->E F Molecular Dynamics Simulation E->F Best Pose H Analyze Binding Affinity & Interactions E->H I Assess Complex Stability (RMSD, RMSF) F->I J Evaluate Drug-Likeness & Safety G->J K Identify Lead Compound for In Vitro/In Vivo Testing H->K I->K J->K

Caption: A generalized workflow for in silico bioactivity studies.

CQA-Mediated Downregulation of Insulin/IGF-1 Signaling

This pathway illustrates the potential anti-aging mechanism of CQAs as predicted by molecular docking studies targeting the Insulin/IGF-1 receptor (IGFR).[13]

CQA Caffeoylquinic Acid (e.g., 3,5-diCQA) IGFR IGF-1 Receptor (DAF-2) CQA->IGFR Inhibition AGE1 AGE-1 (PI3K) IGFR->AGE1 AKT AKT/SGK AGE1->AKT DAF16 DAF-16 (FOXO) AKT->DAF16 Phosphorylation (Inactivation) DAF16_Nuc DAF-16 (Active) DAF16->DAF16_Nuc Translocation Nucleus Nucleus Longevity Stress Resistance & Longevity DAF16_Nuc->Longevity Gene Expression

Caption: CQA inhibition of IGFR promotes longevity via DAF-16/FOXO.

Anticancer Mechanism via PGK1/PKM2/STAT3 Pathway Inhibition

This diagram shows the proposed mechanism by which CQA derivatives induce apoptosis in breast cancer cells by targeting key metabolic and signaling proteins.[10][11]

cluster_cell Cancer Cell Glycolysis Glycolysis PGK1 PGK1 Glycolysis->PGK1 PKM2 PKM2 PGK1->PKM2 STAT3 STAT3 PKM2->STAT3 Activation Proliferation Cell Proliferation & Survival STAT3->Proliferation Gene Transcription Apoptosis Apoptosis CQA_Deriv CQA Derivative CQA_Deriv->PGK1 CQA_Deriv->PKM2 CQA_Deriv->STAT3 CQA_Deriv->Apoptosis

Caption: CQA derivatives induce apoptosis by inhibiting the PGK1-PKM2-STAT3 axis.

Conclusion and Future Directions

In silico studies have consistently demonstrated the significant therapeutic potential of this compound and its related isomers across a range of diseases. Computational methods such as molecular docking, MD simulations, and ADMET prediction have provided valuable, atom-level insights into their mechanisms of action, highlighting their ability to interact with key biological targets in viral, metabolic, oncogenic, and neurodegenerative pathways. The quantitative data strongly support their roles as potent inhibitors of enzymes like SARS-CoV-2 Mpro, Xanthine Oxidase, and PTP1B, and as modulators of critical signaling proteins like p53 and IGFR.

While these computational findings are highly promising, they represent the initial step in the drug discovery pipeline. Future research must focus on the in vitro and in vivo experimental validation of these predictions. Furthermore, the synthesis of novel CQA derivatives, guided by structure-activity relationship (SAR) studies, could lead to the development of compounds with enhanced efficacy and improved pharmacokinetic profiles. The continued integration of computational and experimental approaches will be crucial in translating the promise of Caffeoylquinic acids into tangible therapeutic agents.

References

1-Caffeoylquinic Acid (CAS No. 1241-87-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Caffeoylquinic acid (1-CQA), a member of the hydroxycinnamic acid family, is a naturally occurring phenolic compound found in a variety of plant species. It is an ester of caffeic acid and quinic acid.[1] This document provides an in-depth technical overview of 1-CQA, encompassing its physicochemical properties, synthesis and extraction methodologies, biological activities with a focus on key signaling pathways, and analytical procedures. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Physicochemical Properties

This compound is a solid, appearing as a white to earthy yellow crystalline powder.[2][3][4] It is soluble in a range of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol, acetone (B3395972), chloroform, dichloromethane, and ethyl acetate.[2][3][4][5] While it is also soluble in water, the solubility of caffeoylquinic acids generally decreases with an increasing number of caffeoyl groups due to increased lipophilicity.[3]

PropertyValueReference(s)
CAS Number 1241-87-8[2]
Molecular Formula C₁₆H₁₈O₉[2]
Molecular Weight 354.31 g/mol [6]
IUPAC Name (1S,3R,4S,5R)-1-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,4,5-trihydroxycyclohexane-1-carboxylic acid[1]
Synonyms 1-O-Caffeoylquinic acid, 1-CQA[2]
Appearance White to earthy yellow crystalline powder[3][4]
Solubility in DMSO 250 mg/mL (705.60 mM)[6]
Aqueous Solubility Soluble[3]
UV max 220, 247, 333 nm[2]

Synthesis and Extraction

Chemical Synthesis

The chemical synthesis of caffeoylquinic acid isomers can be achieved through the esterification of a protected quinic acid derivative with a caffeic acid derivative. A general approach involves the enzymatic transesterification of a vinyl ester of O,O-diacetylcaffeic acid with quinic acid in a polar solvent.[7]

Illustrative Synthesis Workflow:

CaffeicAcid Caffeic Acid VinylEster Vinyl Ester of O,O-diacetylcaffeic acid CaffeicAcid->VinylEster Acetylation & Vinylic Esterification AceticAnhydride Acetic Anhydride AceticAnhydride->VinylEster EnzymaticReaction Enzymatic Transesterification (e.g., Novozym 435) VinylEster->EnzymaticReaction QuinicAcid Quinic Acid QuinicAcid->EnzymaticReaction Protected1CQA Protected 1-CQA EnzymaticReaction->Protected1CQA Deprotection Deacetylation Protected1CQA->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: General workflow for the chemical synthesis of this compound.

Extraction from Natural Sources

This compound can be extracted from various plant materials. Common sources include the flowers of Lonicera japonica (honeysuckle), leaves of Vallaris glabra, and forced chicory roots.[8][9][10] The extraction process typically involves the use of polar solvents.

Experimental Protocol: Ultrasound-Assisted Extraction from Artemisia umbrosa [11]

  • Material Preparation: Grind the dried leaves or whole plant of Artemisia umbrosa into a fine powder.

  • Extraction:

    • Mix 100g of the powdered plant material with a solvent mixture of methanol and acetone (4:1, v/v) at a solid-liquid ratio of 1:50 (w/w). The pH of the extraction solvent should be adjusted to 6.0.

    • Perform the extraction for 2 hours using an ultrasonic bath.

  • Solid-Liquid Separation: Filter the mixture to separate the extract from the solid plant residue.

  • Purification:

    • The crude extract can be further purified using column chromatography, such as with Sephadex LH-20, to yield fractions enriched in monocaffeoylquinic acids.

    • For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed to isolate 1-CQA.

Extraction and Purification Workflow:

PlantMaterial Powdered Plant Material SolventExtraction Solvent Extraction (e.g., Ultrasound-assisted) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography (e.g., Sephadex LH-20) CrudeExtract->ColumnChromatography EnrichedFraction Enriched 1-CQA Fraction ColumnChromatography->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC Pure1CQA Pure this compound PrepHPLC->Pure1CQA

Caption: General workflow for the extraction and purification of 1-CQA from plant sources.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with notable effects on inflammatory and immune-regulatory pathways.

Inhibition of the NF-κB Signaling Pathway

1-CQA is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] It has been shown to have a high binding affinity for the Rel homology domain of the p105 precursor protein of NF-κB, with a Ki of 0.007 μM.[6][12][13] The inhibitory mechanism of related phenolic compounds like caffeic acid involves preventing the translocation of the p65 subunit of NF-κB to the nucleus.[14] This inhibition of NF-κB activation likely contributes to the anti-inflammatory properties of 1-CQA.

NF-κB Signaling Pathway and Inhibition by 1-CQA:

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB_complex NF-κB Complex (p50/p65/IκBα) NFkB_p50 p50 NFkB_dimer p50/p65 Dimer NFkB_p50->NFkB_dimer NFkB_p65 p65 NFkB_p65->NFkB_dimer NFkB_complex->NFkB_p50 Releases NFkB_complex->NFkB_p65 Releases OneCQA This compound OneCQA->NFkB_complex Inhibits Dissociation DNA DNA (κB sites) NFkB_dimer->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the PD-1/PD-L1 Immune Checkpoint Pathway

1-CQA has been identified as an inhibitor of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[6][12][13] By blocking this interaction, 1-CQA has the potential to restore the activity of T cells and enhance anti-tumor immune responses.[6][12][13]

PD-1/PD-L1 Pathway and Modulation by 1-CQA:

cluster_tcell T Cell cluster_tumorcell Tumor Cell TCR TCR Tcell_activation T Cell Activation (Cytokine release, Proliferation) TCR->Tcell_activation Activates MHC MHC TCR->MHC Binds PD1 PD-1 PD1->Tcell_activation Inhibits PDL1 PD-L1 PD1->PDL1 Binds PDL1->PD1 Inhibitory Signal OneCQA This compound OneCQA->PD1 Blocks Binding OneCQA->PDL1 Blocks Binding

Caption: 1-CQA as an inhibitor of the PD-1/PD-L1 immune checkpoint interaction.

Experimental Protocols

NF-κB Luciferase Reporter Assay[1][2][15][16][17]

This assay is used to quantify the activation of the NF-κB pathway in response to stimuli and the inhibitory effect of compounds like 1-CQA.

  • Cell Culture and Seeding:

    • Culture cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct (e.g., HeLa or THP-1 cells).

    • Seed the cells into a 96-well white opaque microplate at a suitable density (e.g., 25,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-CQA in the appropriate assay medium.

    • Add the diluted 1-CQA to the cells and incubate for a predetermined time.

  • Stimulation:

    • Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS) to the wells.

    • Incubate for 5-6 hours at 37°C with 5% CO₂.

  • Cell Lysis:

    • Remove the medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Add a cell lysis buffer to each well and incubate to ensure complete cell lysis.

  • Luciferase Activity Measurement:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer. The light output is proportional to the level of NF-κB activation.

Surface Plasmon Resonance (SPR) for PD-1/PD-L1 Binding Assay[8][18][19][20][21]

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

  • Chip Preparation and Ligand Immobilization:

    • Activate a sensor chip (e.g., CM5 chip) with a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize recombinant human PD-1 protein onto the activated chip surface via amine coupling.

    • Block any remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of recombinant human PD-L1 protein (the analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the PD-L1 solutions over the sensor surface with the immobilized PD-1 and measure the binding response in resonance units (RU).

  • Inhibition Assay:

    • Prepare solutions of PD-L1 pre-incubated with various concentrations of 1-CQA.

    • Inject these mixtures over the PD-1 immobilized surface.

    • A decrease in the binding signal of PD-L1 to PD-1 in the presence of 1-CQA indicates inhibition.

  • Data Analysis:

    • Determine the binding kinetics (association and dissociation rates) and affinity (KD) from the sensorgrams.

    • Calculate the IC₅₀ value for 1-CQA to quantify its inhibitory potency.

Pharmacokinetics and Safety Profile

Pharmacokinetics

Studies on artichoke leaf extracts, which are rich in caffeoylquinic acids, in humans have shown that these compounds are metabolized after oral administration. The parent compounds are generally not detected in plasma or urine. Instead, metabolites such as caffeic acid, ferulic acid, isoferulic acid, and their hydrogenated and conjugated (sulfated or glucuronidated) forms are observed.[15] Peak plasma concentrations of caffeic acid and its methylated derivatives are typically reached within 1 hour, while dihydro-derivatives peak at around 6-7 hours, suggesting different metabolic pathways.[15] Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for 1-CQA are not yet well-defined and require further investigation.[16][17][18]

Safety and Toxicology

A safety pharmacology evaluation of 5-O-caffeoylquinic acid and its metabolites at concentrations up to 100 µM showed no significant adverse effects on the cardiovascular system in ex vivo assays.[19] Some minor effects on the central nervous system and gastrointestinal tract were observed at higher concentrations, but dose-dependency was not confirmed.[19] Overall, caffeoylquinic acids are suggested to be fundamentally safe for pharmaceutical applications.[19] However, a comprehensive toxicological profile specifically for 1-CQA is not yet available and warrants further study.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC coupled with a photodiode array (PDA) or mass spectrometry (MS) detector are the primary methods for the quantification of 1-CQA in various matrices.[3][6][20]

Example UHPLC-MS/MS Method for Caffeoylquinic Acid Derivatives [3]

  • Column: Fused core C18 column (e.g., 50 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Detection:

    • PDA at 327 nm.

    • Triple-quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode.

  • Typical Retention Time for 1-CQA: Approximately 5.46 min under specific chromatographic conditions.[21]

Natural Occurrence

This compound is found in a variety of plants. The concentration can vary significantly depending on the plant species, part of the plant, and growing conditions.[22][23]

Plant SourcePart of the PlantConcentration of Caffeoylquinic AcidsReference(s)
Vallaris glabraLeavesHigh content of 3-, 4-, and 5-CQA[24][25]
Lonicera japonicaFlowersCommercial source of chlorogenic acid[24][25]
Forced Chicory RootsRoots5-CQA: up to 5.08 mg/g dry matter[20]
Artemisia annuaAerial partsHigh concentration of chlorogenic acids[26]
Coffee By-productsLeaves, PulpVariable, with 5-CQA being predominant[27]

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant biological activities, particularly as an inhibitor of the NF-κB and PD-1/PD-L1 pathways. This technical guide provides a comprehensive overview of the current knowledge on 1-CQA, including its synthesis, extraction, and analytical methodologies. The detailed experimental protocols and pathway diagrams are intended to facilitate further research and development of 1-CQA for potential therapeutic applications in inflammatory diseases and immuno-oncology. Further studies are warranted to fully elucidate its pharmacokinetic profile, long-term safety, and clinical efficacy.

References

The Solubility Profile of 1-Caffeoylquinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility of 1-Caffeoylquinic acid in Dimethyl Sulfoxide (DMSO) and other common organic solvents, providing essential data and protocols for scientific applications.

Introduction

This compound (1-CQA), a significant phenolic compound found in various plants, is the focus of extensive research due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. A critical parameter for researchers, scientists, and drug development professionals is its solubility in various solvents, which underpins the design of in vitro and in vivo studies, as well as formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, with a particular focus on DMSO and other commonly used organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is paramount for accurate experimental design. The following table summarizes the available quantitative and qualitative solubility information for this compound. For comparative purposes, solubility data for its well-known isomer, Chlorogenic Acid (3-O-Caffeoylquinic acid), is also included.

CompoundSolventSolubilityMolar Solubility (mM)Notes
This compound Dimethyl Sulfoxide (DMSO) 250 mg/mL [1]705.60 mM [1]Requires sonication for dissolution.[1]
MethanolSoluble[2][3]Not Quantified-
EthanolSoluble[2][3]Not Quantified-
AcetoneSoluble[2][4]Not Quantified-
ChloroformSoluble[2][4]Not Quantified-
DichloromethaneSoluble[2][4]Not Quantified-
Ethyl AcetateSoluble[2][4]Not Quantified-
PyridineSoluble[3]Not Quantified-
Chlorogenic Acid Dimethyl Sulfoxide (DMSO) ~50 mg/mL [5]~141.1 mM -
Ethanol~25 mg/mL[5][6]~70.6 mM-
Dimethylformamide (DMF)~71 mg/mL[5]~200.4 mM-

Note: The molecular weight of this compound is 354.31 g/mol .

Experimental Protocol: Determination of Solubility via Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8] The following protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or vortex mixer. Agitate the samples at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.[9]

  • Quantification via UV-Vis Spectrophotometry:

    • Wavelength of Maximum Absorbance (λmax): Prepare a dilute standard solution of this compound in the solvent of interest and scan its absorbance across a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the predetermined λmax and plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the final solubility in the original supernatant, typically expressed in mg/mL or M.

Visualization of an Associated Signaling Pathway

This compound and its isomers have been identified as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][10] This pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism behind the anti-inflammatory effects of these compounds.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow Workflow for Solubility Determination A 1. Prepare Supersaturated Solution (Excess 1-CQA in Solvent) B 2. Equilibrate (24-48h shaking) A->B C 3. Centrifuge (Separate solid from liquid) B->C D 4. Filter Supernatant (0.22 µm filter) C->D F 6. Measure Sample Absorbance D->F E 5. Prepare Standards & Calibration Curve (UV-Vis Spectrophotometry) G 7. Calculate Solubility E->G F->G

Caption: General workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in DMSO and other organic solvents. The high solubility in DMSO makes it an excellent solvent for preparing stock solutions for a wide range of biological assays. While quantitative data in other organic solvents remains to be fully elucidated, the provided qualitative information and the detailed experimental protocol offer a solid framework for researchers to conduct their own solubility assessments. The visualization of its inhibitory action on the NF-κB pathway further contextualizes the importance of this compound in inflammation research. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and natural product research.

References

The Ubiquitous Presence of 1-Caffeoylquinic Acid in Medicinal Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Caffeoylquinic acid, also known as neochlorogenic acid, is a prominent member of the caffeoylquinic acid family, a group of phenolic compounds widely distributed throughout the plant kingdom. As an ester of caffeic acid and quinic acid, its isomeric structure plays a crucial role in its bioavailability and biological activity. This technical guide provides an in-depth overview of the natural occurrence of this compound in various medicinal plants, details the analytical methodologies for its quantification, and explores its molecular interactions with key signaling pathways, offering a valuable resource for researchers in phytochemistry, pharmacology, and drug discovery.

Natural Occurrence and Quantitative Analysis

This compound is found in a diverse range of medicinal plants, with particularly high concentrations observed in the Asteraceae and Lonicera families. The quantity of this phenolic acid can vary significantly depending on the plant species, the part of the plant analyzed, geographical location, and harvesting time. The following table summarizes the quantitative data of this compound found in various medicinal plants, as determined by High-Performance Liquid Chromatography (HPLC).

Plant SpeciesFamilyPlant PartThis compound ContentReference
Lonicera caerulea (Honeyberry)CaprifoliaceaeFruit Residue32 mg/100 g[1]
Lonicera japonica (Japanese Honeysuckle)CaprifoliaceaeFlower BudsPresent (Quantitative data varies)[2][3][4]
Tanacetum vulgare (Tansy)AsteraceaeHerbPresent[5]
Polygonum viviparumPolygonaceaeRhizome4.49 ± 0.01%[6]
Calonyction muricatumConvolvulaceaeSeedPresent[7]
Aster ageratoidesAsteraceaeFlower BudsPresent[8]
Lonicera henryiCaprifoliaceaeLeavesPresent[9]

Experimental Protocols

The accurate quantification of this compound in plant matrices is predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a diode-array detector (DAD) or mass spectrometry (MS).

Sample Preparation: Solid-Liquid Extraction

A standardized protocol for the extraction of this compound from dried plant material involves the following steps:

  • Maceration: A known weight of the powdered plant material is macerated with a solvent, typically a hydroalcoholic solution (e.g., 70-95% ethanol (B145695) or methanol)[10].

  • Sonication/Soxhlet Extraction: To enhance extraction efficiency, techniques such as ultrasound-assisted extraction or Soxhlet extraction can be employed[11].

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

  • Sample Dilution: The dried extract is redissolved in the mobile phase or a suitable solvent to a known concentration before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Analysis

A typical HPLC method for the separation and quantification of this compound and its isomers is detailed below.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used. Phenyl-hexyl columns have also been shown to provide excellent separation of caffeoylquinic acid isomers[10].

  • Mobile Phase: A gradient elution is typically employed using a binary solvent system:

    • Solvent A: 0.1-1% Formic acid or acetic acid in water (v/v)[12][13].

    • Solvent B: Acetonitrile or Methanol[12][13].

  • Gradient Program: The gradient starts with a low percentage of solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity. A representative gradient is as follows: 0-5 min, 15% B; 5-35 min, 15-60% B; 35-40 min, 60-95% B[13].

  • Flow Rate: A flow rate of 0.8-1.2 mL/min is generally used[11].

  • Column Temperature: The column is maintained at a constant temperature, typically between 25-40°C, to ensure reproducible retention times[13].

  • Detection: The DAD is set to monitor the effluent at the maximum absorption wavelength of caffeoylquinic acids, which is around 325-330 nm[7][10].

  • Quantification: Quantification is performed by constructing a calibration curve using a certified reference standard of this compound. The peak area of the analyte in the sample chromatogram is compared to the calibration curve to determine its concentration.

Signaling Pathways and Molecular Interactions

This compound has been shown to exert significant anti-inflammatory and antioxidant effects by modulating several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a stimulated state, such as in the presence of lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been demonstrated to inhibit this pathway by attenuating the phosphorylation of IKKα/β and IκBα, thereby preventing the nuclear translocation of NF-κB p65[2][14].

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα NFkB NF-κB (p65/p50) p_IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates CQA This compound CQA->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes

Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 MAPK, plays a critical role in cellular responses to external stimuli, including inflammation. Upon activation by stressors like LPS, these kinases are phosphorylated, leading to the activation of downstream transcription factors that promote the expression of inflammatory mediators. This compound has been shown to suppress the phosphorylation of ERK, JNK, and p38 MAPK, thereby dampening the inflammatory response[14][15].

MAPK_Pathway LPS LPS Upstream Upstream Kinases LPS->Upstream p38 p38 MAPK Upstream->p38 Phosphorylates JNK JNK Upstream->JNK Phosphorylates ERK ERK Upstream->ERK Phosphorylates p_p38 p-p38 p_JNK p-JNK p_ERK p-ERK TF Transcription Factors (e.g., AP-1) p_p38->TF Activate p_JNK->TF Activate p_ERK->TF Activate Inflammation Inflammatory Response TF->Inflammation Promotes CQA This compound CQA->p38 CQA->JNK CQA->ERK Inhibits Phosphorylation

Modulation of the MAPK signaling pathway by this compound.
Activation of the AMPK/Nrf2 Signaling Pathway

The AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a crucial cellular defense mechanism against oxidative stress. Activation of AMPK can lead to the phosphorylation and subsequent nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, such as Heme oxygenase-1 (HO-1), leading to their expression. This compound has been found to activate this protective pathway by promoting the phosphorylation of AMPK, which in turn enhances Nrf2 nuclear translocation and the expression of downstream antioxidant enzymes[2][14][16][17].

AMPK_Nrf2_Pathway AMPK AMPK p_AMPK p-AMPK AMPK->p_AMPK Phosphorylation Keap1_Nrf2 Keap1-Nrf2 Complex p_AMPK->Keap1_Nrf2 Phosphorylates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates CQA This compound CQA->AMPK Activates ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Genes Induces

Activation of the AMPK/Nrf2 signaling pathway by this compound.

Conclusion

This compound is a widely distributed phytochemical with significant therapeutic potential, particularly in the realms of anti-inflammatory and antioxidant applications. This technical guide has provided a consolidated resource on its natural occurrence in medicinal plants, detailed analytical protocols for its quantification, and an illustrative overview of its molecular mechanisms of action. The continued investigation into the distribution and pharmacological properties of this compound holds considerable promise for the development of novel, plant-derived therapeutic agents. Further research is warranted to expand the quantitative database of this compound across a wider array of medicinal flora and to further elucidate its complex interactions with cellular signaling networks.

References

Methodological & Application

Application Note & Protocol: Quantification of 1-Caffeoylquinic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the family of chlorogenic acids, which are esters of caffeic acid and quinic acid.[1][2] Found in various plant species, 1-CQA exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][3][4] Accurate and precise quantification of 1-CQA in different matrices is crucial for research, quality control of herbal products, and the development of new therapeutic agents. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

1. Sample Preparation (Solid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • 1.1. Grinding: If the sample is solid (e.g., plant material), grind it to a fine powder to increase the surface area for extraction. Cryogenic milling can be used for heat-sensitive samples.[5]

  • 1.2. Extraction:

    • Weigh approximately 0.5 g of the powdered sample into a flask.

    • Add 50 mL of methanol.[6] Other solvents like ethanol (B145695) can also be used.

    • Perform extraction using an ultrasonic bath at 40°C for 1 hour to enhance extraction efficiency.[6] Alternatively, reflux extraction at 60°C for 30 minutes can be employed.[6]

  • 1.3. Filtration: Filter the extract through a 0.45 µm nylon or PVDF syringe filter to remove particulate matter.[6][7]

  • 1.4. Dilution: Dilute the filtered extract with the initial mobile phase to a concentration within the calibration curve range.

2. HPLC Method

The following HPLC method is a robust starting point for the quantification of this compound.

  • 2.1. Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • 2.2. HPLC Column: A reversed-phase C18 column is commonly used. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a good choice.[8] For faster analysis, a UHPLC system with a sub-2 µm particle column can be utilized.[9]

  • 2.3. Mobile Phase:

    • Mobile Phase A: 0.1% to 2% acetic acid or formic acid in water.[7][10] This helps to suppress the ionization of the phenolic acid, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.[10][11]

  • 2.4. Gradient Elution: A gradient elution is recommended to achieve good separation of 1-CQA from other related compounds. An example gradient is provided in the table below.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
09010
208218
307624
457030
507030
554555
601090
681090
709010
  • 2.5. Flow Rate: A typical flow rate is 0.4 - 1.0 mL/min.[5][10]

  • 2.6. Injection Volume: 5 - 20 µL.[8][10]

  • 2.7. Column Temperature: 25 - 40°C.[5][10]

  • 2.8. Detection Wavelength: The maximum absorbance for caffeoylquinic acids is typically around 320-330 nm.[7][10]

3. Method Validation

To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines.[12] Key validation parameters are summarized in the table below.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999.[7]
Precision The closeness of agreement between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 3%.[7]
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by recovery studies.Recovery between 98% and 102%.[9]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Quantitative Data Summary

The following tables present a summary of typical quantitative data obtained from validated HPLC methods for caffeoylquinic acids.

Table 1: HPLC Method Parameters for Caffeoylquinic Acid Quantification

ParameterConditionReference
Column Phenomenex Gemini C18 (250 x 3.0 mm, 5 µm)[7]
Mobile Phase A 0.1% (v/v) Formic Acid in Water[7]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.4 mL/min[7]
Detection Wavelength 320 nm[7]
Injection Volume 10 µL[7]

Table 2: Method Validation Data for Caffeoylquinic Acid Quantification

AnalyteLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (Recovery %)Reference
Caffeoylquinic Acids> 0.9990.30 - 0.760.91 - 2.290.3 - 1.40.3 - 3.098.2 - 101.0[7][9]

Note: The presented validation data is a representative range for caffeoylquinic acids as specific data for 1-CQA alone is often grouped with its isomers.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Grinding Grinding/Homogenization Sample->Grinding Extraction Solid-Liquid Extraction (Methanol/Sonication) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV/DAD Detection (325 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for 1-CQA quantification.

References

Application Note: Quantitative Analysis of 1-Caffeoylquinic Acid in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Caffeoylquinic acid (1-CQA), a significant isomer of the more common chlorogenic acid, is a bioactive phenolic compound found in various plants. Caffeoylquinic acids (CQAs) are esters of caffeic acid and quinic acid and are recognized for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects.[1] The anti-inflammatory properties of CQAs are partly attributed to their ability to modulate key signaling pathways, such as the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway, which leads to a reduction in the production of pro-inflammatory cytokines. Given its therapeutic potential, accurate and sensitive quantification of 1-CQA in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This application note provides a detailed protocol for the analysis of 1-CQA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound and other related caffeoylquinic acids in various plant extracts as determined by LC-MS/MS in different studies.

Plant SpeciesPlant PartThis compound (or related CQA)ConcentrationReference
Cynara scolymus L. (Artichoke)Heads1,5-di-O-caffeoylquinic acid3890 mg/kg[2]
Cynara scolymus L. (Artichoke)Pomace1,5-di-O-caffeoylquinic acid3269 mg/kg[2]
Cynara scolymus L. (Artichoke)Juice1,3-di-O-caffeoylquinic acid (Cynarin)Predominant CQA[2]
Acmella oleraceaRoots3-caffeoylquinic acid, 4-caffeoylquinic acid, 5-caffeoylquinic acid, 1,5-dicaffeoylquinic acid, 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acidNot explicitly quantified as 1-CQA, but isomers present[3][4]
Yerba Mate (Ilex paraguariensis)LeavesCaffeoylquinic acid and isomers, Di-caffeoylquinic acid and isomersIdentified, but specific concentration for 1-CQA not provided[5]

Experimental Protocols

This section details the methodology for the extraction and LC-MS/MS analysis of this compound from plant materials.

Sample Preparation: Solid-Liquid Extraction

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Materials:

    • Fresh or dried plant material

    • Liquid nitrogen (for fresh samples)

    • Mortar and pestle or grinder

    • Methanol (B129727) (HPLC grade)

    • Water (ultrapure)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm)

    • HPLC vials

  • Protocol:

    • Homogenize the plant material. For fresh samples, freeze with liquid nitrogen and grind to a fine powder using a mortar and pestle. Dried samples can be ground using a mechanical grinder.

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol in water (v/v) to the tube.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Store the vial at 4°C until analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • Liquid Chromatograph (LC) system capable of gradient elution.

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: A reversed-phase C18 column is commonly used (e.g., Agilent Zorbax Eclipse SB-C18, 150 × 4.6 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      Time (min) % B
      0 10
      10 25
      20 50
      25 80
      28 10

      | 35 | 10 |

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. The negative ion mode is preferred for the analysis of phenolic acids like 1-CQA.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion ([M-H]⁻): m/z 353.1.

    • Product Ions: Common fragment ions for CQAs include m/z 191.1 (quinic acid), 179.1 (caffeic acid), and 173.1 (dehydrated quinic acid).[3] The specific transitions should be optimized for the instrument being used.

    • Collision Energy: Optimize for the specific MRM transitions.

    • Source Parameters (example):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

      • Desolvation Temperature: 350°C

      • Cone Gas Flow: 50 L/h

      • Desolvation Gas Flow: 700 L/h

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Plant Material (Fresh/Dried) homogenization Homogenization (Grinding) plant_material->homogenization extraction Solid-Liquid Extraction (80% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial lc_separation LC Separation (C18 Column, Gradient Elution) hplc_vial->lc_separation esi_ionization ESI (Negative Mode) lc_separation->esi_ionization msms_detection MS/MS Detection (MRM Mode) esi_ionization->msms_detection data_analysis Data Analysis & Quantification msms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Signaling Pathway Inhibition by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_IkB NF-κB-IκB Complex IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation pro_inflammatory_genes Pro-inflammatory Genes NFkB_nucleus->pro_inflammatory_genes Activates Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) pro_inflammatory_genes->cytokines Translation CQA This compound CQA->IKK_complex Inhibition CQA->NFkB Inhibition of Translocation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in plant extracts. The provided protocols for sample preparation and instrumental analysis can be adapted for various plant matrices. The ability to accurately measure the concentration of this bioactive compound is essential for the development of standardized herbal medicines and for further investigation into its pharmacological properties. The inhibitory effect of this compound on the TLR4/NF-κB signaling pathway highlights its potential as a natural anti-inflammatory agent.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of 1-Caffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the chlorogenic acid family, known for its potential antioxidant and various pharmacological activities. Ultrasound-assisted extraction (UAE) is a green and efficient technique for extracting bioactive compounds from plant matrices. This document provides detailed application notes and protocols for the extraction of 1-CQA using UAE, based on established methodologies for related caffeoylquinic acid isomers. Special consideration is given to the potential for isomerization during the extraction process.

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can lead to higher extraction yields in shorter times and at lower temperatures compared to conventional methods. However, the energy input from ultrasound can also induce chemical changes, such as the isomerization of caffeoylquinic acids. Therefore, careful optimization of extraction parameters is crucial to maximize the yield of the target compound, 1-CQA, while minimizing its conversion to other isomers like 3-, 4-, or 5-CQA.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is essential for efficient extraction.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area available for solvent contact. A particle size of 80–250 µm is often recommended.[1]

  • Drying: Ensure the plant material is thoroughly dried to a constant weight to allow for accurate calculation of extraction yields. The moisture content should be determined and reported.[1]

  • Storage: The powdered sample should be stored in airtight containers in a cool, dark, and dry place to prevent degradation of phenolic compounds.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a general guideline and should be optimized for the specific plant matrix.

  • Apparatus: An ultrasonic bath or a probe-type sonicator can be used. An ultrasonic bath with temperature and power control is suitable for initial optimizations.[1]

  • Solvent Selection: Aqueous solutions of ethanol (B145695) or methanol (B129727) are commonly used for extracting phenolic compounds. A concentration of 50-75% alcohol in water is often a good starting point.[2][3]

  • Procedure:

    • Weigh a precise amount of the powdered plant material (e.g., 1 gram).[1]

    • Place the sample in an extraction vessel (e.g., a flask).

    • Add the extraction solvent at a specific solid-to-liquid ratio. Ratios between 1:10 and 1:40 (g/mL) are commonly investigated.[2]

    • Place the vessel in the ultrasonic bath, ensuring the water level in the bath is above the solvent level in the vessel.[1]

    • Set the desired extraction temperature, time, and ultrasound frequency and power.

    • After extraction, cool the mixture immediately in an ice bath to halt any further reactions.[1]

    • Separate the extract from the solid residue by centrifugation followed by filtration (e.g., using a 0.45 µm filter).[1]

    • The resulting extract is then ready for analysis.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of 1-CQA and its isomers is crucial for process optimization.

  • Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector is suitable.

  • Column: A C18 reversed-phase column is typically used for the separation of caffeoylquinic acids.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol is common.

  • Detection: Caffeoylquinic acids are typically detected at a wavelength of 325 nm.

  • Quantification: A calibration curve should be prepared using a certified standard of this compound. It is also highly recommended to use standards for other isomers (3-, 4-, and 5-CQA) to monitor for isomerization.

Data Presentation: Key Parameters and Their Effects

The efficiency of UAE is influenced by several parameters. The following tables summarize the typical ranges and their impact on the extraction of caffeoylquinic acids, which can be extrapolated for the optimization of 1-CQA extraction.

Table 1: Ultrasound-Assisted Extraction Parameters for Caffeoylquinic Acids

ParameterTypical RangeEffect on Extraction YieldReference
Solvent Concentration 50-80% Aqueous Ethanol/MethanolA higher concentration of organic solvent generally improves the solubility of phenolic compounds, but an optimal balance with water is needed for efficient extraction from the plant matrix.[2][3]
Temperature 30-70 °CIncreased temperature can enhance extraction efficiency by improving solvent penetration and mass transfer. However, temperatures above 60-70°C may lead to the degradation of caffeoylquinic acids.[3]
Extraction Time 10-60 minutesYield generally increases with time up to a certain point, after which it may plateau or decrease due to degradation of the target compounds.[2]
Solid-to-Liquid Ratio 1:10 - 1:40 g/mLA higher solvent volume can enhance the concentration gradient and improve extraction, but very high ratios may lead to dilution of the extract and increased solvent consumption.[2]
Ultrasound Power/Frequency 100-400 W / 20-50 kHzHigher power can increase cavitation and extraction efficiency, but excessive power can lead to degradation of the compounds.

Table 2: Comparative Yields of Caffeoylquinic Acids (General)

Note: Data for 1-CQA is not specifically available in the reviewed literature; this table presents data for related isomers to provide a general context. The actual yield of 1-CQA will depend on the plant source and optimized extraction conditions.

Extraction MethodPlant MaterialCaffeoylquinic Acid Isomer(s)YieldReference
Ultrasound-Assisted Extraction Coffee SilverskinTotal CQAsHigher or similar to conventional solvent extraction[4]
Ultrasound-Assisted Extraction Scolymus hispanicus5-CQA and 3,5-diCQAHigh yields with short extraction times[3]
Conventional Solvent Extraction Coffee SilverskinTotal CQAsLower yields with longer extraction times compared to UAE

Mandatory Visualizations

Diagram 1: Experimental Workflow for Ultrasound-Assisted Extraction of this compound

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Separation & Analysis PlantMaterial Plant Material Grinding Grinding (80-250 µm) PlantMaterial->Grinding Drying Drying Grinding->Drying PowderedSample Powdered Sample Drying->PowderedSample Mixing Mixing with Solvent (e.g., 50-75% Ethanol) PowderedSample->Mixing Sonication Ultrasonic Bath (e.g., 40 kHz, 300 W, 40°C, 30 min) Mixing->Sonication Cooling Cooling (Ice Bath) Sonication->Cooling Centrifugation Centrifugation Cooling->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-DAD Analysis (Quantification of 1-CQA) Filtration->HPLC

Caption: Workflow for 1-CQA extraction.

Diagram 2: Logical Relationship of Key Parameters in UAE Optimization

UAE_Parameters UAE UAE Efficiency Yield 1-CQA Yield UAE->Yield Purity Purity (minimized isomerization) UAE->Purity Solvent Solvent Conc. Solvent->UAE Temp Temperature Temp->UAE Time Time Time->UAE Ratio Solid/Liquid Ratio Ratio->UAE Power Ultrasound Power Power->UAE

Caption: Key parameters influencing UAE of 1-CQA.

Critical Consideration: Isomerization of Caffeoylquinic Acids

A significant challenge in the extraction of a specific CQA isomer is the potential for isomerization (the conversion of one isomer to another) under the influence of factors like heat and pH, a process that can be accelerated by ultrasound. Studies have shown that 3-, 4-, and 5-CQA can interconvert during extraction. While specific data on 1-CQA is limited, it is reasonable to assume it is also susceptible to such transformations.

Recommendations:

  • Low Temperature: Conduct extractions at the lower end of the effective temperature range to minimize thermal degradation and isomerization.

  • pH Control: The pH of the extraction solvent can influence the stability and isomerization of CQAs. Maintaining a slightly acidic pH may help to stabilize the compounds.

  • Method Validation: During HPLC method development and validation, it is crucial to have analytical standards for all major CQA isomers to accurately identify and quantify them, thereby monitoring the extent of isomerization.

  • Kinetic Studies: Perform time-course experiments to determine the optimal extraction time that maximizes 1-CQA yield before significant degradation or isomerization occurs.

Conclusion

Ultrasound-assisted extraction is a promising technique for the efficient recovery of this compound from plant materials. The protocols and data presented provide a solid foundation for developing a robust extraction process. However, due to the lack of specific studies on 1-CQA and the known instability and isomerization of related compounds, careful optimization and rigorous analytical monitoring are paramount to ensure the integrity and purity of the final extract. Researchers and drug development professionals should prioritize method validation and stability studies to achieve reliable and reproducible results.

References

Application Note and Protocol: Accelerated Solvent Extraction of 1-Caffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the efficient extraction of 1-Caffeoylquinic acids (1-CQAs) from plant materials using Accelerated Solvent Extraction (ASE). The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Caffeoylquinic acids (CQAs) are a group of phenolic compounds found in a variety of plants, exhibiting a range of biological activities, including antioxidant properties.[1][2] Among these, 1-Caffeoylquinic acid is a specific isomer of interest for its potential therapeutic applications. Accelerated Solvent Extraction (ASE) is a highly efficient technique for extracting bioactive compounds from solid and semi-solid samples.[1][3] This method utilizes elevated temperatures and pressures to increase the speed and efficiency of the extraction process, requiring less solvent and time compared to traditional methods.[4] ASE is particularly suitable for the extraction of thermolabile compounds like phenols when optimized.[5]

Key Experimental Considerations

The successful extraction of CQAs using ASE is dependent on several critical parameters that must be optimized for each specific plant matrix. These include:

  • Solvent Composition: The polarity of the extraction solvent is crucial. Aqueous mixtures of organic solvents like methanol (B129727) or ethanol (B145695) are often more effective than single-component solvents for extracting polyphenols.[5] For instance, a 60:40 (v/v) methanol/water mixture has been shown to be effective for phenolic acids, as water helps to swell the plant tissue, allowing for better solvent penetration.[1] In other studies, optimal ethanol percentages for CQA extraction ranged from 46% to 57%.[6][7][8][9]

  • Temperature: Higher temperatures generally increase extraction efficiency. However, CQAs can be sensitive to heat, which may lead to degradation or isomerization.[2][10][11] Therefore, an optimal temperature must be determined to maximize yield without compromising the stability of the target compounds.[3] Studies have shown optimal temperatures for CQA extraction to be between 95°C and 115°C.[6][7][8][9]

  • Static Cycles and Time: Multiple static cycles can improve extraction yield by allowing fresh solvent to be introduced to the sample matrix.[3][5] A static time of 5 to 10 minutes per cycle is typically sufficient.[1][3]

  • Sample Preparation: The particle size of the plant material significantly impacts extraction efficiency. Grinding the sample to a fine powder and sieving it increases the surface area available for solvent contact.[1] Lyophilization (freeze-drying) of the plant material is also a common practice to remove water and preserve the integrity of the compounds.[1][5]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the accelerated solvent extraction of caffeoylquinic acids from various plant sources.

Table 1: Optimal ASE Conditions for Caffeoylquinic Acid Extraction from Forced Chicory Roots

AnalyteOptimal Temperature (°C)Optimal Ethanol Percentage (%)Predicted Yield (mg/g Dry Matter)
5-Caffeoylquinic acid (5-CQA)107464.95 ± 0.48
3,5-dicaffeoylquinic acid (3,5-diCQA)95575.41 ± 0.79

Data sourced from studies on forced chicory roots.[6][7][8][9]

Table 2: General ASE Parameters for Phenolic Acid Extraction

ParameterRecommended RangeSource
Temperature80 - 120 °C[1]
Static Cycle Time5 minutes[1]
Number of Static Cycles1 - 4[1]
Solvent Flush Volume30 - 80%[1]
Purge Time60 - 120 seconds[1]

Experimental Protocols

This section provides a detailed protocol for the accelerated solvent extraction of 1-Caffeoylquinic acids from plant material.

Protocol 1: Sample Preparation

  • Harvesting and Storage: Harvest fresh plant material and, if not used immediately, store at -60°C under a nitrogen atmosphere until extraction.[1]

  • Drying: Freeze-dry the plant material to remove water.[1]

  • Grinding and Sieving: Grind the freeze-dried sample into a fine powder using a laboratory grinder.[1] Pass the powdered sample through a 20-mesh sieve to achieve a particle size of < 0.825 mm.[1]

  • Storage of Powdered Sample: Store the sifted powder at -60°C under nitrogen until ready for extraction to prevent degradation.[1]

Protocol 2: Accelerated Solvent Extraction (ASE)

  • Cell Preparation:

    • Place two cellulose (B213188) filters into the bottom of an 11 mL stainless steel extraction cell.[1]

    • Accurately weigh approximately 200 ± 1 mg of the prepared plant powder into the cell.[1]

    • Fill the remaining void volume in the cell with an inert dispersing agent like diatomaceous earth or Ottawa sand.[1]

  • ASE System Parameters:

    • Solvent: Prepare a solution of ethanol and water (e.g., 46:54 v/v).[7][8]

    • Temperature: Set the extraction temperature to 107°C.[7][8]

    • Pressure: Maintain a pressure of 1500 psi.

    • Static Time: Set the static time to 5 minutes.[1]

    • Static Cycles: Perform 3 static cycles.[3]

    • Flush Volume: Set the flush volume to 60% of the cell volume.[1]

    • Purge Time: Purge with nitrogen for 100 seconds.[3]

  • Extraction Procedure:

    • Place the prepared extraction cells into the ASE system carousel.[1]

    • Place amber collection vials (40 or 60 mL) into the collection carousel to protect light-sensitive analytes.[1]

    • Enter the specified method parameters and start the extraction sequence.

  • Post-Extraction:

    • After the extraction is complete, allow the collection vials to cool to room temperature.

    • If necessary, adjust the final volume of the extract with the extraction solvent.

    • Filter the extract through a 0.2 µm PTFE filter before analysis.[12]

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

  • Chromatographic System: Utilize an HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A C18 column is typically used for the separation of phenolic compounds.

  • Mobile Phase:

    • Solvent A: 0.2% (w/w) formic acid in water.[13]

    • Solvent B: Acetonitrile.[13]

  • Gradient Elution: A typical gradient program involves increasing the concentration of solvent B over time to elute compounds with different polarities.[7][13]

    • Example Gradient: 5-20% B over 30 minutes.[13]

  • Flow Rate: Set the flow rate to 0.8 mL/min.[7]

  • Detection: Monitor the eluent at 320 nm for the detection of caffeoylquinic acids.[7]

  • Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. Calculate the concentration of 1-CQA in the extracts by comparing their peak areas to the calibration curve.

Visualizations

ASE_Workflow cluster_prep Sample Preparation cluster_ase Accelerated Solvent Extraction (ASE) cluster_analysis Analysis Harvest Harvest Plant Material FreezeDry Freeze-Drying Harvest->FreezeDry Grind Grinding & Sieving FreezeDry->Grind Store Store at -60°C Grind->Store LoadCell Load Sample into Cell Store->LoadCell SetParams Set ASE Parameters (Temp, Solvent, Cycles) LoadCell->SetParams RunASE Run Extraction SetParams->RunASE Collect Collect Extract RunASE->Collect Filter Filter Extract Collect->Filter HPLC HPLC-DAD Analysis Filter->HPLC Quantify Quantification HPLC->Quantify

Caption: Workflow for ASE of 1-Caffeoylquinic acids.

ASE_Parameters cluster_inputs Input Parameters cluster_outputs Output Metrics center ASE Optimization Yield Extraction Yield center->Yield Purity Compound Purity center->Purity Stability Analyte Stability center->Stability Solvent Solvent Composition (e.g., Ethanol/Water) Solvent->center Temp Temperature Temp->center Cycles Static Cycles & Time Cycles->center Pressure Pressure Pressure->center Sample Sample Properties (Particle Size, Matrix) Sample->center

Caption: Key parameters for ASE optimization.

References

Protocol for isolating 1-Caffeoylquinic acid from Lonicera japonica

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Isolating 1-Caffeoylquinic Acid from Lonicera japonica

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lonicera japonica Thunb., commonly known as Japanese honeysuckle, is a well-known plant in traditional medicine, valued for its wide range of biological activities, including antiviral, anti-inflammatory, and antioxidant effects.[1] These properties are largely attributed to its rich content of phenolic compounds, particularly caffeoylquinic acids (CQAs). This compound (1-CQA), an isomer of chlorogenic acid, is a significant bioactive constituent. This document provides a detailed protocol for the efficient extraction, isolation, and purification of 1-CQA from the flower buds of Lonicera japonica, yielding a high-purity compound suitable for research and preclinical development. The protocol employs a multi-step approach involving solvent extraction, macroporous resin chromatography for enrichment, and preparative high-performance liquid chromatography (Prep-HPLC) for final purification.

Materials and Reagents

  • Plant Material: Dried flower buds of Lonicera japonica.

  • Solvents: Ethanol (B145695) (95%, analytical grade), Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (HPLC grade), Deionized water.

  • Chemicals: Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl).

  • Chromatography Media: Macroporous adsorption resin (e.g., HPD-850 or AB-8 type).[2][3]

  • Prep-HPLC Column: C18 reverse-phase column (e.g., Cosmosil 5C18-MS-II, 20 x 250 mm, 5 µm or equivalent).[4]

  • Analytical HPLC Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

Equipment

  • Grinder or mill

  • Reflux extraction apparatus or ultrasonic bath

  • Rotary evaporator

  • Vacuum filtration system

  • pH meter

  • Glass chromatography column (for macroporous resin)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with UV detector

  • Analytical High-Performance Liquid Chromatography (HPLC) system with DAD or UV detector

  • Freeze dryer (Lyophilizer)

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation (optional but recommended).[6]

Experimental Protocol

Step 1: Extraction of Crude Polyphenols

The initial step involves extracting the crude phenolic compounds from the dried plant material. Water reflux extraction is an effective method.[7]

  • Preparation: Grind the dried flower buds of Lonicera japonica into a coarse powder (approx. 40-60 mesh).

  • Extraction:

    • Place 100 g of the dried powder into a round-bottom flask.

    • Add deionized water at a liquid-to-solid ratio of 25:1 (v/w), resulting in 2.5 L of water.[7]

    • Heat the mixture to 75°C and maintain reflux for 60 minutes with continuous stirring.[7]

    • After the first extraction, filter the mixture through cheesecloth or a coarse filter to separate the extract from the plant residue.

    • Return the plant residue to the flask and repeat the extraction process under the same conditions.

  • Concentration: Combine the filtrates from both extractions and concentrate the solution to about 1/10th of the original volume using a rotary evaporator at <60°C to obtain the crude extract.

Step 2: Enrichment using Macroporous Resin Chromatography

This step purifies and enriches the caffeoylquinic acids from the crude extract, removing sugars, salts, and other highly polar impurities.[2][8]

  • Resin Preparation: Pack a glass column with HPD-850 macroporous resin. Pre-treat the resin by washing sequentially with 1N HCl, 1N NaOH, and finally with deionized water until the eluent is neutral. Equilibrate the column with deionized water.

  • Sample Loading:

    • Adjust the pH of the concentrated crude extract to a range of 3-4.

    • Load the extract onto the equilibrated column at a flow rate of 2-3 bed volumes (BV)/hour.[3]

  • Washing: Wash the column with 3-5 BV of deionized water to remove unretained impurities.

  • Elution: Elute the adsorbed phenolic compounds with 5 BV of 70-95% ethanol at a flow rate of 3-5 BV/hour.[3][9]

  • Concentration: Collect the ethanol eluate and concentrate it to dryness under vacuum using a rotary evaporator. The resulting powder is the enriched CQA fraction. A single run can increase the total CQA content significantly, for instance, from 11.2% to 50.0%, with a recovery yield of around 87.9%.[2][8]

Step 3: Isolation of 1-CQA by Preparative HPLC

The final purification is achieved using preparative reverse-phase HPLC to separate the individual CQA isomers.[1][4]

  • Sample Preparation: Dissolve the enriched CQA fraction in methanol (HPLC grade) to a concentration of approximately 50-100 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • System: Preparative HPLC with UV detector.

    • Column: C18 reverse-phase, 20 x 250 mm, 5 µm.

    • Mobile Phase: A gradient of A (Acetonitrile) and B (0.1% Formic Acid in Water).

    • Gradient: A typical gradient could be: 10-25% A over 40 minutes. This must be optimized based on the specific column and system.

    • Flow Rate: 8-12 mL/min.[4]

    • Detection Wavelength: 327 nm (a characteristic absorption wavelength for CQAs).[10]

    • Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.

  • Fraction Collection: Collect the fractions corresponding to the peak of 1-CQA based on the chromatogram. The retention time for 1-CQA will need to be determined using an analytical standard or confirmed by subsequent analysis.

  • Post-Processing: Combine the pure fractions, remove the organic solvent (acetonitrile) using a rotary evaporator, and then freeze-dry the remaining aqueous solution to obtain pure 1-CQA as a powder.

Step 4: Purity Assessment and Structural Confirmation
  • Purity Analysis: Assess the purity of the isolated compound using an analytical HPLC-DAD system. The purity should exceed 95% for most research applications.

  • Structural Confirmation: Confirm the identity of the isolated compound as this compound using Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) for structural elucidation.[6]

Data Presentation

Table 1: Optimal Parameters for Extraction and Enrichment

Parameter Value Reference
Extraction Method Water Reflux [7]
Plant Material Dried Flower Buds -
Liquid-to-Solid Ratio 25 mL/g [7]
Extraction Temperature 75°C [7]
Extraction Duration 60 min (repeated twice) [7]
Enrichment Method Macroporous Resin (HPD-850) [2][8]
Adsorption pH 3-4 [2][8]

| Elution Solvent | 70-95% Ethanol |[3][9] |

Table 2: Performance Metrics of the Purification Process

Stage Purity of Total CQAs Recovery Yield Reference
Crude Extract ~11.2% - [2][8]
After Macroporous Resin ~50.0% ~87.9% [2][8]

| After Prep-HPLC | >95% | Variable (dependent on loading) |[6] |

Table 3: Recommended Preparative HPLC Conditions

Parameter Specification Reference
Column C18 Reverse-Phase (20 x 250 mm, 5 µm) [4]
Mobile Phase A Acetonitrile [5]
Mobile Phase B 0.1% Formic Acid in Water [5]
Detection Wavelength 327 nm [10]
Flow Rate 8-12 mL/min [4]

| Mode | Gradient Elution |[5] |

Visualizations

G raw Dried Lonicera japonica Flower Buds grind Grinding & Sieving raw->grind Preparation extract Water Reflux Extraction (75°C, 2x 60 min) grind->extract filter Filtration & Concentration (Rotary Evaporation) extract->filter crude Crude Extract filter->crude Yield: Crude Polyphenols mrc Macroporous Resin Chromatography (HPD-850) crude->mrc Enrichment enriched Enriched CQA Fraction mrc->enriched Purity: ~50% CQAs hplc Preparative HPLC (C18 Column) enriched->hplc Isolation collect Fraction Collection & Lyophilization hplc->collect final Pure 1-CQA (>95%) collect->final Final Product analysis Purity & Structural Analysis (HPLC, MS, NMR) final->analysis

Caption: Overall experimental workflow for the isolation of 1-CQA.

G cluster_0 Step 1: Enrichment (Low Resolution) cluster_1 Step 2: Purification (High Resolution) crude_mix Crude Extract (CQAs, Sugars, Pigments, etc.) mrc Macroporous Resin Column (Adsorption/Desorption) crude_mix->mrc waste1 Waste (Sugars, Salts) mrc->waste1  Water Wash enriched_mix Enriched Fraction (Mixture of CQA Isomers) mrc->enriched_mix Ethanol Elution   hplc Preparative HPLC (Reverse Phase C18) enriched_mix->hplc  High-Resolution Separation cqa1 Pure 1-CQA hplc->cqa1 Fraction 1 other_cqas Other CQA Isomers (e.g., 3-CQA, 5-CQA) hplc->other_cqas Other Fractions

Caption: Logical diagram of the two-step chromatographic purification process.

References

Solid-Phase Extraction for the Purification of 1-Caffeoylquinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Caffeoylquinic acid (1-CQA), a phenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties. Efficient purification of 1-CQA is crucial for research and drug development. Solid-phase extraction (SPE) offers a rapid, selective, and efficient method for isolating 1-CQA from complex sample matrices. This document provides detailed application notes and experimental protocols for the solid-phase extraction of 1-CQA, intended for researchers, scientists, and professionals in drug development. The methodologies are based on established principles of chromatography and findings from scientific literature to ensure reproducibility and high-purity recovery of the target compound.

Introduction to Solid-Phase Extraction

Solid-phase extraction (SPE) is a chromatographic technique used for sample preparation and purification.[1] It operates on the principle of partitioning analytes between a solid stationary phase (sorbent) and a liquid mobile phase.[1] The choice of sorbent and solvents allows for the selective retention of the target compound or impurities, enabling their separation. Common SPE phases include reversed-phase (e.g., C18), normal-phase, ion-exchange, and mixed-mode sorbents.[2][3] For polar compounds like this compound, reversed-phase and mixed-mode SPE are often employed.

Data Presentation

The following tables summarize quantitative data related to the analysis of caffeoylquinic acids (CQAs), including 1-CQA, using methods that often employ a solid-phase extraction step for sample clean-up prior to analysis. While specific recovery rates for the SPE step alone are not always detailed in the literature, the overall method performance provides an indication of the efficiency.

Table 1: HPLC-DAD Method Validation for Caffeoylquinic Acid Derivatives

CompoundLinearity Range (μg)Average Recovery (n=6)
3-O-caffeoylquinic acid0.04-0.6995.0%
5-O-caffeoylquinic acid0.04-0.6799.1%
4-O-caffeoylquinic acid0.04-0.6898.9%
4,5-O-dicaffeoylquinic acid0.02-0.3398.9%
3,5-O-dicaffeoylquinic acid0.01-0.1596.2%
3,4-O-dicaffeoylquinic acid0.04-0.70103.5%

Data adapted from a study on the HPLC simultaneous determination of six caffeoylquinic acids.[4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Caffeoylquinic Acids by HPLC-DAD

CompoundLOD (mg/L)LOQ (mg/L)
3-Caffeoylquinic acid (3-CQA)0.371.24
4-Caffeoylquinic acid (4-CQA)0.391.29
5-Caffeoylquinic acid (5-CQA)0.180.58

Data from a study on the quantification of caffeoylquinic acids in coffee brews.[5]

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound. These protocols are based on common practices for the purification of phenolic acids and may require optimization depending on the specific sample matrix and desired purity.

Protocol 1: Reversed-Phase SPE using a C18 Cartridge

This protocol is suitable for the purification of 1-CQA from aqueous plant extracts. C18 cartridges retain non-polar to moderately polar compounds, while allowing very polar impurities to pass through.[1]

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (acidified with 0.1% formic acid)

  • Acetonitrile (HPLC grade)

  • Sample Extract (dissolved in a minimal amount of the initial mobile phase)

  • SPE Manifold (optional, for parallel processing)

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.

  • Equilibration: Flush the cartridge with 5 mL of deionized water (acidified with 0.1% formic acid). This step ensures the sorbent is in a suitable state for sample loading.

  • Sample Loading: Load the prepared sample extract onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min). A slow flow rate is critical for efficient retention of the analyte.

  • Washing: Wash the cartridge with 5-10 mL of deionized water (acidified with 0.1% formic acid) to remove unretained polar impurities.

  • Elution: Elute the bound 1-CQA from the cartridge using 5 mL of a methanol/water mixture (e.g., 50:50 v/v). The optimal solvent composition for elution may need to be determined empirically. For more tightly bound compounds, a higher percentage of organic solvent may be necessary.

  • Drying: The collected eluate can be dried under a stream of nitrogen or using a rotary evaporator to concentrate the purified 1-CQA.

Protocol 2: Mixed-Mode SPE for Enhanced Purity

Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange functionalities, can provide superior selectivity and result in a cleaner final extract.[3][6] This protocol is advantageous when dealing with complex matrices containing a wide range of impurities.

Materials:

  • Mixed-Mode SPE Cartridge (e.g., Reversed-Phase/Weak Anion Exchange)

  • Methanol (HPLC grade)

  • Deionized Water

  • Formic Acid

  • Ammonium (B1175870) Hydroxide (B78521)

  • Sample Extract (pH adjusted)

Procedure:

  • Conditioning: Condition the cartridge with 5 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 5 mL of deionized water.

  • Sample Loading: Adjust the pH of the sample extract to be slightly acidic (e.g., pH 4-5 with formic acid) to ensure the carboxylic acid group of 1-CQA is protonated. Load the sample onto the cartridge.

  • Washing (Polar Impurities): Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

  • Washing (Non-polar Impurities): Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove non-polar impurities that are not retained by the ion-exchange mechanism.

  • Elution: Elute the 1-CQA using a small volume of a basic solution (e.g., 5% ammonium hydroxide in methanol). The basic pH will deprotonate the carboxylic acid group, disrupting its interaction with the anion exchanger and allowing for elution.

  • Drying: Dry the collected fraction as described in Protocol 1.

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Preparation cluster_post Post-Purification Sample Crude Plant Extract Solubilization Solubilize in Initial Mobile Phase Sample->Solubilization Conditioning 1. Conditioning (e.g., Methanol) Equilibration 2. Equilibration (e.g., Acidified Water) Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing (e.g., Acidified Water) Loading->Washing Elution 5. Elution (e.g., Methanol/Water) Washing->Elution Drying Drying/Concentration Elution->Drying Analysis Purity Analysis (e.g., HPLC) Drying->Analysis Purified_Product Purified 1-CQA Analysis->Purified_Product

Caption: Workflow for the solid-phase extraction of this compound.

Potential Signaling Pathway Involvement

The biological activities of caffeoylquinic acids are often attributed to their influence on cellular signaling pathways. Caffeic acid, a structural component of 1-CQA, has been shown to modulate pathways involved in inflammation and oxidative stress, such as the MAPK and NF-κB signaling cascades.[7][8]

Signaling_Pathway cluster_stimulus External Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response Stimuli Inflammatory Stimuli / Oxidative Stress MAPK MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK NFkB_path NF-κB Pathway Stimuli->NFkB_path Response ↓ Pro-inflammatory Cytokines ↓ Oxidative Damage MAPK->Response NFkB_path->Response CQA This compound Inhibition Inhibition CQA->Inhibition Inhibition->MAPK Inhibition->NFkB_path

Caption: Putative signaling pathways modulated by this compound.

References

Application Notes: In Vitro Antioxidant Assays for 1-Caffeoylquinic Acid (DPPH & ABTS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the family of caffeoylquinic acids, which are esters of caffeic acid and quinic acid. These compounds are widely distributed in various plants and are known for their potential health benefits, including antioxidant properties. The antioxidant activity of 1-CQA and its isomers is attributed to their chemical structure, which features multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. The evaluation of the antioxidant capacity of 1-CQA is essential for research in pharmacology, food science, and drug development.

This document provides detailed protocols for two widely used in vitro antioxidant activity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These methods are based on the principle that an antioxidant compound will reduce a stable, colored radical, resulting in a measurable decrease in absorbance.[1]

Data Presentation

The antioxidant capacity of this compound and related compounds is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.[1]

CompoundAssayIC50 Value (µg/mL)Other MetricsSource(s)
Isochlorogenic Acid A (3,5-dicaffeoylquinic acid)DPPH4.26-[1]
3,5-dicaffeoyl-epi-quinic acid (Isomer)DPPH5.6-[1]
Chlorogenic Acid (5-Caffeoylquinic acid)DPPH27.6-[1]
Caffeic AcidDPPH5.9-[2]
Ascorbic Acid (Standard)DPPH4.97-[1]
Isochlorogenic Acid A (3,5-dicaffeoylquinic acid)ABTS-TEAC: 0.9974[1]
Caffeic AcidABTS1.59 ± 0.06-[3]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The DPPH• radical has a deep violet color in solution with a characteristic absorbance at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow, and the absorbance decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Radical Solution:

    • Prepare a 0.1 mM (or 100 µM) solution of DPPH in methanol.[1][4] This solution should be freshly prepared and protected from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

    • Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).

  • Assay Protocol (Microplate Method):

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.[5]

    • Add 100 µL of the 0.1 mM DPPH working solution to each well.[5]

    • For the blank (control), add 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][4]

  • Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[5]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (DPPH solution without the sample).

      • A_sample is the absorbance of the reaction mixture (DPPH solution with the sample).

  • Determination of IC50:

    • Plot the percentage of inhibition against the concentration of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color and absorbs light at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.[6][7]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate (or ammonium (B1175870) persulfate)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.[1][8]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in the same solvent used to dilute the ABTS•+ working solution.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the positive control (e.g., Trolox).

  • Assay Protocol (Microplate Method):

    • To each well of a 96-well plate, add a small volume (e.g., 10 µL) of the sample or standard solution at different concentrations.[6]

    • Add a large volume (e.g., 200 µL) of the ABTS•+ working solution to each well.

    • For the blank (control), add the same volume of solvent instead of the sample.

    • Mix the contents of the wells.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[1]

  • Measurement:

    • Measure the absorbance of each well at 734 nm.[6]

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (ABTS•+ solution without the sample).

      • A_sample is the absorbance of the reaction mixture (ABTS•+ solution with the sample).

  • Determination of IC50 or TEAC:

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

    • Alternatively, the antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the sample is expressed as the concentration of Trolox that would produce the same percentage of inhibition.

Visualizations

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_radical Prepare Radical Solution (DPPH or ABTS•+) mix Mix Sample/Standard with Radical Solution prep_radical->mix prep_sample Prepare Serial Dilutions of This compound & Standards prep_sample->mix incubate Incubate in the Dark at Room Temperature mix->incubate measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure calculate Calculate % Inhibition measure->calculate determine Determine IC50 Value calculate->determine

Caption: General workflow for in vitro antioxidant assays.

DPPH_Principle Principle of the DPPH Assay DPPH_radical DPPH• (Violet, Stable Radical) Antioxidant This compound (Antioxidant, AH) DPPH_reduced DPPH-H (Pale Yellow, Reduced Form) DPPH_radical->DPPH_reduced donates H• Antioxidant_radical A• (Antioxidant Radical) Antioxidant->Antioxidant_radical loses H•

Caption: DPPH radical scavenging by an antioxidant.

ABTS_Principle Principle of the ABTS Assay cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS ABTS_radical ABTS•+ (Blue-Green, Radical Cation) ABTS->ABTS_radical Oxidant Potassium Persulfate Oxidant->ABTS_radical Oxidation ABTS_reduced ABTS (Colorless, Reduced Form) ABTS_radical->ABTS_reduced donates H• Antioxidant This compound (Antioxidant, AH) Antioxidant_radical A• (Antioxidant Radical) Antioxidant->Antioxidant_radical loses H•

Caption: ABTS radical cation formation and scavenging.

References

Application Notes and Protocols for Evaluating 1-Caffeoylquinic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Caffeoylquinic acid (1-CQA), a positional isomer of the more commonly studied 5-CQA (Chlorogenic Acid), is a phenolic compound found in various plants.[1][2] Caffeoylquinic acids (CQAs) are esters of caffeic acid and quinic acid and are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4] These application notes provide detailed protocols for cell-based assays to investigate and quantify the bioactivity of 1-CQA, aimed at researchers in academia and the pharmaceutical industry.

Anticancer Activity Evaluation

Caffeoylquinic acids have been shown to inhibit the growth of various cancer cell lines.[1][5] The most common initial assessment of anticancer potential is a cell viability assay to determine the cytotoxic effects of the compound and calculate its half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of Caffeoylquinic Acid Derivatives

The following table summarizes the cytotoxic activity of CQA derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound analogHCT116Colorectal Carcinoma22.4[6]
This compound analogHTB-26Breast Cancer10 - 50[6]
This compound analogPC-3Pancreatic Cancer10 - 50[6]
This compound analogHepG2Hepatocellular Carcinoma10 - 50[6]
4,5-diCQADU-145Prostate Cancer5[7]
Caffeic Acid n-butyl esterA431Skin Carcinoma20[8]
Experimental Protocol: MTT Cell Viability Assay

This protocol is for determining the effect of 1-CQA on cancer cell proliferation and viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][9]

Materials:

  • This compound (1-CQA)

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of 1-CQA in complete medium. Remove the old medium from the wells and add 100 µL of the 1-CQA dilutions. Include a vehicle control (medium with the same concentration of DMSO or solvent used for 1-CQA) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[7][10]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[9]

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of 1-CQA to determine the IC50 value using non-linear regression analysis.

Visualization: Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h for attachment seed->incubate1 prep_cqa Prepare 1-CQA serial dilutions incubate1->prep_cqa treat Treat cells with 1-CQA prep_cqa->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 add_dmso Add DMSO to solubilize crystals incubate3->add_dmso read Read Absorbance at 570nm add_dmso->read calc Calculate % Viability & IC50 read->calc

Caption: Workflow diagram for determining cell viability using the MTT assay.

Anti-inflammatory Activity Evaluation

CQAs exhibit anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][3][11] A common method to assess this is by measuring the levels of cytokines in cultured immune cells, such as macrophages, after stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Data Presentation: Effect of CQAs on Inflammatory Cytokines
CompoundCell TypeStimulantCytokine MeasuredEffectCitation
5-CQAMouse MacrophagesLPSTNF-α, IL-1β, IL-6Suppression of pro-inflammatory cytokines[11]
5-CQAHuman Blood CellsLPSIL-6Lower production at 2µM and 20µM[11]
4,5-diCQARAW264.7 CellsLPSNitric Oxide (NO)Dose-dependent reduction[12]
5-CQACaco-2 CellsTNF-αIL-8Reduced production[1]
Experimental Protocol: Measurement of Inflammatory Cytokines by ELISA

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from LPS-stimulated RAW264.7 macrophage cells treated with 1-CQA.

Materials:

  • This compound (1-CQA)

  • RAW264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • ELISA kits for target cytokines (e.g., mouse TNF-α, mouse IL-6)

  • 24-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of 1-CQA (determined from a prior viability assay) for 1 hour.[12]

  • Inflammatory Stimulation: Add LPS (e.g., 50-100 ng/mL) to the wells to induce an inflammatory response. Include control wells: untreated cells, cells with LPS only, and cells with 1-CQA only.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA Assay: Perform the ELISA for the target cytokines (TNF-α, IL-6, etc.) on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve. Compare the cytokine levels in 1-CQA-treated groups to the "LPS only" group to determine the percentage of inhibition.

Visualization: NF-κB Signaling Pathway in Inflammation

1-CQA is expected to inhibit the NF-κB pathway, a central regulator of inflammation.[2][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB IκBα degradation CQA This compound CQA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription G cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway CQA This compound Receptor Growth Factor Receptor CQA->Receptor activates Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Survival Neuronal Survival & Growth ERK->Survival promotes PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Survival promotes

References

Investigating 1-Caffeoylquinic Acid: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the caffeoylquinic acid (CQA) class of natural products. While research has highlighted the therapeutic potential of various CQA isomers in neurodegenerative diseases, inflammation, and metabolic disorders, specific in vivo data on 1-CQA remains limited. These application notes and protocols are designed to provide a comprehensive framework for studying the effects of 1-CQA in relevant animal models. The methodologies outlined below are based on established protocols for closely related CQA isomers and can be adapted for the specific investigation of 1-CQA.

I. Neuroprotective Effects of this compound

Animal models of neurodegenerative diseases, such as Alzheimer's disease, are crucial for evaluating the potential of 1-CQA to mitigate cognitive decline and neuronal damage.

A. Animal Models for Neuroprotection
  • Senescence-Accelerated Mouse Prone 8 (SAMP8): This model exhibits age-related learning and memory deficits, making it suitable for studying the effects of 1-CQA on cognitive aging and neurodegeneration.[1]

  • 5XFAD Mouse Model: This transgenic model of Alzheimer's disease develops amyloid plaques and associated cognitive impairments, providing a platform to investigate the impact of 1-CQA on amyloid pathology.[2]

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: Intraperitoneal injection of LPS induces a systemic inflammatory response leading to neuroinflammation, which is implicated in the progression of several neurodegenerative diseases. This model can be used to assess the anti-neuroinflammatory properties of 1-CQA.

B. Experimental Protocols

1. Cognitive Assessment: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.

  • Procedure:

    • Acquisition Phase (5-7 days): Mice are trained to find the hidden platform. Four trials per day are conducted, with the mouse starting from a different quadrant each time. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial (24 hours after the last training day): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured.

  • 1-CQA Administration: 1-CQA can be administered orally (e.g., via gavage or in drinking water) for a specified period before and during the behavioral testing. Dosages from studies on related compounds, such as 3,5-di-O-CQA (6.7 mg/kg/day), can be used as a starting point.[1]

2. Histopathological Analysis

  • Tissue Preparation: Following behavioral testing, animals are euthanized, and brain tissue is collected, fixed in 4% paraformaldehyde, and sectioned.

  • Immunohistochemistry: Brain sections are stained with antibodies against markers of interest, such as:

    • β-amyloid (Aβ): To quantify amyloid plaque burden.

    • Iba1: A marker for microglia to assess neuroinflammation.

    • NeuN: A marker for mature neurons to evaluate neuronal loss.

C. Data Presentation
Animal Model1-CQA DosageDurationKey Findings for Related CQAs
SAMP8 Micee.g., 6.7 mg/kg/day (of 3,5-di-O-CQA)1 monthImproved spatial learning and memory.[1]
5XFAD Micee.g., 0.8% CQA-containing diet4 monthsImproved recognition memory and ameliorated reduction of mature neurons.[2]
D. Signaling Pathways and Experimental Workflow

The neuroprotective effects of CQAs are thought to be mediated through various signaling pathways, including the Nrf2 pathway, which is involved in the cellular antioxidant response.

G cluster_stress Oxidative Stress cluster_cqa Intervention cluster_pathway Cellular Response Oxidative_Stress Oxidative Stress (e.g., from Aβ) Nrf2 Nrf2 Oxidative_Stress->Nrf2 Induces dissociation from Keap1 1-CQA This compound 1-CQA->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription of Antioxidant_Enzymes->Oxidative_Stress Neutralizes

Figure 1: Proposed Nrf2 signaling pathway for 1-CQA's neuroprotective effects.

G Start Start: Select Animal Model (e.g., 5XFAD mice) Treatment Administer 1-CQA or Vehicle (Chronic Dosing) Start->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Histology Histopathological Analysis (Immunohistochemistry) Sacrifice->Histology Biochemical Biochemical Assays (e.g., ELISA for cytokines) Sacrifice->Biochemical Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemical->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for assessing neuroprotective effects.

II. Anti-inflammatory Effects of this compound

The anti-inflammatory properties of CQAs have been demonstrated in various animal models of acute inflammation.

A. Animal Model for Anti-inflammatory Activity
  • Carrageenan-Induced Paw Edema in Rats: This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of compounds.[3][4][5][6]

B. Experimental Protocol

1. Induction of Paw Edema

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer 1-CQA or a vehicle control (e.g., 0.5% carboxymethylcellulose) orally. Dosages of 25 and 50 mg/kg have been used for related CQA isomers.[3]

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

2. Measurement of Inflammatory Mediators

  • At the end of the experiment, collect blood and/or paw tissue.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

C. Data Presentation
CompoundDosage (mg/kg)Inhibition of Paw Edema (at 3h)Reduction in TNF-α (pg/mL)Reduction in IL-1β (pg/mL)
Indomethacin (B1671933) (Control)10Significant12.60 ± 1.3052.91 ± 5.20
3,4,5-O-tricaffeoylquinic acid5088% of indomethacin activity8.44 ± 0.625.83 ± 0.57
This compoundTo be determinedTo be determinedTo be determinedTo be determined

Data for 3,4,5-O-tricaffeoylquinic acid is presented as a reference from a study on related compounds.[3][5]

D. Signaling Pathways

The anti-inflammatory effects of CQAs are often attributed to the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_stimulus Inflammatory Stimulus cluster_cqa Intervention cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS/ Carrageenan IKK IKK LPS->IKK MAPK MAPK (p38, JNK, ERK) LPS->MAPK 1-CQA This compound 1-CQA->IKK 1-CQA->MAPK IkB IκB IKK->IkB Phosphorylates NF-kB NF-κB IkB->NF-kB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-kB->Cytokines Induces transcription MAPK->Cytokines Induces transcription

Figure 3: Inhibition of NF-κB and MAPK pathways by 1-CQA.

III. Metabolic Effects of this compound

CQAs have been investigated for their potential to ameliorate metabolic syndrome. Animal models of diet-induced obesity are suitable for these studies.

A. Animal Model for Metabolic Effects
  • High-Fat Diet (HFD)-Induced Obese Rats/Mice: This model mimics many features of human metabolic syndrome, including weight gain, dyslipidemia, and insulin (B600854) resistance.

B. Experimental Protocol

1. Induction of Obesity

  • Animals: Male Sprague-Dawley rats or C57BL/6J mice.

  • Diet: Feed animals a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.

  • 1-CQA Administration: 1-CQA can be administered orally daily for the last few weeks of the HFD feeding period.

2. Metabolic Phenotyping

  • Body Weight and Food Intake: Monitor weekly.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at the end of the study to assess glucose homeostasis.

  • Blood Chemistry: At the end of the study, collect blood to measure levels of:

    • Glucose

    • Insulin

    • Triglycerides

    • Total cholesterol

  • Tissue Analysis: Collect liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., qPCR for genes involved in lipid metabolism).

C. Signaling Pathways

The metabolic effects of CQAs are potentially mediated by the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

G 1-CQA This compound AMPK AMPK 1-CQA->AMPK Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Fatty_Acid_Synthesis Fatty Acid Synthesis AMPK->Fatty_Acid_Synthesis Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes

Figure 4: AMPK signaling pathway in metabolic regulation by 1-CQA.

IV. Conclusion

The provided application notes and protocols offer a structured approach for investigating the in vivo effects of this compound. While direct experimental data for 1-CQA is currently scarce, the methodologies and findings from studies on its isomers provide a solid foundation for future research. It is recommended that researchers perform dose-response studies to determine the optimal therapeutic window for 1-CQA in each animal model. The systematic application of these protocols will contribute to a better understanding of the therapeutic potential of this compound.

References

Synthesis of 1-Caffeoylquinic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-caffeoylquinic acid (1-CQA) and its derivatives. These compounds are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic applications. This guide covers synthetic strategies, experimental procedures, and the molecular pathways modulated by these compounds.

Introduction to this compound Derivatives

Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds formed by the esterification of caffeic acid and quinic acid. The position of the caffeoyl group on the quinic acid ring gives rise to various isomers, with 1-CQA being a key derivative. The synthesis of these molecules is a critical step in exploring their structure-activity relationships and developing novel therapeutic agents. The primary challenge in their synthesis lies in the selective protection and deprotection of the multiple hydroxyl groups on both the quinic and caffeic acid moieties.

Synthetic Strategies and Methodologies

The chemical synthesis of 1-CQA derivatives typically involves three key stages: protection of reactive functional groups, esterification (coupling) of the protected quinic acid and caffeic acid units, and subsequent deprotection to yield the final product.

Protection of Quinic Acid and Caffeic Acid

Due to the presence of multiple hydroxyl groups on both quinic acid and caffeic acid, selective protection is crucial to direct the esterification to the desired position.

  • Quinic Acid Protection: The hydroxyl groups of quinic acid are often protected using acetonide or silyl (B83357) protecting groups. For instance, treatment of quinic acid with 2,2-dimethoxypropane (B42991) or tert-butyldimethylsilyl (TBS) chloride can selectively protect specific hydroxyls, leaving the C1-hydroxyl group available for esterification.

  • Caffeic Acid Protection: The catechol moiety of caffeic acid is labile and prone to oxidation. Protection is typically achieved by forming a methylenedioxy acetal (B89532) or by acetylating the hydroxyl groups.

Esterification (Coupling) Reactions

The ester bond between the protected quinic acid and caffeic acid derivatives can be formed using various coupling reagents.

  • DCC/DMAP Coupling: A widely used method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is effective for forming the ester linkage at room temperature.

  • Acid Chloride Method: Alternatively, the caffeic acid derivative can be converted to its more reactive acid chloride, which then reacts with the protected quinic acid. This reaction is often carried out in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures.

Deprotection

The final step in the synthesis is the removal of all protecting groups to yield the desired 1-CQA derivative.

  • Acidic Hydrolysis: Acetonide and silyl protecting groups are typically removed under acidic conditions, for example, using a dilute solution of hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in water.

  • Boron Tribromide (BBr3): For the cleavage of methylenedioxy acetals protecting the catechol group, a strong Lewis acid like boron tribromide is often employed at low temperatures.

Quantitative Data on Synthesis

The following table summarizes the yields of various synthetic methods for caffeoylquinic acid derivatives as reported in the literature.

DerivativeSynthetic MethodKey ReagentsReported Yield (%)Reference
Protected 1-CQAEsterification with diacetyl caffeoyl chloridePyridine (B92270), DMAP75
1,3,5-Tri-O-caffeoylquinic acidMulti-step synthesis from (-)-quinic acidDCC, DMAP, Acid ChlorideNot specified for 1-CQA step[1]
5-Caffeoylquinic acidEnzymatic transesterificationNovozym 435Not specified for 1-CQA[2]
3- and 5-Caffeoylquinic acidsVia protected quinic acidsDiacetyl caffeoyl chlorideNot specified for 1-CQA[3]

Detailed Experimental Protocols

This section provides a representative protocol for the synthesis of a protected this compound derivative.

Protocol 1: Synthesis of a Protected this compound Derivative

Materials:

  • Protected quinic acid (e.g., with acetonide protecting groups)

  • Diacetyl caffeoyl chloride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • Dissolve the protected quinic acid in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine and a catalytic amount of DMAP to the solution.

  • Slowly add a solution of diacetyl caffeoyl chloride in dry dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to obtain the pure protected this compound derivative.

Biological Activities and Signaling Pathways

This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and metabolism.

Anti-inflammatory Effects via NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Caffeoylquinic acid derivatives have been shown to inhibit this pathway.[4] The mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[5]

NF_kB_Inhibition cluster_stimulus cluster_inhibition cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates CQA 1-CQA Derivative CQA->IKK Inhibits IkBa_p65 IκBα-p65 (Inactive Complex) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65 p65 p_IkBa->p65 Degradation of IκBα releases p65 p65_nuc p65 (Active) p65->p65_nuc Nuclear Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) p65_nuc->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by 1-CQA derivatives.

Metabolic Regulation via AMPK Activation

AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. Caffeoylquinic acids have been reported to activate AMPK.[[“]] Activation of AMPK leads to the phosphorylation and inhibition of key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase 1 (ACC1) and fatty acid synthase (FAS).[7] It also downregulates the expression of lipogenic transcription factors like sterol regulatory element-binding protein 1c (SREBP-1c).[[“]] This results in decreased fatty acid and cholesterol synthesis, contributing to the potential hypolipidemic effects of these compounds.

AMPK_Activation cluster_activator cluster_pathway AMPK Signaling Pathway CQA 1-CQA Derivative AMPK AMPK CQA->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation ACC1 ACC1 p_AMPK->ACC1 Phosphorylates (Inhibits) SREBP1c SREBP-1c p_AMPK->SREBP1c Inhibits Expression p_ACC1 p-ACC1 (Inactive) ACC1->p_ACC1 Lipogenesis Decreased Lipid Synthesis p_ACC1->Lipogenesis FAS FAS SREBP1c->FAS Induces

Caption: Activation of the AMPK signaling pathway by 1-CQA derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a general workflow for the synthesis and subsequent biological evaluation of 1-CQA derivatives.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Quinic Acid, Caffeic Acid) Protection Protection of Functional Groups Start->Protection Coupling Esterification (Coupling Reaction) Protection->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification & Characterization (Chromatography, NMR, MS) Deprotection->Purification Final_Product Pure 1-CQA Derivative Purification->Final_Product In_Vitro In Vitro Assays (Enzyme Inhibition, Cell-based Assays) Final_Product->In_Vitro Signaling Signaling Pathway Analysis (Western Blot, RT-PCR) In_Vitro->Signaling In_Vivo In Vivo Studies (Animal Models) Signaling->In_Vivo SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR

Caption: General workflow for synthesis and biological evaluation.

Conclusion

The synthesis of this compound and its derivatives presents a viable route for the development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to design and execute the synthesis of these promising compounds. Further investigation into their mechanisms of action, particularly their effects on the NF-κB and AMPK signaling pathways, will be crucial in unlocking their full therapeutic potential.

References

Application Notes and Protocols for the Development of Analytical Standards for 1-Caffeoylquinic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeoylquinic acids (CQAs) are a group of phenolic compounds found in a variety of plant-based foods and beverages, with coffee being a primary source. These compounds are esters of caffeic acid and quinic acid and exist as numerous isomers, with the position of the caffeoyl group on the quinic acid ring determining the specific isomer. 1-Caffeoylquinic acid is one such isomer, and like its counterparts, it exhibits various biological activities, including antioxidant and anti-inflammatory properties. The bioactivity of CQA isomers can vary significantly, making the accurate identification and quantification of individual isomers, such as this compound, crucial for research, drug development, and quality control of natural products.

A significant challenge in the analysis of CQAs is their structural similarity and instability, which complicates their separation and identification. Furthermore, there is prevalent confusion in the nomenclature of different CQA isomers, which can lead to inconsistencies in research findings. This document provides detailed application notes and protocols for the development of analytical standards for this compound and its isomers, focusing on chromatographic separation, mass spectrometric identification, and stability assessment.

Analytical Methodologies

The accurate analysis of this compound and its isomers relies on high-resolution chromatographic and mass spectrometric techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the methods of choice for their separation and identification.

Experimental Protocol: UHPLC-MS/MS for the Separation and Identification of Caffeoylquinic Acid Isomers

This protocol outlines a rapid and sensitive method for the analysis of CQA isomers.

Materials and Reagents:

  • Reference standards of CQA isomers (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Samples containing CQA isomers (e.g., green coffee extract)

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column oven

  • Mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm) or equivalent fused-core column with unique selectivity for CQA isomers.[1]

  • Mobile Phase A: 0.1% Formic acid in ultrapure water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-30% B

    • 8-9 min: 30-95% B

    • 9-10 min: 95% B

    • 10-11 min: 95-5% B

    • 11-15 min: 5% B (re-equilibration)

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Source Temperature: 150 °C

  • Collision Energy: Optimized for fragmentation of CQA isomers (typically 15-30 eV)

  • Scan Mode: Full scan (m/z 100-600) and product ion scan of the precursor ion [M-H]⁻ at m/z 353.1

Sample Preparation (for Green Coffee Extract):

  • Weigh 100 mg of ground green coffee beans.

  • Add 10 mL of 75% methanol in water.

  • Sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation: Quantitative Analysis of CQA Isomers

The following table summarizes key mass spectrometric data for the identification of mono-caffeoylquinic acid isomers. The fragmentation of this compound is very similar to that of 5-caffeoylquinic acid, but they can be distinguished by their chromatographic retention times.[2]

IsomerPrecursor Ion (m/z) [M-H]⁻Major Fragment Ions (m/z)
This compound353.0878191.055, 179.034, 173.045, 135.044
3-Caffeoylquinic acid (Neochlorogenic acid)353.0878191.055, 179.034, 173.045, 135.044
4-Caffeoylquinic acid (Cryptochlorogenic acid)353.0878191.055, 179.034, 173.045, 135.044
5-Caffeoylquinic acid (Chlorogenic acid)353.0878191.055, 179.034, 173.045, 135.044

Note: Differentiation between isomers is primarily achieved through chromatographic separation, as their mass spectra are very similar. The relative intensities of the fragment ions can also provide some basis for distinction.

Stability of Caffeoylquinic Acid Isomers

The stability of CQA isomers is a critical factor in the development of analytical standards and in the formulation of products containing these compounds. Degradation can occur through isomerization, hydrolysis, and oxidation, and is influenced by factors such as temperature, light, and pH.

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the stability of CQA isomers under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (in solution and as solid).

  • Photostability: Exposure to UV light (254 nm) and fluorescent light for 7 days.

Procedure:

  • Prepare a stock solution of the CQA isomer mixture (or individual isomers) in 50% methanol.

  • For each stress condition, transfer an aliquot of the stock solution to a suitable vial.

  • Apply the stress condition as described above.

  • At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to an appropriate concentration.

  • Analyze the samples using the UHPLC-MS/MS method described in section 1.1.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Data Presentation: Stability of CQA Isomers

The following table summarizes the degradation of various CQA isomers under different storage conditions.[3]

CompoundConditionStorage Time% Degradation
Mono-acyl CQAs
3-CQARoom Temperature, transparent vial, 50% Methanol7 days11.59%
4-CQARoom Temperature, transparent vial, 50% Methanol7 days6.96%
5-CQARoom Temperature, transparent vial, 50% Methanol7 days10.19%
Di-acyl CQAs
1,3-diCQARoom Temperature, transparent vial, 50% Methanol7 days6.89%
3,4-diCQARoom Temperature, transparent vial, 50% Methanol7 days17.44%
3,5-diCQARoom Temperature, transparent vial, 50% Methanol7 days14.43%
4,5-diCQARoom Temperature, transparent vial, 50% Methanol7 days18.02%

Note: Mono-acyl CQAs are generally more stable than di-acyl CQAs.[3] Storage at 4°C in brown glass bottles significantly reduces degradation.

Biological Activity and Signaling Pathways

Caffeoylquinic acids are recognized for their antioxidant properties, which are believed to be a key mechanism behind their various health benefits. One of the primary pathways through which these compounds exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Signaling Pathway Activation by Caffeoylquinic Acids

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like CQAs, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of several antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.[4][5][6][7] Studies have shown that 5-Caffeoylquinic acid can increase the nuclear translocation of Nrf2 and induce the expression of its downstream target genes in hepatocytes.[4][7]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 UHPLC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis sp1 Weigh Sample sp2 Add Extraction Solvent (e.g., 75% Methanol) sp1->sp2 sp3 Sonication sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Filtration (0.22 µm) sp4->sp5 uhplc1 Injection into UHPLC System sp5->uhplc1 Inject Sample uhplc2 Separation on RP-Amide Column uhplc1->uhplc2 uhplc3 Gradient Elution uhplc2->uhplc3 ms1 Electrospray Ionization (Negative Mode) uhplc3->ms1 Eluted Analytes da1 Chromatogram Integration uhplc3->da1 Detector Signal ms2 Full Scan Analysis ms1->ms2 ms3 Product Ion Scan (m/z 353.1) ms1->ms3 da2 Mass Spectra Analysis ms2->da2 ms3->da2 da3 Isomer Identification & Quantification da1->da3 da2->da3

Caption: Workflow for the analysis of this compound isomers.

Nrf2 Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus CQA Caffeoylquinic Acid Keap1_Nrf2 Keap1-Nrf2 Complex CQA->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Nrf2_ARE Nrf2-ARE Complex Target_Genes Transcription of Antioxidant Genes (HO-1, NQO1) Nrf2_ARE->Target_Genes activates Antioxidant_Response Cellular Protection Target_Genes->Antioxidant_Response

Caption: Activation of the Nrf2 signaling pathway by Caffeoylquinic Acids.

References

Application Notes & Protocols for Pressurized Liquid Extraction of 1-Caffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of 1-Caffeoylquinic acid (1-CQA), a significant bioactive phenolic compound, using Pressurized Liquid Extraction (PLE). PLE, also known as Accelerated Solvent Extraction (ASE), is a highly efficient green extraction technique for isolating bioactive compounds from natural sources.[1][2] It utilizes elevated temperatures and pressures to enhance the extraction process, offering advantages over conventional methods, including reduced solvent consumption and shorter extraction times.[1][2]

Introduction to this compound

This compound (1-CQA) is a positional isomer of chlorogenic acid and a member of the caffeoylquinic acid (CQA) family. These compounds are esters of caffeic acid and quinic acid.[3] CQAs are widely distributed in the plant kingdom and are prominent in the human diet through the consumption of fruits, vegetables, and beverages like coffee.[3] They are recognized for their potent antioxidant, anti-inflammatory, and other health-promoting properties, making them valuable targets for pharmaceutical and nutraceutical applications.[3][4]

Principles of Pressurized Liquid Extraction (PLE)

PLE is an automated extraction technique that employs liquid solvents at temperatures above their atmospheric boiling points. The application of pressure (typically 1500-1700 psi) maintains the solvent in a liquid state, enabling extractions at elevated temperatures (e.g., 50-200°C).[1][5] This high temperature decreases the viscosity and surface tension of the solvent, while increasing its diffusivity, leading to enhanced extraction efficiency and kinetics.[1] The process can be performed in static, dynamic, or combined modes.[2]

Experimental Workflow for PLE of this compound

The following diagram illustrates a typical experimental workflow for the pressurized liquid extraction of this compound from a plant matrix.

PLE_Workflow cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis and Purification start Plant Material Collection drying Drying of Plant Material start->drying grinding Grinding to Fine Powder drying->grinding cell_loading Loading Sample into Extraction Cell grinding->cell_loading ple_system PLE System Operation (Set Temperature, Pressure, Solvent, Time) cell_loading->ple_system extraction Static/Dynamic Extraction Cycles ple_system->extraction collection Collection of Crude Extract extraction->collection filtration Filtration collection->filtration concentration Solvent Evaporation/Concentration filtration->concentration hplc HPLC-DAD/UPLC-MS/MS Analysis (Quantification of 1-CQA) concentration->hplc purification Further Purification (e.g., Chromatography) hplc->purification

Figure 1: Experimental workflow for PLE of 1-CQA.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the pressurized liquid extraction of caffeoylquinic acids and related phenolic compounds. These tables provide a comparative overview of different extraction conditions and their outcomes.

Table 1: Optimal PLE Conditions for Caffeoylquinic Acids and Phenolic Compounds from Various Plant Sources

Plant MaterialTarget Compound(s)Optimal Temperature (°C)Optimal SolventExtraction Time (min)Pressure (psi)Reference
Coffee SilverskinPhenolic Acids (CGA eq.) & Caffeine (B1668208)14055% Ethanol (B145695)Not SpecifiedNot Specified[6]
Moringa oleifera LeavesBioactive Compounds150Deionized Water151700[1]
Coffee Co-product5-Caffeoylquinic Acid & Caffeine125Subcritical Water15 (static)Not Specified[7]
Laurus nobilis L. LeavesPolyphenols15050% Ethanol5 (static, 1 cycle)Not Specified[2]
Forced Chicory Roots5-Caffeoylquinic Acid10746% EthanolNot SpecifiedNot Specified[8][9]
Forced Chicory Roots3,5-dicaffeoylquinic acid9557% EthanolNot SpecifiedNot Specified[8][9]
Passion Fruit LeavesTotal Phenolics & Flavonoids10070% Ethanol4 cyclesNot Specified[10]
Laminaria ochroleucaTotal Phenolic Content16050% Ethanol in Water10Not Specified[11]

Table 2: Extraction Yields of Caffeoylquinic Acids and Total Phenolic Content under Optimized PLE Conditions

Plant MaterialTarget CompoundYieldUnitsReference
Coffee SilverskinPhenolic Acid Content10.6mg CGA eq./g dry extract[6]
Coffee SilverskinTotal Phenolic Content88.4mg GAE/g dry extract[6]
Moringa oleifera LeavesTotal Polyphenol Content24.10mg GAE/g dry weight[12]
Moringa oleifera LeavesNeochlorogenic acidNot specified individually-[1]
Forced Chicory Roots5-Caffeoylquinic Acid4.95 ± 0.48mg/g DM[8][9]
Forced Chicory Roots3,5-dicaffeoylquinic acid5.41 ± 0.79mg/g DM[8][9]
Passion Fruit LeavesTotal Phenolics43.2mg GAE/g[10]
Laurus nobilis L. LeavesTotal Phenolic Content49.30mg GAE g⁻¹[2]
Laminaria ochroleucaTotal Phenolic Content173.65mg eq. gallic acid / g PLE extract[11]

GAE: Gallic Acid Equivalents; CGA eq.: Chlorogenic Acid Equivalents; DM: Dry Matter

Detailed Experimental Protocols

The following are generalized protocols for the pressurized liquid extraction of this compound, based on methodologies reported in the literature.[1][2][6][8]

Objective: To extract caffeoylquinic acids, including 1-CQA, from a dried plant matrix.

Materials and Equipment:

  • Dried and finely ground plant material

  • Pressurized Liquid Extraction (PLE/ASE) system

  • Extraction solvents (e.g., ethanol, methanol, water, or mixtures thereof)

  • Diatomaceous earth or sand (as a dispersant)

  • Cellulose (B213188) or glass fiber filters

  • Collection vials

  • Nitrogen gas supply

  • Rotary evaporator or other solvent evaporation system

  • HPLC-DAD or UPLC-MS/MS system for analysis

Procedure:

  • Sample Preparation:

    • Ensure the plant material is thoroughly dried to a constant weight.

    • Grind the material to a fine, homogeneous powder (e.g., < 0.5 mm particle size).

  • Extraction Cell Preparation:

    • Place a cellulose or glass fiber filter at the bottom of the extraction cell.

    • Mix the ground plant material with a dispersing agent like diatomaceous earth or sand (e.g., in a 1:1 ratio) to prevent clogging.

    • Load the mixture into the extraction cell and place a second filter on top.

  • PLE System Operation:

    • Place the prepared extraction cell into the PLE system.

    • Set the extraction parameters based on optimization studies (refer to Table 1 for starting points):

      • Solvent: A mixture of ethanol and water (e.g., 50-70% ethanol) is often effective.[2][6]

      • Temperature: Typically in the range of 90-150°C.[2][8] Higher temperatures can enhance extraction but may risk degradation of thermolabile compounds.[2]

      • Pressure: Maintain a pressure sufficient to keep the solvent in its liquid state (e.g., 1500-1700 psi).[1]

      • Static Time: A static extraction time of 5-15 minutes per cycle is common.[2]

      • Extraction Cycles: Employ 1 to 3 extraction cycles to ensure exhaustive extraction.[2]

      • Rinse Volume: Set a rinse volume (e.g., 60% of the cell volume) to flush the extract from the cell.

      • Purge: Use nitrogen gas to purge the solvent from the cell after the extraction is complete.

  • Extract Collection and Processing:

    • Collect the extract in a collection vial.

    • Filter the extract if necessary to remove any particulate matter.

    • Concentrate the extract to a smaller volume or to dryness using a rotary evaporator under reduced pressure and moderate temperature (e.g., < 40°C).

    • Reconstitute the dried extract in a suitable solvent for analysis.

  • Analysis:

    • Quantify the concentration of 1-CQA and other CQAs in the extract using a validated analytical method such as HPLC-DAD or UPLC-MS/MS.[8][13]

Objective: To separate and quantify 1-CQA and other CQAs in the obtained extract.

Instrumentation and Conditions (Example): [4][8]

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Halo AQ-C18) is suitable.

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: 1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-1 min: 2% B

    • 1-5.5 min: 2% to 10% B

    • 5.5-7 min: 10% to 15% B

    • 7-8.5 min: 15% B

    • 8.5-11 min: 15% to 25% B

    • 11-13.5 min: 25% to 80% B

    • 13.5-14 min: 80% B

    • 14-15 min: 80% to 2% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 1 µL

  • Detection Wavelength: 320 nm for CQAs.

Conclusion

Pressurized Liquid Extraction is a powerful and efficient green technology for the extraction of this compound and other bioactive compounds from various plant matrices. The optimization of key parameters such as temperature, solvent composition, and extraction time is crucial for maximizing extraction yields. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust PLE methods for the recovery of high-value caffeoylquinic acids.

References

Application of 1-Caffeoylquinic Acid in Functional Food Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Caffeoylquinic acid (1-CQA), a prominent member of the caffeoylquinic acid (CQA) family, is a naturally occurring phenolic compound found in various plants, including coffee beans, artichokes, and certain medicinal herbs. As a key bioactive component, 1-CQA has garnered significant attention in functional food research due to its diverse health-promoting properties. These properties, primarily attributed to its potent antioxidant and anti-inflammatory activities, position 1-CQA as a valuable ingredient for the development of functional foods and nutraceuticals aimed at preventing and managing chronic diseases. This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the functional food applications of 1-CQA. Caffeoylquinic acids are esters of caffeic acid and quinic acid and are recognized for their wide range of potential therapeutic benefits.[1][2]

Biological Activities and Functional Food Applications

1-CQA exhibits a spectrum of biological activities that are relevant to functional food development. These include antioxidant, anti-inflammatory, and neuroprotective effects. In the context of functional foods, 1-CQA can be incorporated to enhance the health benefits of various products, contributing to the mitigation of oxidative stress and inflammation-related conditions.

Antioxidant Properties

The antioxidant capacity of 1-CQA is a cornerstone of its functional food application. It can neutralize free radicals, thereby protecting cells from oxidative damage.[3] This activity is crucial in the prevention of chronic diseases such as cardiovascular disease and certain cancers. The antioxidant activity of CQAs is correlated with the number of caffeoyl groups in the quinic acid ring.[4]

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 1-CQA and its derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines.[5][6][7]

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of CQAs, suggesting their potential in functional foods designed to support cognitive health and combat neurodegenerative diseases.[8] Studies have shown that these compounds can protect neuronal cells from oxidative stress-induced toxicity.[8]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its isomers from various studies.

Table 1: Antioxidant Activity of Caffeoylquinic Acid Isomers

CompoundAssayIC50 / ActivityReference
3,5-di-O-caffeoylquinic acidDPPH4.26 µg/mL[9]
1,3-dicaffeoylquinic acidDPPH40 µM[9]
5-Caffeoylquinic acidHydroperoxyl radical scavenging (polar media)2.68 × 10⁸ M⁻¹s⁻¹[10]
5-Feruloylquinic acidHydroperoxyl radical scavenging (polar media)2.28 × 10⁷ M⁻¹s⁻¹[10]
5-Caffeoylquinic acidHydroperoxyl radical scavenging (lipid media)2.09 × 10⁶ M⁻¹s⁻¹[10]
Trolox (positive control)Hydroperoxyl radical scavenging (lipid media)1.00 × 10⁵ M⁻¹s⁻¹[10]

Table 2: Anti-inflammatory Effects of Caffeoylquinic Acid Derivatives

CompoundModelEffectConcentrationReference
3,4,5-tri-O-caffeoylquinic acidCarrageenan-induced rat paw edema88% inhibition of edema (compared to indomethacin)50 mg/kg[6]
3,4,5-tri-O-caffeoylquinic acidIn vivo cytokine measurementTNF-α: 8.44 ± 0.62 pg/mL, IL-1β: 5.83 ± 0.57 pg/mL50 mg/kg[6][11]
Indomethacin (positive control)In vivo cytokine measurementTNF-α: 12.60 ± 1.30 pg/mL, IL-1β: 52.91 ± 5.20 pg/mL10 mg/kg[6][11]
Caffeic acidLPS-stimulated HMC-1 cellsSignificant reduction in TNF-α and IL-81-100 µM[12]
5-Caffeoylquinic acidHigh-fat diet-fed ratsDecreased expression of NF-κB and inflammatory cytokinesNot specified[7]

Table 3: Neuroprotective Effects of Caffeoylquinic Acid Derivatives

CompoundModelEffectFindingReference
3,5-dicaffeoylquinic acidAmyloid ß-peptide-insulted PC-12 cellsIncreased cell viability2.8 times higher than control[8]
3,5-dicaffeoylquinic acidAmyloid ß-peptide-insulted PC-12 cellsDecreased intracellular oxidative stress51.3% decrease[8]
Chlorogenic acid & 4,5-dicaffeoylquinic acidRetinal ischemia-reperfusion in ratsProtection against neuronal loss in INL15% and 10% protection, respectively[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the functional properties of this compound.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of 1-CQA.[1][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • This compound (or extract)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of 1-CQA in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1-100 µM). Prepare similar dilutions for the positive control.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of each sample dilution (to measure background absorbance of the sample).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the sample with DPPH.

    • A_control is the absorbance of the sample without DPPH.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of 1-CQA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Measurement of Pro-inflammatory Cytokines using ELISA

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or animal serum after treatment with 1-CQA.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages) or animal model

  • Lipopolysaccharide (LPS) for inducing inflammation

  • This compound

  • Commercial ELISA kits for the specific cytokines to be measured (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment (In Vitro):

    • Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 1-CQA for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant for cytokine analysis.

  • Animal Study and Sample Collection (In Vivo):

    • Administer 1-CQA to the animal model (e.g., rats or mice) orally or via injection for a specified period.[15]

    • Induce inflammation using an appropriate model (e.g., carrageenan-induced paw edema or LPS injection).[6]

    • Collect blood samples at a designated time point and separate the serum.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.[3] This typically involves:

      • Coating the microplate with a capture antibody.

      • Adding the standards and samples (cell culture supernatant or serum).

      • Adding a detection antibody.

      • Adding an enzyme-linked secondary antibody.

      • Adding the substrate and stopping the reaction.

  • Measurement: Read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve generated from the known concentrations of the cytokine standards.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. 1-CQA and its derivatives have been shown to inhibit the phosphorylation of IκBα, thereby suppressing NF-κB activation.[7][17]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB  Phosphorylation p_IkBa p-IκBα NFkB NF-κB (Active) Proteasome Proteasomal Degradation p_IkBa->Proteasome Proteasome->IkBa_NFkB  Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) CQA This compound CQA->IKK Inhibition

NF-κB Signaling Pathway Inhibition by 1-CQA
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or activators like 1-CQA can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[18][19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Oxidative_Stress->Keap1_Nrf2  Induces Dissociation CQA This compound CQA->Keap1_Nrf2  Induces Dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes  Activation

Nrf2 Signaling Pathway Activation by 1-CQA
Experimental Workflow for Functional Food Research

The following diagram illustrates a general workflow for investigating the application of 1-CQA in functional food research.

Experimental_Workflow Extraction Extraction & Purification of 1-CQA from Plant Source In_Vitro In Vitro Studies Extraction->In_Vitro Antioxidant_Assays Antioxidant Assays (DPPH, ABTS, etc.) In_Vitro->Antioxidant_Assays Cell_Culture Cell Culture Models (e.g., Macrophages, Neurons) In_Vitro->Cell_Culture In_Vivo In Vivo Studies In_Vitro->In_Vivo Mechanism Mechanism of Action (Signaling Pathways) Cell_Culture->Mechanism Animal_Models Animal Models of Disease (e.g., Inflammation, Oxidative Stress) In_Vivo->Animal_Models Bioavailability Bioavailability & Toxicity Studies In_Vivo->Bioavailability Functional_Food Functional Food Development In_Vivo->Functional_Food Formulation Formulation & Stability Functional_Food->Formulation Clinical_Trials Human Clinical Trials Functional_Food->Clinical_Trials

General Experimental Workflow

Conclusion

This compound holds significant promise as a bioactive ingredient in the development of functional foods. Its well-documented antioxidant and anti-inflammatory properties, coupled with emerging evidence of its neuroprotective effects, provide a strong scientific basis for its application. The protocols and data presented in this document offer a comprehensive resource for researchers and professionals in the field to further explore and harness the health benefits of 1-CQA in innovative functional food products. Further research, particularly human clinical trials, is warranted to fully elucidate its efficacy and establish dietary recommendations.

References

Troubleshooting & Optimization

1-Caffeoylquinic acid stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Caffeoylquinic Acid (1-CQA)

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of this compound (1-CQA) under various storage conditions. It includes frequently asked questions, troubleshooting advice, and standardized protocols to ensure the integrity of your experimental results. While specific stability data for 1-CQA is limited in published literature, the principles governing other mono-acyl caffeoylquinic acids are highly applicable and form the basis for these recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid (powder) this compound?

A: For long-term storage, solid 1-CQA should be kept in a tightly sealed container at 2-8°C for a period of up to 24 months.[1] Alternatively, storage at -20°C is also recommended to ensure maximum stability.[2] For short-term use, keep the container tightly sealed in a cool, well-ventilated, and properly labeled location.[2]

Q2: I need to make a stock solution of 1-CQA. What is the best way to store it?

A: Whenever possible, you should prepare and use 1-CQA solutions on the same day.[1] If advance preparation is necessary, it is recommended to store the solution in aliquots in tightly sealed, amber vials at -20°C.[1] Under these conditions, the solution can be expected to be usable for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Q3: What are the primary factors that cause 1-CQA to degrade in solution?

A: The stability of caffeoylquinic acids (CQAs) in solution is mainly affected by temperature, light exposure, and pH.[3][4][5][6] Studies on related CQA isomers show that solvents such as methanol (B129727) or aqueous methanol mixtures do not significantly impact stability under typical laboratory conditions.[3][4][5]

Q4: My HPLC chromatogram shows several unexpected peaks after my 1-CQA sample was stored for a few days. What are these impurities?

A: The appearance of new peaks is likely due to degradation. The major degradation pathways for CQAs are isomerization, hydrolysis, and methylation.[3][4][6] 1-CQA can isomerize to other positions on the quinic acid ring, forming 3-CQA, 4-CQA, and 5-CQA.[7][8] Hydrolysis will break the ester bond, yielding caffeic acid and quinic acid. These degradation products can interfere with quantification and biological assays.

Q5: How significant is the effect of temperature on 1-CQA stability in solution?

A: Temperature has a significant effect on CQA stability. Related mono-acyl CQAs are relatively stable when stored at 4°C for 7 days, but they degrade extensively at room temperature.[3] For instance, after 7 days at room temperature in a 50% methanol solution exposed to light, 5-CQA and 3-CQA degraded by 10.19% and 11.59%, respectively.[3] Higher temperatures, such as those used in some extraction techniques, can accelerate degradation and isomerization even further.[9][10]

Q6: Does the pH of my solution affect the stability of 1-CQA?

A: Yes, pH is a critical factor. Studies on CQA isomers demonstrate that stability decreases with increasing alkalinity.[8] The degradation of CQAs in aqueous solutions is often evaluated as a function of pH, with maximum stability for some related compounds observed in the pH range of 3.0-5.0.[11] At alkaline pH, CQAs can degrade and isomerize more rapidly.[8]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of Purity / Unexpected HPLC Peaks Isomerization/Degradation: The compound has converted to other CQA isomers (e.g., 3-CQA, 4-CQA, 5-CQA) or hydrolyzed to caffeic acid and quinic acid.[3]Prepare fresh solutions for each experiment. If storage is unavoidable, store aliquots at -20°C in amber vials for no more than two weeks.[1] Always run a fresh standard for comparison.
Inconsistent Results in Bioassays Degradation Due to Light: Exposure to ambient or UV light can cause photodegradation.[3][5]Always work with 1-CQA solutions in amber vials or vials wrapped in aluminum foil. Minimize exposure to direct light during experimental procedures.
Rapid Color Change or Fading of Solution pH-Induced Instability: The compound is unstable at the current pH of the solution, leading to the formation of colorless degradation products, particularly at neutral or alkaline pH.[12]If your protocol allows, buffer the solution to a slightly acidic pH (e.g., pH 3-5) where CQAs are generally more stable.[11] Verify the pH of the solution before starting the experiment.
Decreased Concentration Over Time at Room Temp Thermal Degradation: CQAs are known to be unstable at room temperature over extended periods.[3]Keep samples and solutions on ice or in a cooled autosampler during long analytical runs. Minimize the time that solutions are kept at room temperature.

Data Summary: CQA Stability

The following tables summarize stability data for mono-acyl CQAs, which can be used as a proxy for estimating the stability of 1-CQA.

Table 1: Degradation of Mono-Acyl Caffeoylquinic Acids After 7 Days

CompoundStorage ConditionSolventDegradation (%)Reference
5-CQA Room Temperature, Transparent Vial50% Methanol10.19%[3]
3-CQA Room Temperature, Transparent Vial50% Methanol11.59%[3]
4-CQA Room Temperature, Transparent Vial50% Methanol6.96%[3]
All CQAs 4°C, Brown VialMethanol / 50% MethanolSlow degradation observed, relatively stable[3]

Table 2: Recommended General Storage Conditions

FormTemperatureDurationKey Considerations
Solid / Powder 2-8°CUp to 24 monthsKeep container tightly sealed.[1]
-20°CLong-termProtect from moisture.[2]
Stock Solution -20°CUp to 2 weeksAliquot to avoid freeze-thaw cycles; use amber, tightly sealed vials.[1]
4°C< 24 hoursFor immediate use only; protect from light.

Experimental Protocols

Protocol: Evaluating the Stability of this compound

This protocol outlines a general method for determining the stability of 1-CQA under specific experimental conditions (e.g., temperature, pH, light).

1. Objective: To quantify the degradation of 1-CQA over time under a defined set of storage conditions.

2. Materials:

  • This compound standard (high purity)

  • HPLC-grade methanol and water

  • pH buffers (e.g., phosphate (B84403) or citrate (B86180) buffers at desired pH values)

  • 2 mL clear and amber glass HPLC vials with caps

  • Calibrated pipettes and volumetric flasks

  • HPLC system with a Diode Array Detector (DAD) or UV detector and a C18 column

3. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 1-CQA in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with the appropriate solvent (e.g., specific pH buffer, water, methanol) to a final working concentration (e.g., 50 µg/mL).

  • Aliquoting for Test Conditions:

    • Light Exposure: Aliquot the working solution into both clear and amber vials.

    • Temperature: Prepare sets of vials for each temperature condition (e.g., 4°C, 25°C, 40°C).

  • Incubation: Place the sets of vials in their respective storage conditions (e.g., refrigerator at 4°C, benchtop at 25°C with light, incubator at 40°C in the dark).

  • Time-Point Analysis:

    • Immediately after preparation, inject one sample to get the initial concentration (T=0).

    • At subsequent time points (e.g., 6, 12, 24, 48, 168 hours), retrieve one vial from each condition for analysis.

  • HPLC Analysis:

    • Analyze each sample using a validated HPLC method suitable for separating CQAs.

    • Monitor at the λmax for 1-CQA (typically around 325 nm).

    • Record the peak area of 1-CQA and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of 1-CQA remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining 1-CQA versus time to determine the degradation kinetics.

Visualizations

G cluster_prep Preparation cluster_storage Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 1-CQA Stock Solution prep_working Dilute to Working Concentration prep_stock->prep_working prep_aliquot Aliquot into Vials for Each Test Condition prep_working->prep_aliquot storage Store Vials under Defined Conditions (Temp, Light, pH) prep_aliquot->storage sampling Sample at Predetermined Time Points (t=0, t=1...) storage->sampling hplc HPLC-UV Analysis sampling->hplc quantify Quantify Peak Area of 1-CQA hplc->quantify calculate Calculate % Degradation vs. Time quantify->calculate G cluster_products Degradation Products CQA1 This compound Isomerization Isomerization (via Acyl Migration) CQA1->Isomerization Hydrolysis Hydrolysis (Ester Cleavage) CQA1->Hydrolysis CQA3 3-CQA CQA4 4-CQA CQA5 5-CQA Hydrolysis_Products Caffeic Acid + Quinic Acid Isomerization->CQA3 Isomerization->CQA4 Isomerization->CQA5 Hydrolysis->Hydrolysis_Products

References

Technical Support Center: Degradation of 1-Caffeoylquinic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of 1-Caffeoylquinic acid (1-CQA) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, experimental protocols, and visual diagrams to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Issue Potential Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram Isomerization: 1-CQA can isomerize to other caffeoylquinic acid isomers (e.g., 3-CQA, 4-CQA, 5-CQA) due to factors like pH, temperature, and light exposure.[1][2][3]- Control experimental conditions rigorously. Maintain a low temperature (e.g., 4°C) and protect solutions from light.[1][4] - Prepare solutions fresh before use. - Use appropriate analytical standards for all potential isomers to confirm peak identities.
Hydrolysis: The ester bond in 1-CQA can be hydrolyzed, leading to the formation of caffeic acid and quinic acid.[1][5]- Avoid high temperatures and extreme pH conditions.[1][6] - Analyze samples promptly after preparation.
Oxidation: The catechol group of the caffeic acid moiety is susceptible to oxidation.- Use degassed solvents. - Consider adding antioxidants like ascorbic acid to your solution, though their compatibility with your specific experiment should be verified.[3]
Loss of 1-CQA concentration over time Degradation: 1-CQA is inherently unstable in solution, with stability being significantly affected by temperature and light.[1][2][4][7][8]- Store stock solutions at low temperatures (e.g., -20°C) in the dark.[9] - For working solutions, prepare them immediately before use and keep them on ice and protected from light. - Conduct stability studies under your specific experimental conditions to understand the degradation rate.
Adsorption: The compound may adsorb to the surface of glassware or plasticware.- Use silanized glassware or low-adsorption vials. - Include a rinsing step with the solvent to recover any adsorbed compound.
Inconsistent analytical results Solvent Effects: The choice of solvent can influence the stability of 1-CQA.[1]- While solvents may have a lesser effect compared to temperature and light, it is crucial to be consistent with the solvent system used.[1][4] - For long-term storage, 70% methanol (B129727) with 0.1% v/v formic acid stored at -20°C in the dark has been suggested for CQA stability.[9]
pH Shifts: Changes in the pH of the solution can accelerate isomerization and other degradation reactions.[1][3][6][10]- Use buffered solutions to maintain a constant pH, especially when working at neutral or alkaline pH where isomerization is more rapid.[1][3][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The main degradation pathways for this compound and other mono-acyl CQAs in solution are isomerization, hydrolysis, and oxidation.[1][2][4][7]

  • Isomerization: This involves the migration of the caffeoyl group on the quinic acid ring, leading to the formation of other isomers such as 3-CQA, 4-CQA, and 5-CQA. This process is influenced by factors like heat and pH.[1][2][3][5][11]

  • Hydrolysis: The ester linkage between caffeic acid and quinic acid can be cleaved, resulting in the formation of these two individual molecules.[1][5]

  • Oxidation: The dihydroxyphenyl moiety (catechol group) of the caffeic acid portion is prone to oxidation, especially at higher pH.

Q2: How do pH, temperature, and light affect the stability of 1-CQA?

A2: Temperature and light are the main factors affecting the stability of CQAs.[1][4]

  • pH: The stability of CQAs is pH-dependent. Isomerization is more pronounced at neutral and basic pH values.[1][3][10] Acidic conditions generally offer better stability against isomerization.[1]

  • Temperature: Higher temperatures accelerate both isomerization and hydrolysis.[1][5][6] It is recommended to store solutions at low temperatures (4°C for short-term and -20°C for long-term).[1][9]

  • Light: Exposure to light can lead to significant degradation and cis-trans isomerization of the caffeoyl group.[1][5][9] Solutions should be protected from light by using amber vials or covering containers with aluminum foil.

Q3: Which are the major degradation products of 1-CQA I should look for in my analysis?

A3: The primary degradation products to monitor are its isomers (3-CQA, 4-CQA, and 5-CQA), caffeic acid, and quinic acid.[5] Depending on the solvent and conditions, you might also observe methylated products if methanol is used as a solvent.[1][2]

Q4: What are the best practices for preparing and storing 1-CQA stock solutions?

A4: For long-term storage, stock solutions of CQAs (1 mg/mL) in 70% methanol containing 0.1% v/v formic acid are reported to be stable for up to 6 months when kept in the dark at -20°C.[9] For daily use, it is advisable to prepare fresh working solutions from the stock and keep them at 4°C and protected from light.

Quantitative Data on CQA Degradation

The following tables summarize quantitative data on the degradation of various caffeoylquinic acids under different conditions. While specific data for 1-CQA is limited, the behavior of other mono-acyl CQAs provides a strong indication of its stability.

Table 1: Thermal Stability of Mono-acyl CQAs in 50% Aqueous Methanol (Stored in Brown Bottles for 7 Days)

CompoundDegradation at Room Temperature (%)Degradation at 4°C (%)
3-CQANot significantNot significant
4-CQANot significantNot significant
5-CQANot significantNot significant
Data extracted from a study on the stability of various CQAs. Mono-acyl CQAs were found to be relatively stable at these temperatures over 7 days when protected from light.[1]

Table 2: Photo-Stability of Mono-acyl CQAs in 50% Aqueous Methanol (Stored in Transparent Bottles at Room Temperature for 7 Days)

CompoundDegradation (%)
3-CQA11.59
4-CQA6.96
5-CQA10.19
This table highlights the significant impact of light on the degradation of mono-acyl CQAs.[1]

Experimental Protocols

Methodology for Monitoring 1-CQA Degradation by HPLC-PDA

This protocol is a generalized procedure based on common practices for analyzing CQAs.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 1-CQA (e.g., 1 mg/mL) in a suitable solvent such as 70% methanol with 0.1% formic acid.[9]

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations.

  • Sample Preparation and Incubation:

    • Prepare solutions of 1-CQA in the desired matrix (e.g., buffer of a specific pH, solvent).

    • Aliquot the solution into amber vials for different time points and conditions (e.g., varying temperature, light exposure).

    • At each time point, take a sample and either analyze it immediately or quench the reaction by freezing at -80°C until analysis.

  • HPLC-PDA Analysis:

    • Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector.

    • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically employed.

      • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape and resolution.

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes to elute the compounds of interest.

    • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.

    • Detection: Monitor at the maximum absorbance wavelength for CQAs, which is around 325-330 nm.

    • Quantification: Create a calibration curve using the standard solutions to quantify the concentration of 1-CQA and its degradation products.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to 1-CQA and its expected degradation products (isomers, caffeic acid, quinic acid) by comparing retention times and UV spectra with authentic standards.

    • Plot the concentration of 1-CQA as a function of time for each condition to determine its degradation kinetics.

Visualizations

Caption: Degradation pathways of this compound in solution.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Solution Prepare 1-CQA Stock Solution Working_Solutions Prepare Working Solutions in Matrix Stock_Solution->Working_Solutions Incubation Incubate under Test Conditions (pH, Temp, Light) Working_Solutions->Incubation Sampling Sample at Time Points Incubation->Sampling HPLC_Analysis HPLC-PDA Analysis Sampling->HPLC_Analysis Quantification Identify & Quantify Peaks HPLC_Analysis->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics

References

Isomerization of 1-Caffeoylquinic acid during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomerization of 1-Caffeoylquinic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with caffeoylquinic acids (CQAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the isomerization of this compound (1-CQA) and other CQAs during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is caffeoylquinic acid isomerization?

A1: Caffeoylquinic acid isomerization is a chemical process where the caffeoyl group changes its position on the quinic acid core. This process, known as acyl migration, is an intramolecular transesterification reaction that leads to the conversion of one CQA isomer into another (e.g., 1-CQA converting to 3-CQA, 4-CQA, or 5-CQA). This is a significant issue as different isomers can possess varying biological activities and potencies, complicating bioactivity assessments.[1][2]

Q2: What are the primary factors that cause the isomerization of 1-CQA?

A2: The stability of CQAs is primarily influenced by three main factors:

  • Temperature: Elevated temperatures significantly accelerate the rate of isomerization. Heating 5-CQA in water can produce a mixture of 3-, 4-, and 5-CQA.[2][3][4] Mono-acyl CQAs are generally more stable than di-acyl CQAs under heating conditions.[5]

  • pH: Isomerization is pH-dependent. CQAs are most stable under acidic conditions (e.g., pH 3-4).[4] As the pH becomes neutral or basic, the rate of isomerization increases rapidly.[5]

  • Light: Exposure to light, particularly UV radiation, can induce both cis-trans isomerization of the caffeoyl group and acyl migration.[1][2][4] Studies have shown significant degradation and isomerization of CQAs after just seven days of light exposure.[1][2]

Q3: I am seeing multiple peaks on my HPLC chromatogram for a pure 1-CQA standard. What could be the cause?

A3: This is a common issue that can arise from several sources:

  • On-column Isomerization: If the mobile phase is not sufficiently acidic, isomerization can occur on the HPLC column itself during the analytical run.

  • Standard Degradation: The standard may have isomerized during storage if not kept under optimal conditions (e.g., if exposed to light, elevated temperatures, or dissolved in a neutral pH solvent).

  • Extraction/Sample Preparation: If you are analyzing an extract, the conditions used for extraction (high temperature, neutral pH, prolonged time) may have caused the isomerization of the native 1-CQA in the sample.[6]

Q4: How can I prevent or minimize isomerization during sample extraction?

A4: To minimize isomerization during extraction, the following precautions are recommended:

  • Use Low Temperatures: Employ cold extraction methods (e.g., at 4°C) whenever possible.[4] If heat is required, use the lowest effective temperature for the shortest possible duration.[4]

  • Maintain Acidic pH: Use an acidified extraction solvent. A common choice is a mixture of methanol (B129727) or ethanol (B145695) and water containing a small amount of acid, such as 0.1% formic acid, to maintain a low pH.[4]

  • Protect from Light: Conduct all extraction and processing steps in the dark or by using amber-colored glassware or vessels wrapped in aluminum foil.[4]

  • Minimize Extraction Time: Use rapid extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), but be aware that these methods must be carefully optimized as the energy input can also promote degradation if not controlled.[4][6][7]

Q5: What are the recommended storage conditions for CQA standards and extracts?

A5: For long-term stability, CQA standards and extracts should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -80°C.[4] For short-term storage, refrigeration at 4°C is acceptable, but isomerization will still occur over time, albeit at a slower rate.

  • Light: Store in amber vials or other light-blocking containers to prevent photochemical degradation and isomerization.[5]

  • Solvent/pH: If in solution, ensure the solvent is acidic. For dry, powdered samples, storage in a dark, cold, and dry environment is crucial.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of 1-CQA and its isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution/Overlapping Isomer Peaks in HPLC 1. Inappropriate mobile phase composition or gradient. 2. Column is not suitable for isomer separation. 3. Isomerization is occurring during the run.1. Optimize the mobile phase. A shallow gradient with an acidic aqueous phase (e.g., 0.1% formic acid) and an organic phase like acetonitrile (B52724) or methanol is often effective. 2. Use a high-resolution reversed-phase column (e.g., C18) with a small particle size. 3. Ensure the mobile phase pH is low (pH < 4) to prevent on-column isomerization.
Loss of 1-CQA Content Over Time in Stored Samples 1. Isomerization to other CQAs during storage. 2. Degradation (hydrolysis) into caffeic acid and quinic acid. 3. Oxidation of the phenolic groups.1. Re-evaluate storage conditions. Store extracts at -80°C in acidified solvent and protected from light.[4] 2. Check for the appearance of caffeic acid and quinic acid peaks in your chromatogram. This indicates hydrolysis, often caused by harsh pH or high temperatures. 3. Purge storage vials with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
Inconsistent Quantification Results Between Batches 1. Incomplete extraction of CQAs. 2. Variable levels of isomerization between extraction runs. 3. Degradation of calibration standards.1. Optimize and validate your extraction protocol to ensure consistency.[8] 2. Strictly control all extraction parameters (temperature, time, pH, light exposure) for every sample.[4] 3. Prepare fresh calibration standards regularly from a properly stored solid stock. Verify standard integrity by checking for the presence of isomer peaks.

Experimental Protocols

Protocol 1: Low-Isomerization Extraction of Caffeoylquinic Acids

This protocol is designed to minimize the isomerization of 1-CQA during extraction from a solid matrix (e.g., lyophilized plant material).

  • Sample Preparation: Grind the lyophilized plant material to a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare an extraction solvent of 50% methanol in water (v/v) containing 0.1% formic acid. Pre-cool the solvent to 4°C.[4]

  • Extraction:

    • Weigh the powdered plant material and add it to a flask. A solid-to-solvent ratio of 1:20 (w/v) is a good starting point.

    • Protect the flask from light by wrapping it in aluminum foil.[4]

    • Add the pre-cooled extraction solvent.

    • Agitate the mixture on an orbital shaker at a low speed at 4°C for 2-4 hours.[4]

  • Separation:

    • Centrifuge the mixture at 4°C (e.g., 4000 rpm for 15 minutes) to pellet the solid material.

    • Carefully decant and filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[4]

  • Storage: Immediately analyze the extract via HPLC or store it in an amber vial at -80°C for long-term preservation.[4]

Protocol 2: HPLC-PDA Analysis of CQA Isomers

This protocol provides a general method for the separation and quantification of CQA isomers.

  • Instrumentation: HPLC system with a Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 25% B

    • 25-30 min: 25% to 50% B

    • 30-35 min: 50% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm

  • Injection Volume: 10 µL

Note: This is a starting point. The gradient and mobile phase may need to be optimized for your specific sample matrix and isomer profile.

Visualizations

Isomerization_Pathway cluster_conditions Driving Factors Temp High Temperature CQA1 This compound (1-CQA) CQA3 3-Caffeoylquinic Acid (Neochlorogenic Acid) CQA4 4-Caffeoylquinic Acid (Cryptochlorogenic Acid) CQA5 5-Caffeoylquinic Acid (Chlorogenic Acid) pH Neutral/Alkaline pH Light UV Light CQA1->CQA3 Acyl Migration CQA1->CQA5 Acyl Migration CQA3->CQA4 Acyl Migration CQA3->CQA5 Acyl Migration CQA4->CQA5 Acyl Migration

Caption: Acyl migration pathway for mono-caffeoylquinic acids.

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction (Low Temperature, Acidic pH, Dark) cluster_process Processing cluster_analysis Analysis & Storage Start Plant Material Grind Lyophilize & Grind Start->Grind Extract Add Cold, Acidified Solvent Grind->Extract Agitate Agitate at 4°C Extract->Agitate Centrifuge Centrifuge Agitate->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter Analyze Immediate HPLC Analysis Filter->Analyze Option 1 Store Store at -80°C Filter->Store Option 2

Caption: Workflow for low-isomerization CQA extraction.

Troubleshooting_Guide Start Problem: Unexpected Peaks in Chromatogram IsStandard Is the sample a pure standard? Start->IsStandard IsExtract Is the sample a plant extract? CheckStorage Check Standard Storage: - Temperature (-80°C)? - Protected from light? - Dissolved in acidic solvent? IsStandard->CheckStorage Yes CheckMobilePhase Check HPLC Method: - Mobile phase pH < 4? - Low column temperature? IsStandard->CheckMobilePhase Yes IsStandard->IsExtract No Solution1 Solution: Improve storage conditions and prepare fresh standard. CheckStorage->Solution1 Solution2 Solution: Acidify mobile phase to prevent on-column isomerization. CheckMobilePhase->Solution2 CheckExtraction Check Extraction Protocol: - Low temperature (4°C)? - Acidified solvent? - Protected from light? - Minimized duration? IsExtract->CheckExtraction Yes Solution3 Solution: Optimize extraction to be milder (↓Temp, ↓pH, ↓Time). CheckExtraction->Solution3

Caption: Troubleshooting unexpected CQA isomer peaks.

References

Technical Support Center: Optimizing HPLC Separation of Caffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of caffeoylquinic acid (CQA) isomers.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of CQA isomers, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Resolution Between CQA Isomer Peaks

  • Question: Why are my caffeoylquinic acid isomer peaks (e.g., 3-CQA, 4-CQA, 5-CQA) not separating?

  • Answer: Poor resolution between CQA isomers is a frequent challenge due to their structural similarity.[1] Several factors can contribute to this issue:

    • Inappropriate Column Chemistry: Standard C18 columns may not always provide sufficient selectivity. Phenyl-based columns, such as Phenyl-Hexyl, can offer alternative selectivity through π-π interactions with the aromatic rings of the analytes, often leading to improved separation.[1][2]

    • Mobile Phase Composition: The choice of organic modifier (methanol vs. acetonitrile) and the pH of the aqueous phase are critical.[1] Acidifying the mobile phase with agents like formic acid or acetic acid is essential to suppress the ionization of phenolic and carboxylic acid groups, which minimizes peak tailing and improves resolution.[1][2]

    • Gradient is Too Steep: A rapid gradient may not allow sufficient time for the isomers to interact with the stationary phase, resulting in co-elution. A shallower gradient can enhance separation.[1]

    • Suboptimal Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Optimizing the temperature can improve peak shape and resolution.[1]

Issue 2: Peak Tailing or Broad Peaks

  • Question: My CQA isomer peaks are tailing or are very broad. What could be the cause?

  • Answer: Peak tailing and broadening can compromise quantification and resolution. Common causes include:

    • Secondary Interactions: Unwanted interactions between the acidic CQA molecules and the silica (B1680970) backbone of the column can lead to tailing. Acidifying the mobile phase (e.g., with 0.1% formic acid) helps to minimize these interactions.[1]

    • Column Degradation: Over time, columns can degrade, leading to a loss of performance. This can manifest as peak broadening and tailing. Flushing the column with a strong solvent or replacing it if it's old is recommended.[1]

    • Sample Overload: Injecting too much sample can saturate the column, causing poor peak shape. Try reducing the injection volume or diluting the sample.[1]

Issue 3: Shifting Retention Times

  • Question: The retention times for my CQA isomers are inconsistent between runs. How can I fix this?

  • Answer: Fluctuating retention times can make peak identification and quantification unreliable. The most likely causes are:

    • Inadequate Column Equilibration: It is crucial to ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. This typically requires flushing with 10-20 column volumes.[1][3]

    • Mobile Phase Inconsistency: Variations in the preparation of the mobile phase can lead to shifts in retention time.[3][4] Ensure accurate and consistent preparation of your mobile phase.

    • Temperature Fluctuations: Changes in the ambient temperature can affect the column temperature if a column oven is not used, leading to retention time variability.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical elution order for CQA isomers?

A1: The elution order of CQA isomers can vary depending on the stationary phase and mobile phase composition. For instance, on a biphenyl (B1667301) column, the elution order for some common isomers was observed to be 3-CQA, 4-CQA, and then 5-CQA. However, on other columns like C18, the order might differ.[5]

Q2: Can mass spectrometry (MS) alone be used to differentiate CQA isomers?

A2: While mass spectrometry is a powerful tool for identification, it generally cannot distinguish between isomers without prior chromatographic separation. This is because isomers have the same mass and often produce very similar fragmentation patterns in MS/MS experiments.[1] Therefore, a robust HPLC method is critical for accurate isomer identification and quantification.

Q3: What are the recommended starting conditions for developing a separation method for CQA isomers?

A3: A good starting point for method development would be to use a C18 or a Phenyl-Hexyl column. For the mobile phase, a gradient elution with acidified water (e.g., 0.1% formic acid) as solvent A and an organic modifier like acetonitrile (B52724) or methanol (B129727) as solvent B is recommended. The detection wavelength is typically set around 325-330 nm.[2][6]

Experimental Protocols

Below are detailed methodologies for the HPLC separation of caffeoylquinic acid isomers, based on cited literature.

Protocol 1: Isocratic HPLC-UV Method

This protocol is adapted from a study that achieved optimal separation of six CQA isomers.[2]

  • Column: ZORBAX Eclipse Plus Phenyl-Hexyl (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.25% Acetic Acid in Water (12.5:87.5 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 330 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 ± 2 °C

  • Run Time: 12 minutes

Protocol 2: Gradient HPLC-DAD Method

This protocol is based on a method used for the analysis of CQAs in coffee brews.[6]

  • Column: LiChroCART RP-18 endcapped (250 x 4 mm, 5 µm) with a guard column of the same material.

  • Mobile Phase:

    • Eluent A: 10 mM citric acid aqueous solution (pH 2.4)

    • Eluent B: Acetonitrile

  • Gradient Program:

    • 0-30 min: 8% B

    • 30-35 min: Increase to 80% B

    • 35-40 min: 80% B

    • 40-45 min: Decrease to 8% B

    • 45-50 min: 8% B

  • Flow Rate: 1.0 mL/min

  • Detection: DAD at 325 nm

  • Injection Volume: 10 µL

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the HPLC analysis of caffeoylquinic acids.

Table 1: Method Performance Characteristics

Parameter3-CQA4-CQA5-CQAReference
LOD (mg/L) 0.370.390.18[6]
LOQ (mg/L) 1.241.290.58[6]
Recovery (%) 98.7-101.299.1-100.598.9-100.8[6]

Table 2: Comparison of Chromatographic Conditions

ColumnMobile PhaseIsomers SeparatedReference
ZORBAX Eclipse Plus Phenyl-HexylAcetonitrile: 0.25% Acetic Acid in Water (Isocratic)Six CQA isomers[2]
LiChroCART RP-18Acetonitrile: 10 mM Citric Acid (pH 2.4) (Gradient)3-CQA, 4-CQA, 5-CQA[6]
Biphenyl ColumnMethanol: 1.0% Formic Acid in Water (Gradient)3-CQA, 4-CQA, 5-CQA[5]
C8 ColumnNot specified in detail3-CQA, 4-CQA, 5-CQA[5]

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G cluster_0 Troubleshooting Poor Peak Resolution start Poor or No Resolution of CQA Isomers check_column Is the column appropriate? (e.g., Phenyl-Hexyl) start->check_column check_mobile_phase Is the mobile phase optimized? (Acidified, correct organic modifier) check_column->check_mobile_phase No solution_column Consider a Phenyl-Hexyl or other alternative selectivity column check_column->solution_column Yes check_gradient Is the gradient too steep? check_mobile_phase->check_gradient No solution_mobile_phase Acidify mobile phase (e.g., 0.1% Formic Acid) Test different organic modifiers (ACN vs. MeOH) check_mobile_phase->solution_mobile_phase Yes check_temp Is the column temperature optimized? check_gradient->check_temp No solution_gradient Decrease the gradient slope (shallower gradient) check_gradient->solution_gradient Yes solution_temp Optimize column temperature check_temp->solution_temp Yes end_node Resolution Improved check_temp->end_node No solution_column->end_node solution_mobile_phase->end_node solution_gradient->end_node solution_temp->end_node

Caption: A workflow for troubleshooting poor peak resolution of CQA isomers.

Experimental Workflow for Method Development

G cluster_1 Method Development Workflow prep Sample Preparation (Extraction, Filtration) selection Column & Mobile Phase Selection (e.g., C18/Phenyl, ACN/MeOH, Acidified Water) prep->selection optimization Parameter Optimization (Gradient, Flow Rate, Temperature) selection->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation analysis Sample Analysis validation->analysis

Caption: A general workflow for developing an HPLC method for CQA isomer analysis.

Logical Relationship of Common Caffeoylquinic Acid Isomers

G cluster_isomers Common Isomers CQA {Caffeoylquinic Acids (CQAs)}|{Esters of Caffeic Acid and Quinic Acid} monoCQA Monocaffeoylquinic Acids diCQA Dicaffeoylquinic Acids three_CQA 3-Caffeoylquinic Acid (Neochlorogenic Acid) monoCQA->three_CQA four_CQA 4-Caffeoylquinic Acid (Cryptochlorogenic Acid) monoCQA->four_CQA five_CQA 5-Caffeoylquinic Acid (Chlorogenic Acid) monoCQA->five_CQA three_five_diCQA 3,5-Dicaffeoylquinic Acid diCQA->three_five_diCQA three_four_diCQA 3,4-Dicaffeoylquinic Acid diCQA->three_four_diCQA four_five_diCQA 4,5-Dicaffeoylquinic Acid diCQA->four_five_diCQA

Caption: Relationship between common mono- and di-caffeoylquinic acid isomers.

References

Technical Support Center: Maximizing 1-Caffeoylquinic Acid (1-CQA) Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Caffeoylquinic Acid (1-CQA) extraction and analysis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the isolation and quantification of 1-CQA from plant materials.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you might encounter during your experiments.

Q1: My 1-CQA yield is consistently low. What are the potential causes and how can I troubleshoot this?

A1: Low yields of 1-CQA can stem from issues at multiple stages of the process: pre-extraction, extraction, and post-extraction handling.

  • Suboptimal Plant Material: The concentration of CQAs can vary based on plant species, cultivar, growth conditions, and harvest time.[1] Abiotic stressors can sometimes be applied pre-harvest or post-harvest to boost CQA content.[2]

  • Inadequate Sample Preparation: Incomplete cell lysis will prevent the solvent from accessing the target compound. Ensure your plant material is dried and ground to a fine, uniform powder to maximize the surface area for extraction.[3]

  • Suboptimal Extraction Parameters: The choice of solvent, temperature, pH, and extraction time significantly impacts yield.[3] Aqueous mixtures of ethanol (B145695) or methanol (B129727) are commonly effective.[4][5] High temperatures can increase solubility but also risk thermal degradation and isomerization.[4][6] An acidic pH generally improves the stability of CQAs.[3][7]

  • Compound Degradation: 1-CQA and its isomers are susceptible to degradation from heat, light, and pH changes.[8][9] Isomerization (acyl migration) to other CQA forms (3-CQA, 4-CQA, 5-CQA) is a common issue, especially with prolonged heating.[10][11]

  • Loss During Purification: If using techniques like liquid-liquid extraction, poor phase separation can lead to significant product loss.[3] During chromatographic purification, using an inappropriate stationary or mobile phase can result in poor recovery.

Q2: How can I prevent the degradation and isomerization of 1-CQA during my experiments?

A2: Preventing degradation is critical for an accurate yield. The primary factors to control are temperature, light, and pH.

  • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. While elevated temperatures can improve extraction efficiency, they also accelerate degradation and isomerization.[4][6] For chicory roots, optimal temperatures were found to be around 95-107°C for Accelerated Solvent Extraction (ASE), but this may vary for other methods and plant materials.[12] Consider performing extractions at room temperature or slightly elevated temperatures for shorter durations.[13]

  • Light Protection: Caffeoylquinic acids are sensitive to light.[8][9] Conduct experiments in a dimly lit environment and use amber glassware or wrap your containers in aluminum foil to protect extracts and standards from light exposure.[3]

  • pH Management: CQAs are most stable in acidic conditions.[3][7] It is common practice to acidify the extraction solvent (e.g., with 0.1-1% formic or acetic acid) to a pH of around 2.4-4.5 to suppress hydrolysis and isomerization.[4][7][14]

  • Minimize Processing Time: Reduce the time between extraction and analysis to minimize the window for degradation. If immediate analysis is not possible, store extracts under appropriate conditions.

Q3: What are the optimal storage conditions for my plant material and CQA extracts?

A3: Proper storage is essential to maintain the integrity of 1-CQA.

  • Plant Material: Dried and powdered plant material should be stored in airtight containers in a cool, dark, and dry place. A desiccator can be used to prevent moisture uptake.

  • Extracts and Standards: For short-term storage (within a week), refrigeration at 4°C is recommended.[15] For long-term storage, freezing at -20°C or below is necessary.[15] Always use amber vials to protect from light. Studies have shown that mono-acyl CQAs (like 1-CQA) are generally more stable than di-acyl CQAs, but degradation can still occur over time, even at low temperatures.[10]

Q4: I am having difficulty separating 1-CQA from other isomers (e.g., 3-CQA, 4-CQA, 5-CQA) using HPLC. How can I improve the resolution?

A4: Co-elution of CQA isomers is a common analytical challenge.[16] Optimizing your chromatographic conditions is key.

  • Column Selection: A high-efficiency C18 column is the most common choice.[5][17] However, the selectivity can vary between manufacturers due to differences in residual silanol (B1196071) group activity.[18] In some cases, a biphenyl (B1667301) or phenyl-hexyl stationary phase may offer alternative selectivity and improved resolution.

  • Mobile Phase Optimization: The mobile phase typically consists of an acidified aqueous solvent (A) and an organic modifier like acetonitrile (B52724) or methanol (B).

    • Acid Modifier: Using a small amount of formic acid, acetic acid, or trifluoroacetic acid (TFA) in the aqueous phase is crucial for good peak shape and separation.[4][5]

    • Gradient Elution: A shallow, slow gradient is often necessary to resolve closely eluting isomers. Experiment with modifying the gradient slope, especially during the elution window of the CQAs.[4][19]

  • Temperature: Lowering the column temperature (e.g., to 15°C) can sometimes enhance separation, though it may increase analysis time and backpressure.[17]

  • Flow Rate: Reducing the flow rate can improve resolution, but will also lengthen the run time.[4]

Experimental Protocols & Data

This section provides a generalized experimental protocol for the extraction and quantification of 1-CQA, along with data tables for comparison.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 1-CQA

This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Preparation: Weigh 1.0 g of finely ground, dried plant material.

  • Extraction:

    • Place the powder in a 50 mL flask.

    • Add 30 mL of the extraction solvent (e.g., 70% methanol in water with 0.1% formic acid). The solid-to-liquid ratio may need optimization (ratios from 1:30 to 1:160 have been reported).[3][5]

    • Place the flask in an ultrasonic bath.

  • Sonication:

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 300 W).[3]

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[13]

  • Recovery:

    • Centrifuge the mixture to pellet the solid material.

    • Carefully decant the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times, and the supernatants pooled.

    • Filter the final supernatant through a 0.22 µm or 0.45 µm syringe filter into an amber HPLC vial for analysis.[17]

Protocol 2: HPLC-DAD Quantification of 1-CQA

This protocol outlines a standard method for analyzing the prepared extract.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV detector, a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% to 1% formic or acetic acid.[4][5]

    • Solvent B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.[4][19]

    • Injection Volume: 10 µL.[17][19]

    • Column Temperature: 25-35°C.[12]

    • Detection Wavelength: 320-325 nm for CQAs.[4][19]

    • Gradient Program: A typical gradient might be: 0-5 min, 5-15% B; 5-25 min, 15-30% B; 25-30 min, 30-80% B, followed by a wash and re-equilibration step. This must be optimized for your specific column and sample matrix.[4]

  • Quantification:

    • Prepare a calibration curve using a certified 1-CQA standard at several concentrations (e.g., 5 to 200 µg/mL).

    • Identify the 1-CQA peak in the sample chromatogram by comparing its retention time and UV spectrum to the standard.

    • Calculate the concentration in the sample based on the peak area and the calibration curve.

Data Tables

Table 1: Comparison of Extraction Conditions for Caffeoylquinic Acids from Forced Chicory Roots using ASE [4][12]

Target CompoundOptimal Temperature (°C)Optimal Ethanol % (v/v)Predicted Yield (mg/g Dry Matter)
5-Caffeoylquinic Acid107464.95 ± 0.48
3,5-di-Caffeoylquinic Acid95575.41 ± 0.79
Max. Antioxidant Activity11540>22 mg Trolox eq./g DM

Table 2: Typical HPLC-DAD Parameters for CQA Analysis

ParameterTypical Value / ConditionReference(s)
ColumnC18 or Biphenyl (e.g., 250x4.6mm, 5µm)[5][17]
Mobile Phase AWater + 0.1-1.0% Formic/Acetic Acid[4][5]
Mobile Phase BAcetonitrile or Methanol[4][19]
Flow Rate0.5 - 1.2 mL/min[15][17]
Column Temperature15 - 40 °C[17][20]
Detection Wavelength320 - 325 nm[4][19]
Injection Volume10 - 20 µL[15][17]

Visual Guides and Workflows

Diagrams

G cluster_workflow General Workflow for 1-CQA Extraction & Analysis PlantMaterial Plant Material (Dried, Powdered) Pretreatment Pre-treatment (Optional) (e.g., UV, Wounding) PlantMaterial->Pretreatment Stress Induction Extraction Extraction (e.g., UAE, ASE) PlantMaterial->Extraction Pretreatment->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Purification Purification (Optional) (e.g., Prep-HPLC) Filtration->Purification For Isolation Analysis Analysis (HPLC-DAD) Filtration->Analysis Purification->Analysis FinalProduct Quantified / Purified 1-CQA Analysis->FinalProduct

Caption: General workflow from plant material to quantified 1-CQA.

G cluster_troubleshooting Troubleshooting Guide for Low 1-CQA Yield Start Low 1-CQA Yield Detected CheckPrep Is sample prep adequate? Start->CheckPrep ImprovePrep Action: Grind to fine, uniform powder. Ensure complete drying. CheckPrep->ImprovePrep No CheckExtraction Are extraction parameters optimal? CheckPrep->CheckExtraction Yes ImprovePrep->CheckExtraction OptimizeExtraction Action: Optimize solvent type, solvent:solid ratio, temp, & time. Add acid. CheckExtraction->OptimizeExtraction No CheckDegradation Is degradation likely? CheckExtraction->CheckDegradation Yes OptimizeExtraction->CheckDegradation PreventDegradation Action: Use amber vials, reduce temperature, work quickly, store at -20°C. CheckDegradation->PreventDegradation Yes End Yield Improved CheckDegradation->End No PreventDegradation->End

Caption: Decision tree for troubleshooting low 1-CQA yield.

G cluster_isomerization CQA Isomerization Pathway (Acyl Migration) CQA1 1-CQA CQA5 5-CQA (Chlorogenic Acid) CQA1->CQA5 CQA4 4-CQA (Cryptochlorogenic Acid) CQA5->CQA4 CQA3 3-CQA (Neochlorogenic Acid) CQA4->CQA3 label_info Conditions: - Heat - High pH - High Water Content

Caption: Isomerization pathways of Caffeoylquinic Acids via acyl migration.

References

1-Caffeoylquinic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Caffeoylquinic acid (1-CQA).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in a variety of organic solvents. For laboratory experiments, Dimethyl Sulfoxide (DMSO) is a common and effective choice.[1][2] It is also soluble in methanol, ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[2][3] While caffeoylquinic acids are generally considered water-soluble, their solubility in aqueous solutions can be limited and decreases as the number of caffeoyl groups increases.[4]

Q2: I'm observing a precipitate after adding my 1-CQA stock solution to my aqueous buffer or cell culture medium. What is causing this?

A2: Precipitation upon dilution of a concentrated stock (like a DMSO stock) into an aqueous solution is a common issue for many organic compounds, including 1-CQA. This "fall-out" occurs because the compound is much less soluble in the final aqueous environment compared to the concentrated organic stock. Several factors can contribute to this:

  • Exceeding Solubility Limit: The final concentration of 1-CQA in your aqueous solution may be higher than its maximum solubility in that specific buffer or medium.

  • Solvent Shock: Rapidly adding the concentrated DMSO stock to the aqueous solution can cause localized high concentrations of 1-CQA, leading to immediate precipitation before it has a chance to disperse and dissolve.

  • pH of the Medium: The pH of your buffer or cell culture medium can significantly affect the solubility of 1-CQA, as it is an acidic compound.

  • Temperature: Temperature fluctuations can impact solubility. Shifting from room temperature to 37°C (or vice versa) can sometimes cause compounds to precipitate.

  • Interactions with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5][6]

Q3: How can I prevent my 1-CQA from precipitating during my experiments?

A3: To prevent precipitation, consider the following strategies:

  • Prepare a High-Concentration Stock in an Appropriate Solvent: Use a good organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).[1]

  • Optimize the Final Concentration: Determine the highest workable concentration of 1-CQA in your specific aqueous medium that does not lead to precipitation.

  • Use a Serial Dilution Approach: Instead of adding the concentrated stock directly to your final volume, perform one or more intermediate dilutions in your buffer or medium.

  • Gentle Mixing and Pre-warming: When preparing your final solution, add the 1-CQA stock dropwise to the pre-warmed (e.g., 37°C) aqueous solution while gently vortexing or stirring.

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the final solution might improve solubility.

  • Consider Co-solvents: For some applications, the inclusion of a small percentage of a co-solvent (like ethanol) in the final aqueous solution can help maintain solubility.

Troubleshooting Guides

Issue: Precipitate Forms Immediately Upon Adding 1-CQA Stock to Aqueous Solution
Potential Cause Troubleshooting Step
Final concentration exceeds solubility limit. Lower the final concentration of 1-CQA in your experiment.
"Solvent shock" from rapid dilution. Add the DMSO stock solution drop-by-drop to the aqueous solution while gently vortexing.
Incorrect solvent for stock solution. Ensure your stock solution is prepared in a suitable solvent like DMSO at a high concentration.[1][2]
Issue: Solution is Initially Clear but a Precipitate Forms Over Time
Potential Cause Troubleshooting Step
Compound instability at experimental temperature. Prepare fresh solutions for each experiment. If possible, conduct experiments at a lower temperature.
pH shift in the medium due to cell metabolism. Ensure your cell culture medium is well-buffered. Monitor the pH of your medium during the experiment.[6]
Interaction with media components. Test the solubility of 1-CQA in a simpler buffer (e.g., PBS) to see if media components are the issue.

Quantitative Data

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO250 mg/mL (705.60 mM)Ultrasonic treatment may be required.[1]

Table 2: Example Stock Solution Preparation in DMSO (for a Molecular Weight of 354.31 g/mol ) [1]

Desired Stock ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM2.8224 mL14.1119 mL28.2239 mL
5 mM0.5645 mL2.8224 mL5.6448 mL
10 mM0.2822 mL1.4112 mL2.8224 mL

Experimental Protocols

Protocol: Preparation of a 1-CQA Working Solution for in vitro Cell-Based Assays
  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 50 mM). Refer to Table 2 for calculations.

    • If the compound does not dissolve completely, use an ultrasonic bath for a few minutes until the solution is clear.[1]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[1]

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Warm an aliquot of the stock solution and your cell culture medium to room temperature or 37°C.

    • Prepare an intermediate dilution of the 1-CQA stock in the cell culture medium (e.g., 1:10 or 1:100 dilution). This helps to minimize the "solvent shock."

  • Prepare the Final Working Solution:

    • Pre-warm the required volume of cell culture medium for your experiment to 37°C.

    • While gently vortexing the medium, add the required volume of the intermediate dilution (or the concentrated stock if not using an intermediate step) dropwise to the medium.

    • Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh 1-CQA Powder add_dmso Add DMSO to desired concentration (e.g., 50 mM) start->add_dmso ultrasonicate Ultrasonicate if needed for complete dissolution add_dmso->ultrasonicate store Store at -20°C or -80°C in aliquots, protected from light ultrasonicate->store prewarm Pre-warm medium and 1-CQA stock aliquot store->prewarm dilute Add stock dropwise to pre-warmed medium while gently vortexing prewarm->dilute check Visually inspect for precipitation dilute->check precipitate Precipitate Observed check->precipitate Yes no_precipitate No Precipitate check->no_precipitate No troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot proceed Proceed with Experiment no_precipitate->proceed

Caption: Experimental workflow for preparing 1-CQA solutions.

NFkB_Pathway cluster_nucleus Inside Nucleus CQA This compound p105 p105 (NF-κB precursor) CQA->p105 Inhibits (Ki = 0.002-0.007 µM) IKK IKK Complex p105->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription Inflammation Inflammation Transcription->Inflammation NFkB_in_nucleus->Transcription Binds to DNA

Caption: 1-CQA inhibits the NF-κB signaling pathway.

PD1_PDL1_Pathway CQA This compound Interaction PD-1 / PD-L1 Interaction CQA->Interaction Inhibits (IC50 = 87.28 µM) TCell_Activation T-Cell Activation (Anti-Tumor Immunity) CQA->TCell_Activation Promotes PD1 PD-1 Receptor (on T-Cell) PD1->Interaction PDL1 PD-L1 Ligand (on Tumor Cell) PDL1->Interaction TCell_Inhibition T-Cell Inhibition (Immune Evasion) Interaction->TCell_Inhibition Leads to

Caption: 1-CQA blocks the PD-1/PD-L1 interaction.

References

Preventing oxidation of 1-Caffeoylquinic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the oxidation and degradation of 1-Caffeoylquinic acid (1-CQA) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-CQA) and why is its stability a concern?

A1: this compound is a phenolic compound belonging to the larger class of caffeoylquinic acids (CQAs). These compounds are esters of caffeic acid and quinic acid.[1][2] 1-CQA is of significant interest due to its potential antioxidant and anti-inflammatory properties.[3] However, like other CQAs, it is susceptible to degradation and isomerization when exposed to certain conditions such as high temperature, light, and specific pH levels, which can compromise the accuracy and reproducibility of experimental results.[4][5]

Q2: What are the main factors that cause the degradation of 1-CQA during sample preparation?

A2: The primary factors that contribute to the degradation of 1-CQA are:

  • pH: Neutral and alkaline conditions (pH > 7) can lead to rapid isomerization and degradation of CQAs.[6] Acidic conditions are generally more favorable for stability.

  • Temperature: Elevated temperatures accelerate the degradation and isomerization of CQAs.[4][5] It is crucial to keep samples cool throughout the preparation process.

  • Light: Exposure to light can induce degradation of CQAs.[4][5][7]

  • Enzymatic Activity: The presence of enzymes like polyphenol oxidase (PPO) in the sample matrix can lead to enzymatic oxidation of 1-CQA.

  • Presence of Oxidizing Agents: Exposure to oxygen and other oxidizing agents can lead to the oxidative degradation of 1-CQA.

Q3: What are the typical degradation products of 1-CQA?

A3: The degradation of 1-CQA and other CQAs can proceed through several pathways, including isomerization (acyl migration), methylation, and hydrolysis.[4][5][7] Isomerization leads to the formation of other CQA isomers, such as 3-CQA (chlorogenic acid) and 4-CQA. Oxidation can result in the formation of various dehydrodimers and other oxidation products.[8]

Troubleshooting Guide

Issue: Low recovery or complete loss of 1-CQA in the final sample.

This is a common problem indicating that 1-CQA has degraded during the sample preparation process. The following troubleshooting steps can help identify and resolve the issue.

Potential Cause Recommended Solution
High pH of Extraction Solvent Ensure the pH of the extraction solvent is acidic, ideally below pH 4. Consider using solvents acidified with formic acid or acetic acid.
Elevated Temperature Maintain low temperatures (e.g., 4°C) throughout the entire sample preparation process. Use pre-chilled solvents and equipment, and consider performing extractions on ice.
Light Exposure Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil. Work in a dimly lit area when possible.
Enzymatic Degradation If working with fresh biological samples, consider blanching or flash-freezing the sample immediately after collection to inactivate endogenous enzymes. The addition of enzyme inhibitors can also be beneficial.
Oxidation Degas solvents to remove dissolved oxygen. Consider adding antioxidants such as ascorbic acid or epigallocatechin gallate (EGCG) to the extraction solvent.[6] Work under an inert atmosphere (e.g., nitrogen or argon) if possible.
Prolonged Sample Preparation Time Minimize the time between sample collection and analysis. Process samples as quickly as possible to reduce the window for degradation.

Quantitative Data Summary

The stability of caffeoylquinic acids is significantly influenced by temperature. The following table summarizes the degradation of various CQAs at different temperatures over a 7-day period in a 50% methanol (B129727) solution. While specific data for 1-CQA is not detailed, the stability of mono-acyl CQAs provides a relevant reference.

CompoundDegradation at Room Temperature (after 7 days)Degradation at 4°C (after 7 days)
5-CQA ~10.19%Relatively Stable
3-CQA ~11.59%Relatively Stable
4-CQA ~6.96%Relatively Stable
1,3-diCQA Relatively StableRelatively Stable
3,4-diCQA ~7.82%Relatively Stable
3,5-diCQA ~7.03%Relatively Stable
4,5-diCQA ~10.08%Relatively Stable

Data adapted from a study on the stability of various CQAs. "Relatively Stable" indicates minimal degradation observed under the specified conditions.[4]

Experimental Protocols

Protocol 1: General Sample Preparation for 1-CQA Analysis

This protocol provides a general framework for extracting 1-CQA from a solid matrix while minimizing degradation.

  • Sample Homogenization:

    • Weigh the frozen or fresh sample.

    • If fresh, immediately homogenize the sample in a pre-chilled grinder or mortar and pestle with liquid nitrogen to prevent enzymatic activity.

  • Extraction:

    • To the homogenized sample, add a pre-chilled extraction solvent (e.g., 80% methanol in water, acidified with 0.1% formic acid) at a 1:10 sample-to-solvent ratio.

    • For enhanced stability, add an antioxidant such as ascorbic acid to the extraction solvent at a concentration of 0.1-1% (w/v).

    • Vortex the mixture thoroughly.

  • Sonication/Maceration:

    • Sonicate the sample in an ultrasonic bath for 30 minutes, ensuring the water in the bath is kept cool with ice.

    • Alternatively, macerate the sample at 4°C for 12-24 hours with constant agitation, protected from light.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

  • Storage and Analysis:

    • If not for immediate analysis, store the final extract at -80°C.

    • Analyze the sample using a validated analytical method, such as HPLC-UV or LC-MS.

Visualizations

Degradation Pathway of this compound 1-CQA 1-CQA Isomers Other CQA Isomers (e.g., 3-CQA, 4-CQA) 1-CQA->Isomers Isomerization (Acyl Migration) - High pH - High Temperature Oxidation_Products Oxidation Products (e.g., Dehydrodimers) 1-CQA->Oxidation_Products Oxidation - Oxygen - Enzymes (PPO) Hydrolysis_Products Hydrolysis Products (Caffeic Acid + Quinic Acid) 1-CQA->Hydrolysis_Products Hydrolysis - Extreme pH

Caption: Degradation pathways of this compound.

Recommended Sample Preparation Workflow for 1-CQA cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Purification & Analysis Collect_Sample Collect_Sample Flash_Freeze Flash_Freeze Collect_Sample->Flash_Freeze Immediate Homogenize Homogenize Flash_Freeze->Homogenize In liquid N2 Add_Solvent Add_Solvent Homogenize->Add_Solvent Acidified + Antioxidant Sonicate Sonicate Add_Solvent->Sonicate On ice Centrifuge Centrifuge Sonicate->Centrifuge 4°C Filter Filter Centrifuge->Filter 0.22 µm Analyze Analyze Filter->Analyze HPLC/LC-MS Troubleshooting Low 1-CQA Recovery Start Low 1-CQA Recovery Check_pH Was the extraction solvent pH acidic? Start->Check_pH Check_Temp Was the temperature kept low (e.g., 4°C)? Check_pH->Check_Temp Yes Solution_pH Acidify solvent (e.g., with formic acid) Check_pH->Solution_pH No Check_Light Were samples protected from light? Check_Temp->Check_Light Yes Solution_Temp Use pre-chilled solvents and work on ice Check_Temp->Solution_Temp No Check_Antioxidant Was an antioxidant used? Check_Light->Check_Antioxidant Yes Solution_Light Use amber vials or wrap in foil Check_Light->Solution_Light No Solution_Antioxidant Add ascorbic acid or EGCG to solvent Check_Antioxidant->Solution_Antioxidant No

References

Troubleshooting low recovery of 1-Caffeoylquinic acid in extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of 1-Caffeoylquinic acid (1-CQA) during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound?

A1: Low recovery of this compound is often due to several factors, including:

  • Isomerization: Caffeoylquinic acids are prone to acyl migration, where the caffeoyl group moves to different positions on the quinic acid ring.[1][2][3] 1-CQA can isomerize to other forms like 3-CQA, 4-CQA, or 5-CQA, especially under heating.[2][4]

  • Degradation: Exposure to high temperatures, extreme pH levels, and light can lead to the degradation of 1-CQA.[1][5] Hydrolysis, resulting in caffeic acid and quinic acid, is a common degradation pathway.[2][3]

  • Suboptimal Extraction Parameters: The choice of solvent, temperature, time, and extraction method significantly impacts recovery.[6][7][8]

  • Improper Sample Handling and Storage: Degradation can occur if the plant material or extracts are not handled and stored correctly.[1]

Q2: How stable is this compound during extraction and storage?

A2: this compound, like other mono-acyl CQAs, is generally more stable than di-acyl CQAs.[1] However, its stability is significantly influenced by:

  • Temperature: Degradation increases with higher temperatures. It is relatively stable at 4°C but can degrade at room temperature.[1]

  • Light: Exposure to light can accelerate isomerization and degradation.[1][2] Storing samples and extracts in brown or amber containers is recommended.

  • pH: Isomerization is rapid at neutral and basic pH values.[1] Acidic conditions can also influence stability.

  • Solvent: While solvents like methanol (B129727) and aqueous methanol don't have a major impact under ideal storage conditions (cool and dark), the choice of solvent is critical for extraction efficiency.[1]

Q3: What is the best solvent for extracting this compound?

A3: Mixtures of organic solvents and water are generally most effective for extracting caffeoylquinic acids.[6] Ethanol-water and methanol-water mixtures are commonly used. The optimal percentage of the organic solvent can vary depending on the plant matrix but often falls in the range of 40-80%. For instance, one study found that a 70% ethanol (B145695) mixture was optimal for extracting 3-O-CQA and 3,5-O-di-CQA from chicory roots.[9] Another study on Scolymus hispanicus determined that 75% to 81% methanol yielded the best extraction of CQAs.[8]

Q4: Can the extraction method itself lead to low recovery?

A4: Yes, certain extraction techniques can contribute to the degradation or isomerization of 1-CQA if not properly controlled. Techniques that generate heat, such as microwave-assisted and ultrasound-assisted extraction, can lead to the formation of derivatives and degradation products if parameters like power and time are not optimized.[4] For example, extending the exposure time to microwaves can increase the number of derivatives formed.[4]

Troubleshooting Guide

Issue 1: Consistently low yield of 1-CQA across all samples.

Question: I am consistently getting low recovery of this compound from my plant material, even though literature suggests it should be abundant. What could be the problem?

Answer: This issue often points to a systematic problem in the extraction protocol or sample stability. Consider the following troubleshooting steps:

  • Workflow for Troubleshooting Consistently Low 1-CQA Yield

Low_Yield_Troubleshooting start Start: Low 1-CQA Recovery check_extraction Review Extraction Protocol start->check_extraction check_stability Assess Analyte Stability start->check_stability optimize_solvent Optimize Solvent System (e.g., Ethanol/Methanol %) check_extraction->optimize_solvent optimize_temp Optimize Temperature (Lower temp if degradation suspected) check_extraction->optimize_temp optimize_time Optimize Extraction Time (Shorter time to reduce degradation) check_extraction->optimize_time check_ph Control pH (Acidify solvent, e.g., with 0.4% phosphoric acid) check_stability->check_ph protect_from_light Protect from Light (Use amber vials) check_stability->protect_from_light cold_storage Ensure Cold Storage (4°C for extracts) check_stability->cold_storage re_extract Re-extract with Optimized Protocol optimize_solvent->re_extract optimize_temp->re_extract optimize_time->re_extract check_ph->re_extract protect_from_light->re_extract cold_storage->re_extract analyze Analyze Extract re_extract->analyze end End: Improved Recovery analyze->end

Caption: Troubleshooting workflow for consistently low 1-CQA recovery.

  • Re-evaluate your extraction solvent. The polarity of the solvent is crucial. Dicaffeoylquinic acids are less soluble in water than monocaffeoylquinic acids like 1-CQA.[10] If your current solvent is too polar or non-polar, you may be inefficiently extracting the target compound.

  • Check for thermal degradation. High temperatures during extraction can cause isomerization and degradation.[1] If you are using a heat-involved method (e.g., Soxhlet, heating sonication bath), try reducing the temperature or the duration of heating.

  • Investigate pH effects. The pH of your extraction solvent can influence the stability of 1-CQA. Acidifying the solvent can sometimes improve stability and recovery.

  • Protect your samples from light. Caffeoylquinic acids are photosensitive.[2] Ensure that your extraction and all subsequent handling steps are performed in low-light conditions or by using amber-colored glassware.

  • Confirm the identity of your target peak. Use a certified reference standard to confirm the retention time of 1-CQA in your HPLC or UHPLC system. It's possible that you are quantifying the wrong peak or that your peak of interest is co-eluting with other compounds.

Issue 2: High variability in 1-CQA recovery between batches.

Question: My recovery of this compound is highly variable from one extraction to the next. What could be causing this inconsistency?

Answer: High variability often points to a lack of control over key extraction parameters or inconsistencies in the starting material.

  • Decision Tree for Diagnosing High Variability in 1-CQA Recovery

Variability_Troubleshooting start Start: High Variability in Recovery check_material Is the starting plant material uniform? start->check_material homogenize Homogenize plant material before sampling. check_material->homogenize No check_params Are extraction parameters strictly controlled? check_material->check_params Yes homogenize->check_params standardize_params Standardize all parameters: - Time - Temperature - Solvent volume - Agitation speed check_params->standardize_params No check_evaporation Is the solvent evaporation step consistent? check_params->check_evaporation Yes standardize_params->check_evaporation control_evaporation Control temperature and vacuum during evaporation. check_evaporation->control_evaporation No end Consistent Recovery Achieved check_evaporation->end Yes control_evaporation->end

Caption: Decision tree for troubleshooting high variability in 1-CQA recovery.

  • Assess the homogeneity of your starting material. Ensure that the plant material is finely ground and thoroughly mixed before taking a sample for extraction.

  • Strictly control extraction parameters. Small variations in temperature, time, solvent-to-solid ratio, and agitation speed can lead to significant differences in recovery.

  • Monitor the solvent evaporation step. If you are concentrating your extract, be mindful of the temperature used. Excessive heat during solvent removal can degrade 1-CQA.

  • Evaluate the stability of your extracts. If extracts are stored for a period before analysis, degradation may be occurring. Analyze extracts as quickly as possible after preparation or store them at low temperatures (e.g., 4°C or -20°C) in the dark.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the extraction of caffeoylquinic acids.

Table 1: Optimal Extraction Conditions for Caffeoylquinic Acids

CompoundPlant SourceExtraction MethodOptimal ConditionsRecovered Amount (mg/g DM)Reference
5-CQAForced Chicory RootsAccelerated Solvent Extraction (ASE)107°C, 46% Ethanol4.95 ± 0.48[7][10][11]
3,5-diCQAForced Chicory RootsAccelerated Solvent Extraction (ASE)95°C, 57% Ethanol5.41 ± 0.79[7][10][11]
3-O-CQAForced Witloof Chicory RootsSolid-Liquid Extraction70°C, 70% Ethanol5.0 ± 0.11[9]
3,5-O-di-CQAForced Witloof Chicory RootsSolid-Liquid Extraction70°C, 70% Ethanol5.97 ± 0.30[9]
3-O-CQAForced Witloof Chicory RootsSolid-Liquid Extraction>90°C, Water6.22 ± 0.18[9]
3,5-O-di-CQAForced Witloof Chicory RootsSolid-Liquid Extraction>90°C, Water6.44 ± 0.59[9]

Table 2: Average Recovery Rates from Method Validation Studies

CompoundAverage Recovery (%)Reference
3-O-Caffeoylquinic acid95.0%[12]
5-O-Caffeoylquinic acid99.1%[12]
4-O-Caffeoylquinic acid98.9%[12]
4,5-O-Dicaffeoylquinic acid98.9%[12]
3,5-O-Dicaffeoylquinic acid96.2%[12]
3,4-O-Dicaffeoylquinic acid103.5%[12]
Chlorogenic acid105.13%[13]
Isochlorogenic acid A105.37%[13]
1,5-Dicaffeoylquinic acid100.37%[13]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant matrix.

  • Sample Preparation:

    • Dry the plant material at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

    • Store the powdered material in an airtight, light-protected container at 4°C.

  • Extraction:

    • Weigh accurately about 1.0 g of the powdered plant material into a 50 mL conical flask.

    • Add 20 mL of the extraction solvent (e.g., 75% methanol in water).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).

    • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue one more time.

    • Combine the supernatants.

  • Sample Preparation for Analysis:

    • Filter the combined supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

    • Store the vial at 4°C until HPLC analysis.

Protocol 2: HPLC-DAD Analysis of this compound

This is a general method and may require modification based on your specific instrument and column.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.4% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 5% B to 20% B

    • 15-30 min: 20% B to 30% B

    • 30-60 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 327 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.

    • Calculate the concentration of 1-CQA in the sample by comparing its peak area to the calibration curve.

References

Technical Support Center: 1-Caffeoylquinic Acid Stability and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and extraction of 1-Caffeoylquinic acid (1-CQA).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of this compound?

A1: this compound (1-CQA), like other caffeoylquinic acid (CQA) isomers, is most stable in acidic conditions. As the pH increases towards neutral and alkaline levels, 1-CQA becomes increasingly unstable and is prone to degradation and isomerization.[1][2] Isomerization to other mono-CQAs, such as 3-CQA and 4-CQA, is a common degradation pathway, particularly in neutral to alkaline solutions.[1]

Q2: What are the primary degradation products of 1-CQA at different pH levels?

A2: The primary degradation pathways for mono-acyl CQAs like 1-CQA are isomerization, hydrolysis, and methylation.[1] Under neutral to alkaline conditions, acyl migration is a key mechanism, leading to the formation of other CQA isomers.[1] At higher pH and temperature, hydrolysis can occur, breaking the ester bond to yield caffeic acid and quinic acid.

Q3: How does pH influence the extraction efficiency of 1-CQA from plant materials?

A3: The pH of the extraction solvent is a critical factor influencing the yield of 1-CQA. While acidic conditions (pH 2-4) are optimal for maintaining the stability of 1-CQA during extraction, some studies have shown that a neutral pH (around 7) can lead to higher extraction yields of total phenolic compounds.[3] This presents a trade-off between maximizing yield and preserving the integrity of the molecule. The optimal pH can also depend on the specific plant matrix and the extraction method used.

Q4: Can I use ultrasound-assisted extraction (UAE) for 1-CQA, and how does pH play a role?

A4: Yes, UAE can be employed for the extraction of 1-CQA. However, it is important to note that ultrasound can accelerate both degradation and isomerization, especially at neutral and alkaline pH.[2] Therefore, when using UAE, it is highly recommended to use an acidic extraction solvent to minimize degradation.

Troubleshooting Guides

Issue 1: Low recovery of 1-CQA in extracted samples.

Possible Cause Troubleshooting Step
Inappropriate extraction pH While a neutral pH might increase the extraction of some phenolics, it can lead to the degradation of 1-CQA. Try lowering the pH of your extraction solvent to a range of 2-4 to improve stability.
High temperature during extraction Elevated temperatures, especially in combination with neutral or alkaline pH, can significantly degrade 1-CQA. If possible, perform the extraction at a lower temperature.
Prolonged extraction time Long extraction times can increase the exposure of 1-CQA to degradative conditions. Optimize your extraction time to find a balance between yield and stability.
Presence of oxidative enzymes Plant material may contain enzymes that can degrade 1-CQA upon cell lysis. Consider blanching the plant material before extraction or using an extraction solvent with additives that inhibit enzymatic activity.

Issue 2: Presence of unexpected peaks in the chromatogram, suggesting isomerization.

Possible Cause Troubleshooting Step
Sample processing and storage at neutral or alkaline pH Ensure that all solutions used for sample preparation and storage are acidified (e.g., with formic acid or acetic acid) to a pH below 4.
High temperature during sample processing Avoid exposing the sample to high temperatures during evaporation or other concentration steps.
Acyl migration during storage Store your extracts and standards at low temperatures (e.g., -20°C) in an acidic solvent to minimize isomerization over time.

Quantitative Data

Table 1: Stability of Mono-Caffeoylquinic Acids at Various pH Values

The following table presents the degradation kinetics of 3-O-caffeoylquinic acid (3-CQA) and 4-O-caffeoylquinic acid (4-CQA), which can be used as a proxy to understand the pH-dependent stability of 1-CQA. The data shows that the stability of these compounds significantly decreases as the pH increases.

pHTreatment3-CQA Half-life (t1/2) in hours4-CQA Half-life (t1/2) in hours
4.69Control85,4575,447
4.69Ultrasound1,512347
7.06Control7.3031.142
7.06Ultrasound2.4900.577
7.96Control1.9030.800
7.96Ultrasound1.1540.552
9.22Control0.1270.043
9.22Ultrasound0.0620.017
Data adapted from a study on 3-CQA and 4-CQA degradation kinetics.[4]

Experimental Protocols

Protocol 1: pH Stability Testing of this compound

This protocol outlines the steps to assess the stability of 1-CQA at different pH values.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, and 9). Use appropriate buffer systems for each pH (e.g., citrate (B86180) buffer for pH 3 and 5, phosphate (B84403) buffer for pH 7, and borate (B1201080) buffer for pH 9).

  • Sample Preparation:

    • Prepare a stock solution of 1-CQA in a suitable solvent (e.g., methanol (B129727) or 50% methanol).

    • For each pH to be tested, dilute the 1-CQA stock solution with the corresponding buffer to a final known concentration.

  • Incubation:

    • Divide each pH-adjusted sample into aliquots for different time points.

    • Incubate the samples at a constant temperature (e.g., room temperature or 37°C). Protect the samples from light to prevent photodegradation.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each pH sample.

    • Immediately quench any further degradation by adding an acid (e.g., formic acid) to lower the pH.

    • Analyze the samples by HPLC-UV to determine the concentration of the remaining 1-CQA and to identify any degradation products.

  • Data Analysis:

    • Plot the concentration of 1-CQA as a function of time for each pH.

    • Calculate the degradation rate constant and the half-life of 1-CQA at each pH.

Protocol 2: Extraction of this compound from Plant Material with pH Control

This protocol provides a general procedure for extracting 1-CQA from plant material while controlling the pH to optimize for either stability or yield.

  • Sample Preparation:

    • Dry and grind the plant material to a fine powder to increase the surface area for extraction.

  • Preparation of Extraction Solvent:

    • Prepare the desired extraction solvent (e.g., 50% ethanol (B145695) in water).

    • Adjust the pH of the solvent to the target value using an appropriate acid (e.g., formic acid for acidic extraction) or base. For stability, a pH of 3-4 is recommended. To potentially maximize yield, a neutral pH can be tested.

  • Extraction:

    • Mix the powdered plant material with the pH-adjusted extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Perform the extraction using the chosen method (e.g., maceration, sonication, or reflux) for a defined period. Maintain a constant temperature throughout the extraction.

  • Sample Processing:

    • After extraction, separate the solid material from the liquid extract by filtration or centrifugation.

    • If the extraction was performed at a neutral or alkaline pH, immediately acidify the extract to a pH below 4 to preserve the 1-CQA.

    • The extract can then be concentrated under reduced pressure at a low temperature.

  • Analysis:

    • Analyze the final extract by HPLC-UV to quantify the amount of 1-CQA.

Protocol 3: HPLC-UV Analysis of this compound

This protocol describes a typical HPLC-UV method for the separation and quantification of 1-CQA.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, which is gradually increased to elute the compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Quantification: Use a calibration curve of a 1-CQA standard to quantify the amount in the samples.

Visualizations

experimental_workflow cluster_stability pH Stability Testing cluster_extraction pH-Controlled Extraction prep_buffers Prepare Buffers (pH 3, 5, 7, 9) prep_samples Prepare 1-CQA Samples in Buffers prep_buffers->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sampling Sample at Time Points incubate->sampling hplc_analysis_stability HPLC-UV Analysis sampling->hplc_analysis_stability data_analysis Calculate Degradation and Half-life hplc_analysis_stability->data_analysis prep_plant Prepare Plant Material prep_solvent Prepare pH-Adjusted Extraction Solvent prep_plant->prep_solvent extract Perform Extraction prep_solvent->extract process_extract Process Extract (Filter, Acidify) extract->process_extract hplc_analysis_extraction HPLC-UV Analysis process_extract->hplc_analysis_extraction quantify Quantify 1-CQA hplc_analysis_extraction->quantify

Caption: Experimental workflows for pH stability testing and pH-controlled extraction of this compound.

logical_relationship pH pH of Solution stability 1-CQA Stability pH->stability Inverse Relationship extraction_yield Extraction Yield pH->extraction_yield Complex Relationship (Optimal pH varies) degradation Degradation (Hydrolysis) pH->degradation Direct Relationship (at higher pH) isomerization Isomerization pH->isomerization Direct Relationship (at neutral/alkaline pH)

Caption: Logical relationships between pH and the stability and extraction of this compound.

References

Light sensitivity of 1-Caffeoylquinic acid and protective measures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Caffeoylquinic acid (1-CQA). The information provided addresses common issues related to the light sensitivity of this compound and offers protective measures to ensure experimental integrity.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

IssueSymptom(s)Potential Cause(s)Recommended Action(s)
Inconsistent analytical results Poor reproducibility of quantitative measurements (e.g., HPLC, UV-Vis).Photodegradation of 1-CQA in solution due to exposure to ambient or UV light.1. Prepare solutions fresh before use.2. Work under subdued light conditions (e.g., use a yellow light source).3. Store stock solutions and samples in amber vials or containers wrapped in aluminum foil.[1] 4. Minimize the exposure time of solutions to light during experimental procedures.
Appearance of unexpected peaks in chromatograms New peaks, often with similar UV spectra to 1-CQA, appear in HPLC or LC-MS analysis over time.Isomerization of 1-CQA to other caffeoylquinic acid isomers (e.g., 3-CQA, 4-CQA, 5-CQA) is a known degradation pathway accelerated by light.[1][2][3]1. Confirm the identity of new peaks using mass spectrometry if available.2. Follow all protective measures to minimize light exposure.3. If isomerization is unavoidable, consider a validated HPLC method capable of separating all CQA isomers.
Loss of biological activity The compound shows diminished or no effect in biological assays compared to previous experiments or literature data.Degradation of the parent 1-CQA molecule into less active or inactive byproducts such as caffeic acid and quinic acid via hydrolysis.[1]1. Verify the integrity of the 1-CQA stock solution using a suitable analytical method (e.g., HPLC).2. Prepare a fresh, stabilized solution containing an antioxidant (see Experimental Protocols).3. Ensure that all experimental steps involving 1-CQA are performed with minimal light exposure.
Color change in solution A noticeable change in the color of the 1-CQA solution over time.Oxidation of the phenolic moieties in the 1-CQA molecule, which can be initiated by light.1. Discard the discolored solution.2. Prepare a fresh solution using deoxygenated solvents.3. Consider adding an antioxidant such as ascorbic acid to the solution to inhibit oxidative degradation.[4]

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to light?

A1: this compound, like other caffeoylquinic acids (CQAs), is sensitive to light, particularly in the UV and short-wavelength visible regions.[1][3] Exposure to light can lead to degradation and isomerization.[1] Studies have shown that the stability of CQAs is significantly affected by light irradiation.[1][3] Mono-acyl CQAs, such as 1-CQA, are generally more stable than di-acyl CQAs under the same conditions.[1][3]

Q2: What are the primary degradation products of this compound upon light exposure?

A2: The primary degradation pathways for caffeoylquinic acids upon light exposure are isomerization, methylation, and hydrolysis.[1][3] Isomerization leads to the formation of other CQA isomers (e.g., 3-CQA, 4-CQA, 5-CQA). Hydrolysis results in the breakdown of the ester bond to yield caffeic acid and quinic acid.

Q3: What wavelengths of light are most damaging to this compound?

Q4: What are the best practices for storing this compound, both as a solid and in solution?

A4:

  • Solid Form: Store solid this compound in a tightly sealed, light-resistant container in a cool, dark, and dry place. A freezer at -20°C is recommended for long-term storage.

  • In Solution: Prepare solutions fresh whenever possible. For short-term storage, keep solutions in amber glass vials or tubes, or wrap clear containers in aluminum foil, and store at 2-8°C.[1] For long-term storage, it is recommended to aliquot the solution into single-use amber vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Q5: Can I use antioxidants to protect my this compound solution?

A5: Yes, adding antioxidants can help to stabilize 1-CQA solutions. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for protecting phenolic compounds from oxidative degradation.[4] A detailed protocol for preparing a stabilized solution is provided in the Experimental Protocols section.

Quantitative Data Summary

While specific degradation kinetics for this compound under defined light conditions are not extensively published, the following table summarizes the relative stability of mono-acyl CQAs (the class to which 1-CQA belongs) compared to di-acyl CQAs based on available literature.

Compound ClassGeneral Stability under Light IrradiationKey Degradation PathwaysReference
Mono-acyl Caffeoylquinic Acids (e.g., 1-CQA) Generally more stable than di-acyl CQAs. However, degradation and isomerization still occur.Isomerization, Methylation, Hydrolysis[1][3]
Di-acyl Caffeoylquinic Acids Less stable than mono-acyl CQAs, showing more significant degradation under the same light exposure conditions.Isomerization, Methylation, Hydrolysis[1][3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

Objective: To prepare a solution of 1-CQA with enhanced stability against photodegradation and oxidation for use in experiments.

Materials:

  • This compound (solid)

  • Solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

  • L-Ascorbic acid

  • Amber volumetric flasks and vials

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Prepare the Solvent with Antioxidant:

    • Accurately weigh a small amount of L-ascorbic acid.

    • Dissolve the ascorbic acid in the chosen solvent to a final concentration of 0.1% (w/v). For example, dissolve 100 mg of ascorbic acid in 100 mL of solvent.

    • If using an aqueous buffer, ensure the pH is slightly acidic (pH 3-5) for optimal stability of many phenolic compounds.

  • Prepare the 1-CQA Stock Solution:

    • Accurately weigh the required amount of 1-CQA solid in a tared amber vial.

    • Add a small volume of the antioxidant-containing solvent to the vial to dissolve the 1-CQA. Vortex or sonicate briefly if necessary.

    • Quantitatively transfer the dissolved 1-CQA to an amber volumetric flask.

    • Rinse the vial multiple times with the antioxidant-containing solvent and add the rinses to the volumetric flask.

    • Bring the solution to the final volume with the antioxidant-containing solvent and mix thoroughly.

  • Storage:

    • For immediate use, keep the solution in the sealed amber flask, protected from direct light.

    • For short-term storage (up to 24 hours), store the solution at 2-8°C in a sealed amber vial.

    • For long-term storage, aliquot the stock solution into single-use amber vials, purge with an inert gas (e.g., nitrogen or argon) if possible, and store at -20°C or -80°C.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

Objective: To quantify 1-CQA and monitor for the appearance of its degradation products using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acidifier (e.g., 0.1% formic acid or acetic acid) is typical.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution (Example):

    • 0-10 min: 10% B

    • 10-25 min: 10-30% B

    • 25-30 min: 30-10% B (return to initial conditions)

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 327 nm is a common wavelength for detecting caffeoylquinic acids.[2]

  • Injection Volume: 10-20 µL

Procedure:

  • Sample Preparation: Dilute the 1-CQA solution to be analyzed to an appropriate concentration within the linear range of the HPLC method using the mobile phase as the diluent.

  • Analysis: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to 1-CQA based on its retention time, which should be determined by running a standard of pure 1-CQA.

    • Quantify the amount of 1-CQA by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

    • Monitor the chromatogram for the appearance of new peaks, which may correspond to degradation products (isomers or hydrolysis products). The relative retention times and UV spectra can aid in their tentative identification.

Visualizations

Photodegradation_Pathway 1-Caffeoylquinic_acid 1-Caffeoylquinic_acid Excited_State Excited_State 1-Caffeoylquinic_acid->Excited_State Light (UV/Vis) Isomerization Isomerization Excited_State->Isomerization Hydrolysis Hydrolysis Excited_State->Hydrolysis Other_CQA_Isomers Other_CQA_Isomers Isomerization->Other_CQA_Isomers e.g., 3-CQA, 4-CQA, 5-CQA Caffeic_Acid Caffeic_Acid Hydrolysis->Caffeic_Acid Quinic_Acid Quinic_Acid Hydrolysis->Quinic_Acid

Caption: Photodegradation pathways of this compound.

Protective_Measures_Workflow cluster_preparation Solution Preparation cluster_handling Experimental Handling cluster_storage Storage Weigh_Solid Weigh 1-CQA Solid Dissolve Dissolve in Amber Vial Weigh_Solid->Dissolve Prepare_Solvent Prepare Solvent with Antioxidant (e.g., 0.1% Ascorbic Acid) Prepare_Solvent->Dissolve Work_Low_Light Work under Subdued Light Dissolve->Work_Low_Light Short_Term Short-term (2-8°C) in Amber Vials Dissolve->Short_Term Long_Term Long-term (-20°C or below) in Amber Vials Dissolve->Long_Term Minimize_Exposure Minimize Exposure Time Work_Low_Light->Minimize_Exposure Analysis Analysis Minimize_Exposure->Analysis

Caption: Workflow for protecting this compound from degradation.

References

Temperature effects on 1-Caffeoylquinic acid degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Caffeoylquinic acid (1-CQA), with a specific focus on the effects of temperature on its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound when subjected to elevated temperatures?

A1: The thermal degradation of this compound (1-CQA), like other mono-acyl caffeoylquinic acids (CQAs), primarily involves two main pathways: isomerization and hydrolysis.[1][2][3][4] At elevated temperatures, 1-CQA can undergo acyl migration, where the caffeoyl group moves to different positions on the quinic acid ring, leading to the formation of isomers such as 3-Caffeoylquinic acid (neochlorogenic acid) and 4-Caffeoylquinic acid (cryptochlorogenic acid).[4][5] Additionally, hydrolysis of the ester bond can occur, breaking down 1-CQA into caffeic acid and quinic acid.[4]

Q2: How significantly does temperature impact the stability of this compound in solution?

A2: Temperature is a critical factor affecting the stability of 1-CQA.[1][3] While relatively stable at refrigerated temperatures (e.g., 4°C), its degradation becomes extensive at room temperature and accelerates significantly at higher temperatures.[1][6] For instance, studies on the closely related 5-CQA have shown that heating to temperatures between 100–200°C leads to isomerization and other transformations.[1][6] In general, mono-acyl CQAs like 1-CQA are considered more stable than di-acyl CQAs under thermal stress.[1][2][3]

Q3: What are the recommended storage conditions for solutions of this compound to minimize degradation?

A3: To minimize degradation, solutions of this compound should be stored at low temperatures, ideally at 4°C or below, and protected from light.[1] For long-term storage, keeping solutions at -20°C is recommended.[7] The choice of solvent appears to have a less significant effect on stability compared to temperature and light exposure.[1][3]

Q4: Which analytical techniques are most suitable for monitoring the thermal degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a commonly used and effective method for monitoring the degradation of 1-CQA and its isomers.[1][2][8] For more detailed structural elucidation of degradation products, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the preferred technique.[1][2][3]

Q5: How do mono-acyl CQAs, like 1-CQA, compare in thermal stability to di-acyl CQAs?

A5: Mono-acyl CQAs, including 1-CQA, are generally much more stable under thermal stress compared to di-acyl CQAs (e.g., 3,5-dicaffeoylquinic acid).[1][2][3] Di-acyl CQAs tend to degrade and isomerize more rapidly when exposed to heat.[1][5]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram After Sample Heating

  • Possible Cause: Thermal degradation of 1-CQA into its isomers (e.g., 3-CQA, 4-CQA) or hydrolysis products (caffeic acid, quinic acid).

  • Troubleshooting Steps:

    • Confirm Peak Identity: If standards are available, run chromatograms of 3-CQA, 4-CQA, and caffeic acid to compare retention times with the unexpected peaks.

    • Employ HPLC-MS: If standards are not available, use HPLC-MS to obtain mass-to-charge ratios (m/z) of the unknown peaks. Isomers will have the same m/z as 1-CQA, while hydrolysis products will have different m/z values.

    • Review Incubation Temperature: High temperatures, especially above room temperature, are known to cause isomerization and other transformations.[6] Consider if the experimental temperature is causing these changes.

Issue 2: Rapid Decrease in 1-CQA Concentration in Samples

  • Possible Cause: Accelerated degradation due to excessive temperature, prolonged exposure to heat, or inappropriate pH of the solution.

  • Troubleshooting Steps:

    • Temperature Control: Verify the accuracy and stability of your heating apparatus (water bath, incubator, etc.). Even small increases in temperature can significantly accelerate degradation.

    • Time Course Study: Perform a time-course experiment at your target temperature to understand the degradation kinetics. This will help in selecting appropriate incubation times for your main experiment.

    • pH Measurement: Check the pH of your sample solution. While temperature is a primary factor, extreme pH values can also influence the stability of CQAs.[3]

    • Protect from Light: Ensure samples are protected from light during incubation, as light can also contribute to degradation.[1][3]

Issue 3: Inconsistent Results in Thermal Stability Studies

  • Possible Cause: Variability in experimental conditions such as temperature fluctuations, inconsistent heating times, or differences in sample preparation.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all samples are subjected to identical conditions. Use a calibrated and stable heating source. Time the heating and cooling periods precisely.

    • Use a Stock Solution: Prepare a single, large-volume stock solution of 1-CQA and aliquot it for all experimental replicates. This minimizes variability from sample preparation.

    • Include Controls: Always include a control sample that is not subjected to heating (kept at 4°C) to serve as a baseline for degradation calculations.

    • Replicate Injections: Perform replicate injections of each sample into the HPLC to check for analytical variability.

Data Presentation

Table 1: Summary of Thermal Degradation of Caffeoylquinic Acids (CQAs) at Different Temperatures

CQA TypeCompoundTemperatureTimeSolventDegradation (%)Reference
Mono-acyl5-Caffeoylquinic acidRoom Temp.7 days50% Methanol~10.19%[6]
Mono-acyl5-Caffeoylquinic acid100°C60 minAqueous~14%[5]
Di-acyl4,5-dicaffeoylquinic acidRoom Temp.7 days50% Methanol~10.08%[1]
Di-acyl3,4-dicaffeoylquinic acidRoom Temp.7 days50% Methanol~7.82%[1]
Di-acyl3,5-dicaffeoylquinic acidRoom Temp.7 days50% Methanol~7.03%[1]

Note: Data for 1-CQA was not specifically isolated in the search results; however, 5-CQA is a closely related isomer and its degradation behavior is considered representative of mono-acyl CQAs.

Experimental Protocols

Protocol: Thermal Degradation Study of this compound by HPLC

This protocol outlines a general procedure for investigating the thermal stability of 1-CQA.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a suitable solvent (e.g., 50% v/v aqueous methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Store this solution at 4°C and protect it from light.

  • Sample Preparation for Degradation Study:

    • Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Aliquot the working solution into several vials (e.g., amber HPLC vials) for each temperature and time point to be tested.

  • Thermal Stress Application:

    • Place the vials in calibrated heating devices (e.g., water baths, incubators) set to the desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C, 100°C).

    • Maintain a control set of vials at 4°C.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature.

    • Immediately cool the heated vials in an ice bath to quench the degradation reaction.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC-PDA method. A typical method might involve:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient elution using (A) 0.2% formic acid in water and (B) acetonitrile.[5]

      • Gradient Example: Start with a low percentage of B, increase linearly to elute the compounds, followed by a wash and re-equilibration step.[5]

      • Flow Rate: 1.0 mL/min.[5]

      • Column Temperature: 40°C.[5]

      • Detection Wavelength: Monitor at 326 nm for CQAs.[5]

    • Inject the control and heat-treated samples.

  • Data Analysis:

    • Identify and integrate the peak corresponding to 1-CQA in each chromatogram.

    • Calculate the percentage of 1-CQA remaining at each time point and temperature relative to the control sample (time zero).

    • Plot the percentage of remaining 1-CQA against time for each temperature to visualize the degradation profile.

    • Identify and, if possible, quantify the major degradation products (isomers and hydrolysis products).

Visualizations

G node_1CQA This compound heat Heat (Δ) node_1CQA->heat node_3CQA 3-Caffeoylquinic Acid (isomer) node_4CQA 4-Caffeoylquinic Acid (isomer) node_CA Caffeic Acid node_QA Quinic Acid heat->node_3CQA Isomerization (Acyl Migration) heat->node_4CQA Isomerization (Acyl Migration) heat->node_CA Hydrolysis heat->node_QA Hydrolysis

Caption: Thermal degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis prep_stock Prepare 1-CQA Stock Solution prep_work Dilute to Working Concentration prep_stock->prep_work prep_aliquot Aliquot Samples prep_work->prep_aliquot stress_heat Incubate at Defined Temperatures prep_aliquot->stress_heat control Control Sample (4°C) prep_aliquot->control stress_time Remove Samples at Time Intervals stress_heat->stress_time stress_cool Quench Reaction (Ice Bath) stress_time->stress_cool analysis_hplc HPLC-PDA Analysis stress_cool->analysis_hplc analysis_data Calculate Degradation (%) analysis_hplc->analysis_data control->analysis_hplc

Caption: Experimental workflow for a thermal degradation study.

References

Optimizing mobile phase for 1-Caffeoylquinic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic analysis of 1-Caffeoylquinic acid and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to analyze this compound using reversed-phase HPLC?

A typical starting point for the analysis of this compound and its isomers on a C18 column involves a gradient elution with an acidified aqueous phase and an organic solvent.[1][2] A common combination is water with a small percentage of acid (like formic or acetic acid) as mobile phase A and acetonitrile (B52724) or methanol (B129727) as mobile phase B.[1][2][3] The acid helps to suppress the ionization of the carboxylic acid and phenolic groups, leading to better peak shape and retention.

Q2: Which organic solvent is better for separating Caffeoylquinic acid isomers: acetonitrile or methanol?

Both acetonitrile and methanol can be used effectively. Acetonitrile generally offers lower viscosity and better UV transparency.[4] The choice between the two can influence the selectivity of the separation of isomeric chlorogenic acids.[1] It is recommended to test both solvents during method development to determine which provides the optimal resolution for the specific isomers of interest in your sample matrix.

Q3: Why is it necessary to add acid to the mobile phase?

Adding an acid, such as formic acid, acetic acid, or phosphoric acid, to the mobile phase is crucial for achieving sharp and symmetrical peaks for acidic analytes like this compound.[1][2][3][5] The acid lowers the pH of the mobile phase, which suppresses the ionization of the analyte's carboxylic and phenolic functional groups.[6] In their neutral form, these compounds interact more consistently with the non-polar stationary phase, reducing peak tailing and improving retention.

Q4: What is the optimal pH for the mobile phase?

For acidic compounds like this compound, the mobile phase pH should be kept at least 1.5 to 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form.[4][6] The pKa of the carboxylic acid group in caffeoylquinic acids is around 3.5. Therefore, a mobile phase pH of 2.5 to 3.0 is often a good starting point.

Q5: Can I run an isocratic method for this compound analysis?

While an isocratic method can be used, a gradient elution is generally preferred, especially when analyzing complex samples containing multiple caffeoylquinic acid isomers or other compounds with a wide range of polarities.[3][7] A gradient method, where the proportion of the organic solvent is increased over time, allows for the elution of a wider range of compounds with good resolution and reasonable analysis time.[7]

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Inappropriate mobile phase pH The ionization of the analyte is a common cause of peak tailing. Ensure the mobile phase pH is sufficiently low (typically 2.5-3.0) by adding an acid like formic, acetic, or phosphoric acid to fully protonate the this compound.[6]
Secondary interactions with the stationary phase Active sites on the silica (B1680970) backbone of the column can cause secondary interactions. Using a column with end-capping or a different stationary phase chemistry (e.g., RP-Amide) can mitigate this.[5] Also, ensure the column is properly conditioned.
Column overload Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and reinject.
Extra-column band broadening Excessive tubing length or dead volume in fittings can cause peak broadening.[8] Ensure all connections are secure and use tubing with the appropriate inner diameter.[8]
Problem 2: Poor Resolution Between Isomers
Possible Cause Suggested Solution
Suboptimal mobile phase composition The choice and ratio of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity.[1] Experiment with different organic modifiers and gradient profiles. A shallower gradient can often improve the resolution of closely eluting peaks.[8]
Incorrect column chemistry Not all C18 columns are the same. The specific bonding and end-capping can affect selectivity. Trying a column from a different manufacturer or a different stationary phase (e.g., Phenyl or RP-Amide) might provide the necessary resolution.[1][5]
Temperature fluctuations Inconsistent column temperature can lead to shifts in retention time and affect resolution. Use a column oven to maintain a stable temperature.[9]
Flow rate is too high A lower flow rate can sometimes improve the separation of critical pairs.
Problem 3: Shifting Retention Times
Possible Cause Suggested Solution
Inconsistent mobile phase preparation Ensure the mobile phase is prepared accurately and consistently for each run, including the concentration of the acid modifier.[9]
Pump malfunction Fluctuations in pump pressure can lead to variable flow rates and shifting retention times. Check the pump for leaks and ensure proper priming.
Column degradation Over time, the stationary phase can degrade, leading to changes in retention. A loss of bonded phase or contamination can be the cause. Try flushing the column or replacing it if it's old.
Sample solvent effects If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and retention time shifts.[8] Ideally, dissolve the sample in the initial mobile phase.[8]
Problem 4: Appearance of Unexpected Peaks
Possible Cause Suggested Solution
Analyte degradation Caffeoylquinic acids are susceptible to degradation and isomerization, especially when exposed to high temperatures, light, or non-ideal pH conditions.[10][11][12] Prepare fresh samples and standards, and store them in a cool, dark place.[10] Degradation can lead to the appearance of other caffeoylquinic acid isomers or hydrolysis products.[12]
Contamination Contamination can come from the sample, solvent, or the HPLC system itself. Run a blank gradient (injecting only the mobile phase) to identify any system peaks.
Carryover from previous injections If a highly concentrated sample was previously injected, it might not have been completely washed off the column. Implement a robust column washing step after each run.

Data Presentation: Mobile Phase Compositions

The following tables summarize various mobile phase compositions that have been successfully used for the analysis of caffeoylquinic acids.

Table 1: HPLC Mobile Phase Compositions

Mobile Phase AMobile Phase BColumnDetectionReference
Water with 0.1% Formic AcidAcetonitrileC18 (4.6 mm x 150 mm, 5 µm)DAD[2]
Water with 1% Acetic AcidAcetonitrileNot specifiedUV (272 nm)[3]
0.08% o-Phosphoric AcidMethanol/Water/Acetonitrile (85:10:5)C18 (50 mm x 2.1 mm, 3 µm)UV (325 nm)[1]
Water-Acetonitrile-Acetic Acid (1000:50:3)Acetonitrile and MethanolC18Not specified[1]

Table 2: UHPLC Mobile Phase Compositions

Mobile Phase AMobile Phase BColumnDetectionReference
5% Formic Acid in WaterAcetonitrileAscentis Express RP-Amide (100 mm x 2.1 mm, 2.7 µm)UV (325 nm)[5]
2% Formic Acid in Water2% Formic Acid in MethanolNot specifiedPDA[13]
10 mM Formic Acid in Water10 mM Formic Acid in AcetonitrileNot specifiedMS/MS[14]

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and available instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in ultrapure water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%) and hold for 1-2 minutes.

    • Increase the percentage of Mobile Phase B linearly to a higher concentration (e.g., 30-50%) over 15-20 minutes.

    • Include a wash step with a high percentage of Mobile Phase B (e.g., 95%) for 5 minutes.

    • Return to the initial conditions and allow the column to re-equilibrate for at least 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) or UV detector at 325 nm.[1][5]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to avoid solvent mismatch effects.[8]

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

Visualizations

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation & Analysis Start Define Analytical Goal SelectColumn Select Column (e.g., C18) Start->SelectColumn PrepareMobilePhase Prepare Mobile Phase (A: Acidified Water, B: Organic Solvent) SelectColumn->PrepareMobilePhase InitialRun Perform Initial Gradient Run PrepareMobilePhase->InitialRun EvaluateChromatogram Evaluate Peak Shape & Resolution InitialRun->EvaluateChromatogram OptimizeGradient Optimize Gradient Profile EvaluateChromatogram->OptimizeGradient Poor Resolution? OptimizeFlowTemp Optimize Flow Rate & Temperature EvaluateChromatogram->OptimizeFlowTemp Tailing Peaks? SystemSuitability Perform System Suitability Tests EvaluateChromatogram->SystemSuitability Good Separation OptimizeGradient->InitialRun OptimizeFlowTemp->InitialRun AnalyzeSamples Analyze Samples SystemSuitability->AnalyzeSamples End Report Results AnalyzeSamples->End

Caption: A workflow diagram for HPLC method development for this compound analysis.

Troubleshooting Logic for Common HPLC Issues

HPLC_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions Problem Identify Chromatographic Problem PeakTailing Peak Tailing Problem->PeakTailing PoorResolution Poor Resolution Problem->PoorResolution RetentionShift Retention Time Shift Problem->RetentionShift CheckPH Check/Adjust Mobile Phase pH PeakTailing->CheckPH ChangeColumn Try Different Column PeakTailing->ChangeColumn ChangeGradient Modify Gradient PoorResolution->ChangeGradient PoorResolution->ChangeColumn CheckPump Check Pump & Connections RetentionShift->CheckPump PrepareFresh Prepare Fresh Mobile Phase/Sample RetentionShift->PrepareFresh

Caption: A logical flowchart for troubleshooting common HPLC problems.

References

Technical Support Center: Enhancing the Solubility of 1-Caffeoylquinic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 1-Caffeoylquinic acid (1-CQA) for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1-CQA) and why is its solubility important for in vitro assays?

A1: this compound is a phenolic compound and an ester of caffeic acid and quinic acid.[1] It is recognized for its antioxidant and anti-inflammatory properties, including the inhibition of the NF-κB signaling pathway.[1][2] For accurate and reproducible in vitro assay results, it is crucial that 1-CQA is fully dissolved in the culture medium to ensure homogenous exposure to the cells and to avoid misleading data due to compound precipitation.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents.[1] It is also known to be soluble in water, though its solubility decreases as the number of caffeoyl groups increases, leading to higher lipophilicity.[3] For specific quantitative data, please refer to the solubility table below.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[4] For detailed instructions, please refer to the Experimental Protocols section.

Q4: My 1-CQA precipitates when I add it to my cell culture medium. What can I do?

A4: Precipitation in aqueous solutions is a common issue with hydrophobic compounds. To prevent this, avoid adding the concentrated stock solution directly to the full volume of your medium. Instead, perform a serial dilution by first diluting the stock in a small volume of serum-free media, mixing gently, and then adding this to your final volume of complete media.[5] Also, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically below 0.5%) to avoid cellular toxicity.[5]

Q5: How should I store my this compound stock solution?

A5: Store your stock solution at -20°C or -80°C for long-term stability.[2] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty dissolving 1-CQA powder in the chosen solvent. Insufficient mixing or compound aggregation.Vigorously vortex the solution. Gentle warming of the solution to 37°C can also aid dissolution. For persistent issues, use a bath sonicator to break down aggregates.[5]
The compound precipitates out of the stock solution over time. The solution may be supersaturated, or the storage temperature may be too high.Prepare a more dilute stock solution. Ensure the stock solution is stored at or below -20°C in a tightly sealed container to prevent solvent evaporation.[2]
Inconsistent results between experiments. Incomplete dissolution of 1-CQA leading to variations in the effective concentration.Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. Prepare fresh working solutions for each experiment from a properly stored stock solution.
Observed cellular toxicity at higher concentrations. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high.Calculate the final solvent concentration in your assay and ensure it remains at a non-toxic level (typically <0.5%).[5] Perform a solvent toxicity control experiment.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Notes
DMSO 250 mg/mL (705.60 mM)[4]Ultrasonic assistance may be needed for complete dissolution.[4]
Methanol Soluble[6]-
Ethanol Soluble[6]-
Chloroform Soluble[1]-
Dichloromethane Soluble[1]-
Ethyl Acetate Soluble[1]-
Acetone Soluble[1]-
Water Soluble, but solubility decreases with increased acylation.[3]-

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 354.31 g/mol )[4]

  • Anhydrous, sterile DMSO[5]

  • Sterile microcentrifuge tubes or vials[5]

Procedure:

  • Weigh the required amount of 1-CQA powder. For a 10 mM solution, you will need 3.54 mg for 1 mL of DMSO.

  • Add the appropriate volume of anhydrous, sterile DMSO to the powder.

  • Vortex the solution vigorously until the 1-CQA is completely dissolved.[5]

  • If necessary, gently warm the tube at 37°C or use a bath sonicator for short intervals to aid dissolution.[5]

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5]

  • Store the aliquots at -20°C or -80°C.[2][5]

Protocol for Preparing a Working Solution of 1-CQA in Cell Culture Medium

Materials:

  • 10 mM 1-CQA stock solution in DMSO

  • Complete cell culture medium (with or without serum)

  • Sterile conical tubes

Procedure:

  • In a sterile conical tube, add the required volume of the 10 mM 1-CQA stock solution to a small volume of the complete medium (e.g., 1 mL).

  • Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.[5]

  • Add the remaining volume of your complete medium to the conical tube containing the intermediate dilution.

  • Invert the tube several times to ensure thorough mixing.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Signaling Pathway

G 1-CQA Inhibition of NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates p105_p50 p105/p50 p50_p65_IkB p50/p65-IκB (Inactive) p105_p50->p50_p65_IkB processing p50_p65 p50/p65 (Active) p50_p65_IkB->p50_p65 degradation of IκB p50_p65_n p50/p65 p50_p65->p50_p65_n translocation 1_CQA This compound 1_CQA->p105_p50 inhibits DNA DNA p50_p65_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: 1-CQA inhibits the NF-κB precursor p105.

Experimental Workflow

G Experimental Workflow for DPPH Antioxidant Assay Prep_DPPH Prepare 0.1 mM DPPH working solution in methanol Add_DPPH Add DPPH working solution to all wells Prep_DPPH->Add_DPPH Prep_Sample Prepare serial dilutions of 1-CQA in methanol Add_to_plate Add 1-CQA dilutions and controls to a 96-well plate Prep_Sample->Add_to_plate Prep_Control Prepare positive control (e.g., Ascorbic Acid) Prep_Control->Add_to_plate Add_to_plate->Add_DPPH Incubate Incubate in the dark for 30 minutes Add_DPPH->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % scavenging activity and determine IC50 value Measure->Calculate End End Calculate->End Start Start Start->Prep_Sample Start->Prep_Control

Caption: Workflow for DPPH antioxidant assay.

References

Technical Support Center: 1-Caffeoylquinic Acid (Neochlorogenic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of 1-Caffeoylquinic acid (1-CQA), also known as Neochlorogenic acid, during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, analysis, and storage of this compound, providing potential causes and recommended solutions.

Issue 1: Appearance of Unexpected Peaks Corresponding to Other CQA Isomers (e.g., 3-CQA, 4-CQA, 5-CQA) in Chromatograms.

  • Potential Cause 1: Acyl Migration (Epimerization) due to High Temperature.

    • Solution: Caffeoylquinic acids (CQAs) are thermally labile. Elevated temperatures during extraction, solvent evaporation, or analysis can provide the energy needed for the caffeoyl group to migrate to different positions on the quinic acid ring.[1][2] Maintain low temperatures throughout your workflow. Perform extractions on ice or at a controlled temperature of 4°C.[1] If solvent evaporation is necessary, use a gentle stream of nitrogen at a temperature below 30°C.[1]

  • Potential Cause 2: pH-Induced Isomerization.

    • Solution: CQAs are most stable in acidic conditions (pH 3-5) and undergo rapid isomerization in neutral or alkaline environments.[3][4] Ensure all solvents and buffers used for extraction, purification, and analysis are acidified. Adding 0.1% formic acid to the extraction solvent and mobile phase is a common practice.[1]

  • Potential Cause 3: Light Exposure.

    • Solution: Exposure to light, especially UV radiation, can induce isomerization and degradation.[5] Protect samples from light at all stages by using amber glassware or by wrapping containers in aluminum foil.[1]

Issue 2: Low Recovery or Complete Degradation of 1-CQA.

  • Potential Cause 1: Hydrolysis in Neutral or Alkaline Solutions.

    • Solution: In addition to isomerization, CQAs can be hydrolyzed to caffeic acid and quinic acid, particularly at neutral and alkaline pH.[3] This degradation accelerates with increasing pH. Always maintain acidic conditions (pH 3-5) to prevent hydrolysis.[3][4]

  • Potential Cause 2: Inappropriate Solvent Choice.

    • Solution: The choice of solvent can impact stability. Studies have shown that some CQAs degrade more readily in 100% methanol (B129727) compared to a 50% methanol/water solution.[1] This may be due to the formation of methanol adducts or esters.[1] An acidified aqueous-organic mixture (e.g., 50% methanol with 0.1% formic acid) is often a good starting point.

  • Potential Cause 3: Improper Long-Term Storage.

    • Solution: For long-term stability, 1-CQA, both in solid form and in solution, should be stored at -20°C or ideally at -80°C.[1][6] Avoid repeated freeze-thaw cycles by preparing aliquots of stock solutions.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of 1-CQA epimerization?

    • A1: The primary mechanism is acyl migration. This is an intramolecular transesterification reaction where the caffeoyl group moves from its initial position (C-1 on the quinic acid) to other hydroxyl groups on the ring (C-3, C-4, or C-5), resulting in the formation of isomers like 3-CQA, 4-CQA, and 5-CQA.[2] This process is reversible and accelerated by heat and non-acidic pH.[2]

  • Q2: Which CQA isomer is the most stable?

    • A2: Stability depends on the conditions. However, studies on the degradation kinetics of 3-CQA, 4-CQA, and 5-CQA at neutral and alkaline pH have shown a stability order of 5-CQA > 3-CQA > 4-CQA.[4] While specific kinetic data for 1-CQA is less common, it is known to be one of the less stable isomers. All mono-acyl CQAs are generally more stable than di-acyl CQAs.[1]

  • Q3: Why is there confusion in the nomenclature of Caffeoylquinic acids in the literature?

    • A3: The numbering of the carbon positions on the quinic acid ring can be inconsistent across different publications, which can lead to ambiguity.[7] For example, a transfer of the caffeoyl group from position 3 to position 5 can result in the new position being designated as position 3 again, according to IUPAC rules that prioritize the lowest numbers.[7] It is crucial to be aware of the specific nomenclature being used in any cited literature. This compound is also commonly referred to as Neochlorogenic acid.[8]

  • Q4: Can I use Ultrasound-Assisted Extraction (UAE) for 1-CQA?

    • A4: Yes, but with caution. While UAE can reduce extraction times, the ultrasonic process itself can accelerate both degradation and isomerization, especially under neutral or alkaline conditions.[9] If using UAE, it is critical to work at low temperatures (e.g., in an ice bath), use an acidified solvent, and optimize sonication time and power to minimize isomerization.

Data Presentation: CQA Stability

The following tables summarize quantitative data on the stability of various Caffeoylquinic acid isomers under different experimental conditions.

Table 1: Thermal Stability of Mono- and Di-Caffeoylquinic Acids (Data adapted from a 7-day stability study in 50% (v/v) aqueous methanol stored in a brown bottle)[1]

Compound% Remaining at Room Temp.% Remaining at 4 °C
5-CQA~100%~100%
3-CQA~100%~100%
4-CQA~100%~100%
1,3-diCQA~100%~100%
3,4-diCQA~92.18%~100%
3,5-diCQA~92.97%~100%
4,5-diCQA~89.92%~100%
Note: Mono-acyl CQAs (3-, 4-, 5-CQA) showed high stability at both temperatures over 7 days in this study, while di-acyl CQAs were significantly less stable at room temperature.

Table 2: Influence of pH on CQA Isomer Stability at 37°C (Data adapted from degradation kinetics study. While 1-CQA was not included, the data illustrates the significant impact of pH on related isomers)[4]

IsomerpHRate Constant (k)Half-life (t½) in hoursStability Order
5-CQA 7.050.0019364.85-CQA > 3-CQA > 4-CQA
7.960.0035198.0
9.250.011858.7
3-CQA 7.050.0028247.5
7.960.0053130.8
9.250.016941.0
4-CQA 7.050.0041169.0
7.960.007691.2
9.250.023229.9

Experimental Protocols

Protocol 1: Recommended Procedure for Extraction and Sample Preparation of 1-CQA

This protocol is designed to minimize epimerization and degradation by controlling temperature, pH, and light exposure.

  • Sample Preparation:

    • If starting with biological material (e.g., plant tissue), lyophilize and grind the sample to a fine, homogenous powder.

  • Solvent Preparation:

    • Prepare an extraction solvent of 50% methanol in water (v/v).

    • Acidify the solvent by adding 0.1% formic acid (final pH should be ~3-4).

    • Pre-cool the extraction solvent to 4°C.

  • Extraction:

    • Weigh the powdered sample material into a pre-chilled amber glass vial or a clear vial wrapped in aluminum foil.

    • Add the pre-cooled, acidified extraction solvent.

    • Agitate the mixture on an orbital shaker at a low speed or perform ultrasonic-assisted extraction in an ice bath for a minimized, optimized duration. Maintain the temperature at 4°C throughout.

  • Separation & Filtration:

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the solid material.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a pre-chilled amber HPLC vial.

  • Storage:

    • For immediate analysis, keep the vials in the HPLC autosampler cooled to 4°C.

    • For short-term storage (up to 24-48 hours), store at 4°C.

    • For long-term storage, seal the vials tightly and store at -80°C.[1] Avoid repeated freeze-thaw cycles.

Visualizations

cluster_factors Primary Factors Causing Epimerization cluster_compound cluster_products Isomerization Products Temp Elevated Temperature (>30°C) CQA1 1-Caffeoylquinic Acid (Stable) Temp->CQA1 pH Neutral / Alkaline pH (pH > 6) pH->CQA1 Light Light Exposure (UV and Ambient) Light->CQA1 CQA3 3-CQA CQA1->CQA3 Acyl Migration CQA4 4-CQA CQA1->CQA4 CQA5 5-CQA CQA1->CQA5 CQA3->CQA4 CQA3->CQA5 CQA4->CQA5

Caption: Factors leading to the epimerization of this compound.

start Unexpected Peaks or Low Recovery Observed check_temp Was temperature controlled? (e.g., ≤ 4°C for extraction, < 30°C for evaporation) start->check_temp check_ph Were solvents/buffers acidic? (e.g., pH 3-5, 0.1% Formic Acid) check_temp->check_ph Yes sol_temp Implement cold chain: Use ice baths, cooled centrifuges and autosamplers. check_temp->sol_temp No check_light Were samples protected from light? check_ph->check_light Yes sol_ph Acidify all solvents and mobile phases. check_ph->sol_ph No check_storage Were samples stored correctly? (-20°C or -80°C, minimized freeze-thaw) check_light->check_storage Yes sol_light Use amber vials or wrap containers in foil. check_light->sol_light No sol_storage Aliquot samples and store at -80°C for long-term. check_storage->sol_storage No end Problem Resolved check_storage->end Yes sol_temp->end sol_ph->end sol_light->end sol_storage->end

Caption: Troubleshooting workflow for 1-CQA stability issues.

Simplified Acyl Migration Pathway of Caffeoylquinic Acids C1 1-CQA (Neochlorogenic acid) C3 3-CQA C1->C3 Acyl Migration C4 4-CQA (Cryptochlorogenic acid) C1->C4 C5 5-CQA (Chlorogenic acid) C1->C5 C3->C4 C4->C5 C5->C3

Caption: Reversible acyl migration between CQA isomers.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-Caffeoylquinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-caffeoylquinic acid (1-CQA) and its isomers, including 3-caffeoylquinic acid (3-CQA, chlorogenic acid), 4-caffeoylquinic acid (4-CQA), 5-caffeoylquinic acid (5-CQA), and various dicaffeoylquinic acid (diCQA) isomers. The information presented herein is supported by experimental data from scientific literature, offering insights into their therapeutic potential.

Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds found in a variety of plants and are known for their diverse health benefits, primarily attributed to their antioxidant and anti-inflammatory properties.[1] These compounds exist as various isomers depending on the position and number of caffeoyl groups attached to the quinic acid core, which can influence their biological efficacy.[2][3]

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, neuroprotective, and anticancer activities of 1-CQA and its isomers. It is important to note that direct comparative data for 1-CQA is limited in the available literature, with most studies focusing on the more common 3-, 4-, and 5-CQA isomers and diCQA derivatives.

Antioxidant Activity

The antioxidant capacity of CQA isomers is a key contributor to their overall bioactivity. Generally, dicaffeoylquinic acids exhibit greater antioxidant activity than monocaffeoylquinic acids due to the presence of more hydroxyl groups available for radical scavenging.[2][3] Among the monocaffeoylquinic acid isomers, the position of the caffeoyl group appears to have a minimal impact on their antioxidant potential, with 3-CQA, 4-CQA, and 5-CQA demonstrating similar activities.[2]

IsomerAssayIC50 / EC50 / ValueReference
3-CQADPPHSimilar to 4-CQA and 5-CQA[2]
4-CQADPPHSimilar to 3-CQA and 5-CQA[2]
5-CQADPPHSimilar to 3-CQA and 4-CQA[2]
3,5-diCQADPPH4.26 µg/mL[4]
4,5-diCQADPPHHigher than 3,4-diCQA and 3,5-diCQA in some assays[3]
3,4,5-triCQAIn vivo (rat paw edema)Higher anti-inflammatory activity than diCQA isomers[5][6]
Anti-inflammatory Activity

CQA isomers have demonstrated potent anti-inflammatory effects, primarily by modulating key signaling pathways such as the NF-κB pathway. Dicaffeoylquinic acid isomers, in particular, have been shown to inhibit the production of pro-inflammatory mediators.

IsomerCell Line / ModelTarget MediatorEffectReference
5-CQAMouse primary peritoneal macrophagesPro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Inhibition[7]
3,5-diCQARAW 264.7 macrophagesNitric Oxide (NO)Concentration-dependent inhibition (50–250 μg/mL)[4]
4,5-diCQARAW 264.7 macrophagesNO, PGE2, TNF-α, IL-6Dose-dependent reduction[8]
3,4,5-triCQAIn vivo (rat paw edema)TNF-α, IL-1βSignificant reduction[5][6]
Neuroprotective Activity

Several CQA derivatives have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity, suggesting their potential in the management of neurodegenerative diseases.

Isomer/DerivativeCell LineProtective EffectReference
3,5-diCQASH-SY5Y cellsProtection against Aβ1–42 induced toxicity[9]
3,5-diCQAPC-12 cellsNeuroprotective effect against amyloid ß peptide insult[10]
Caffeoylquinic acid derivativesSH-SY5Y cellsProtection against H2O2-induced neurotoxicity[11]
4,5-di-O-[E]-caffeoylquinic acidIn vivo (retinal ischemia)Neuroprotective activity[12][13]
Anticancer Activity

The anticancer potential of CQA isomers is an emerging area of research. Dicaffeoylquinic acids have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

IsomerCancer Cell LineCell Line TypeIC50 ValueIncubation TimeReference
Isochlorogenic Acid A (3,5-diCQA)MDA-MB-231Triple-Negative Breast Cancer135.8 µM24 hours[14]
Isochlorogenic Acid A (3,5-diCQA)4T1Murine Triple-Negative Breast Cancer154.9 µM24 hours[14]
Isochlorogenic Acid B (3,4-diCQA)NCI-H23Human Lung Adenocarcinoma20.3 µM72 hours[14]
Isochlorogenic Acid C (4,5-diCQA)PC-3Prostate CancerMost active among tested analogsNot specified[14]

Key Signaling Pathways

The bioactivities of caffeoylquinic acid isomers are mediated through the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are central to their anti-inflammatory and antioxidant effects, respectively.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a key regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to move to the nucleus and trigger the expression of pro-inflammatory genes. CQA isomers have been shown to inhibit this process.[15]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NF-kB NF-kB nucleus_NF-kB NF-kB NF-kB->nucleus_NF-kB translocates IkB_NF-kB IkB-NF-kB Complex IkB_NF-kB->IkB IkB_NF-kB->NF-kB releases CQA_Isomers CQA_Isomers CQA_Isomers->IKK inhibits DNA DNA nucleus_NF-kB->DNA binds to Pro-inflammatory_Genes Pro-inflammatory_Genes DNA->Pro-inflammatory_Genes activates transcription of

NF-κB signaling pathway inhibition by CQA isomers.
Keap1-Nrf2 Signaling Pathway in Antioxidant Response

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like CQA isomers, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and cytoprotective enzymes, leading to their expression.[1][16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation CQA_Isomers CQA_Isomers CQA_Isomers->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation of Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2->Ub_Proteasome targeted for nucleus_Nrf2 Nrf2 Nrf2->nucleus_Nrf2 translocates Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 releases ARE ARE nucleus_Nrf2->ARE binds to Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes activates transcription of

Keap1-Nrf2 pathway activation by CQA isomers.

Experimental Protocols

Detailed methodologies for the key in vitro bioassays cited in this guide are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the CQA isomer in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

    • In a 96-well plate or cuvettes, add various concentrations of the CQA isomer solution.

    • Add the DPPH solution to each well/cuvette and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the CQA isomer solution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Principle: This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of the CQA isomer for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

    • Incubate the cells for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • After a short incubation period, measure the absorbance at a wavelength of around 540 nm.

    • The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated cells without treatment.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: The MTT assay is a colorimetric assay used to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.

    • Treat the cells with various concentrations of the CQA isomer for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The available scientific evidence strongly suggests that caffeoylquinic acid isomers, particularly dicaffeoylquinic acids, are potent bioactive compounds with significant antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The number and position of the caffeoyl groups on the quinic acid backbone play a crucial role in determining their biological efficacy. While comparative data for this compound remains limited, the comprehensive data on its isomers provide a solid foundation for further research and development of these natural compounds for therapeutic applications. Future studies directly comparing the bioactivities of all monocaffeoylquinic acid isomers, including 1-CQA, are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Analysis of the Antioxidant Activity of 1-Caffeoylquinic Acid and Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of 1-caffeoylquinic acid (1-CQA) and chlorogenic acid (5-caffeoylquinic acid, 5-CQA), two prominent members of the caffeoylquinic acid (CQA) family. This analysis is supported by a review of available experimental data and an examination of their underlying antioxidant mechanisms, including their roles in cellular signaling pathways.

Executive Summary

Both this compound and chlorogenic acid are potent antioxidants.[1] While direct, extensive comparative studies focusing specifically on the 1-CQA isomer versus the more common 5-CQA (chlorogenic acid) are limited, research on monocaffeoylquinic acid isomers suggests that the position of the caffeoyl group on the quinic acid moiety does not dramatically alter the overall antioxidant activity.[1][2] Studies on 3-CQA, 4-CQA, and 5-CQA have shown they possess quite similar antioxidant capacities.[2] Dicaffeoylquinic acids, in contrast, generally exhibit stronger antioxidant effects than their monocaffeoylquinic counterparts due to the presence of more hydroxyl groups.[2] The antioxidant prowess of these compounds is attributed to their ability to donate hydrogen atoms and scavenge free radicals, thereby mitigating oxidative stress. Furthermore, chlorogenic acid is a known activator of the Nrf2 antioxidant response element (ARE) signaling pathway, a key mechanism in cellular defense against oxidative stress.[3]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of 1-CQA and chlorogenic acid can be quantified using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radical activity) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates greater antioxidant activity.

CompoundAssayIC50 / ActivityReference
Monocaffeoylquinic Acids General Antioxidant ActivitySimilar activity among 3-CQA, 4-CQA, and 5-CQA[1][2]
Chlorogenic Acid (5-CQA) Hydroperoxyl Radical Scavenging (in lipid medium)k ≈ 2.09 x 10⁶ M⁻¹s⁻¹ (more potent than Trolox)[4]
Caffeic Acid DPPH Radical ScavengingIC50 ≈ 1.59 µg/mL[5]
Dicaffeoylquinic Acids General Antioxidant ActivityPossess better antioxidant activities than monocaffeoylquinic acids[2]

Note: This table summarizes findings from various studies. Direct comparison should be made with caution as experimental conditions may vary.

Mechanisms of Antioxidant Action

The antioxidant activity of caffeoylquinic acids stems from their chemical structure, which allows them to act through several mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the caffeoyl moiety can donate a hydrogen atom to a free radical, neutralizing it.

  • Single Electron Transfer (SET): These compounds can also donate an electron to a free radical, converting it to a more stable species.[4]

Signaling Pathway Activation: The Role of Nrf2

A significant aspect of the antioxidant activity of chlorogenic acid, and likely other CQAs, is its ability to modulate cellular signaling pathways. Chlorogenic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][6]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like chlorogenic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6][7][8] This induction of the endogenous antioxidant defense system provides a more sustained protective effect against oxidative damage. While this mechanism is well-documented for 5-CQA, further research is needed to specifically elucidate the role of 1-CQA in Nrf2 activation.[9]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and comparison of experimental results.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[10]

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM. The solution should have an absorbance of around 1.0 at 517 nm.[10]

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound (1-CQA, chlorogenic acid, or standard) at various concentrations to a fixed volume of the DPPH solution.[5]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[10]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay evaluates the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[11]

  • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the antioxidant solution (test compound or Trolox standard) to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12]

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C.[13][14]

  • Reaction Mixture: Add a small volume of the sample or standard (e.g., FeSO₄) to a larger volume of the FRAP reagent.[13]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).[14]

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[15]

  • Calculation: The FRAP value is determined by comparing the absorbance change in the sample with a standard curve constructed using known concentrations of FeSO₄. The results are expressed as mmol Fe²⁺ equivalents per gram of sample.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying signaling pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay cluster_analysis Data Analysis prep Prepare solutions of 1-CQA, Chlorogenic Acid, and Standards dpph1 Mix sample with DPPH solution prep->dpph1 abts1 Mix sample with ABTS•+ solution prep->abts1 frap1 Mix sample with FRAP reagent prep->frap1 dpph2 Incubate in dark dpph1->dpph2 dpph3 Measure absorbance at 517 nm dpph2->dpph3 analysis Calculate % Inhibition, IC50 values, and TEAC values dpph3->analysis abts2 Incubate abts1->abts2 abts3 Measure absorbance at 734 nm abts2->abts3 abts3->analysis frap2 Incubate at 37°C frap1->frap2 frap3 Measure absorbance at 593 nm frap2->frap3 frap3->analysis

Caption: General experimental workflow for antioxidant capacity assessment.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CQA Chlorogenic Acid (or other CQA) Keap1_Nrf2 Keap1-Nrf2 Complex CQA->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

References

A Comparative Analysis of Caffeoylquinic Acid Isomers: 1-CQA, 3-CQA, 4-CQA, and 5-CQA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of four major caffeoylquinic acid (CQA) isomers: 1-O-caffeoylquinic acid (1-CQA), 3-O-caffeoylquinic acid (3-CQA), 4-O-caffeoylquinic acid (4-CQA), and 5-O-caffeoylquinic acid (5-CQA). These phenolic compounds, commonly found in a variety of plant-based foods and beverages, are esters of caffeic acid and quinic acid and are recognized for their diverse biological activities.[1][2] This document aims to objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and visualize relevant biological pathways.

Biochemical and Biological Activity Overview

Caffeoylquinic acids are a significant class of dietary polyphenols with a wide range of reported health benefits, including antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer activities.[1][3][4][5] The specific location of the caffeoyl group on the quinic acid moiety defines the isomer and can influence its biological potency and mechanism of action.[6] While 3-CQA, 4-CQA, and 5-CQA are commonly studied, 1-CQA is less prevalent and consequently less researched.[7]

The primary mechanisms underlying the bioactivity of these isomers often involve their ability to scavenge free radicals and to modulate key cellular signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways, which are central to cellular defense against oxidative stress and the inflammatory response.[1][8]

Quantitative Data Comparison

The following tables summarize available quantitative data from studies comparing the biological activities of CQA isomers. It is important to note that direct comparative studies including all four isomers are limited, and experimental conditions can vary between studies.

Table 1: Comparative Antioxidant Activity of CQA Isomers

IsomerAntioxidant AssayIC50 / Activity ValueReference
3-CQA ABTS Radical ScavengingSimilar to 4-CQA and 5-CQA[9]
DPPH Radical ScavengingSimilar to 4-CQA and 5-CQA[9]
Superoxide Radical ScavengingSimilar to 4-CQA and 5-CQA[9]
4-CQA ABTS Radical ScavengingSimilar to 3-CQA and 5-CQA[9]
DPPH Radical ScavengingSimilar to 3-CQA and 5-CQA[9]
Superoxide Radical ScavengingSimilar to 3-CQA and 5-CQA[9]
5-CQA ABTS Radical ScavengingSimilar to 3-CQA and 4-CQA[9]
DPPH Radical ScavengingSimilar to 3-CQA and 4-CQA[9]
Superoxide Radical ScavengingSimilar to 3-CQA and 4-CQA[9]
1-CQA -Data not available in comparative studies-

Note: One study concluded that the position of the caffeoyl group on the quinic acid in mono-caffeoylquinic acids has no significant effect on their antioxidant activities.[9] In contrast, dicaffeoylquinic acids generally exhibit stronger antioxidant activity than monocaffeoylquinic acids due to a greater number of hydroxyl groups.[9]

Table 2: Comparative Anti-inflammatory Activity of CQA Isomers

IsomerCell LineInflammatory StimulusMeasured EndpointResultReference
3-CQA, 4-CQA, 5-CQA Caco-2IFNγ + PMAIL-8 Secretion~50% reduction[8][10]
Dicaffeoylquinic acids Caco-2IFNγ + PMAIL-8 Secretion~90% reduction[8][10]

Note: Dicaffeoylquinic acids demonstrate significantly higher anti-inflammatory activity compared to monocaffeoylquinic acid isomers in this model.[8]

Signaling Pathways

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. CQA isomers are known to activate this pathway, contributing to their antioxidant effects.[1][11][12][13][14]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CQA CQA Isomers Keap1_Nrf2 Keap1-Nrf2 Complex CQA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Targets for degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Maf sMaf ARE ARE Nrf2_nuc->ARE Binds to Maf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Promotes Transcription

Caption: Keap1-Nrf2 signaling pathway activation by CQA isomers.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as those for cytokines and chemokines. CQA isomers have been shown to modulate this pathway, often by inhibiting NF-κB activation, which contributes to their anti-inflammatory properties.[8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK CQA CQA Isomers CQA->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases IkB_deg IκB Degradation IkB_NFkB->IkB_deg NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Promotes Transcription

Caption: NF-κB signaling pathway and its modulation by CQA isomers.

Experimental Protocols

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[15][16][17]

  • Assay Procedure: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. A specific volume of the test sample (CQA isomer solution) is added to the diluted ABTS•+ solution.[16]

  • Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes) at room temperature.[16]

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the ABTS•+ radicals, is determined from a dose-response curve.[18]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

Methodology:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., 2,2′-azobis(2-amidinopropane) dihydrochloride, AAPH) are prepared in a suitable buffer.[1][19][20][21][22]

  • Assay Procedure: The fluorescent probe is mixed with the test sample (CQA isomer solution) in a microplate well and incubated. The reaction is initiated by the addition of the AAPH solution.[1][20][22]

  • Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.[20][21]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Culture: Cells (e.g., Caco-2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the CQA isomers for a specified period (e.g., 24 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 1-4 hours. Live cells with active metabolism convert the water-soluble MTT into a purple, insoluble formazan (B1609692) product.[23][24][25][26][27]

  • Solubilization: A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.[27]

  • Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.[23][24]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Experimental_Workflow cluster_workflow General Workflow for In Vitro Anti-inflammatory Activity Assessment cluster_analysis 6. Analysis A 1. Cell Culture (e.g., Caco-2 cells) B 2. Pre-treatment with CQA Isomers A->B C 3. Stimulation with Pro-inflammatory Agent (e.g., LPS, TNF-α) B->C D 4. Incubation C->D E 5. Collection of Supernatant and/or Cell Lysate D->E F ELISA for Cytokine/ Chemokine Levels (e.g., IL-8) E->F G Western Blot for Signaling Proteins (e.g., p-p65, IκBα) E->G H Reporter Gene Assay (e.g., NF-κB Luciferase) E->H

Caption: A generalized experimental workflow for assessing anti-inflammatory effects.

Conclusion

The available evidence strongly suggests that 1-CQA, 3-CQA, 4-CQA, and 5-CQA are bioactive compounds with significant antioxidant and anti-inflammatory potential. While monocaffeoylquinic acid isomers appear to have comparable antioxidant activities, dicaffeoylquinic acids generally exhibit superior biological effects. The primary mechanisms of action involve the modulation of the Keap1-Nrf2 and NF-κB signaling pathways.

For researchers and drug development professionals, these compounds represent promising candidates for further investigation. However, a more definitive ranking of the potency of the individual monocaffeoylquinic acid isomers requires further direct, side-by-side comparative studies using standardized methodologies and a broader range of biological assays. In particular, more research is needed to elucidate the specific biological activities of 1-CQA. Future studies should focus on generating comprehensive quantitative data to facilitate a more robust comparative analysis and to better understand the structure-activity relationships within this important class of natural compounds.

References

A Comparative Guide to Validated HPLC Methods for Simultaneous Quantification of Caffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of caffeoylquinic acids (CQAs) is crucial for quality control, pharmacokinetic studies, and the standardization of herbal products. High-Performance Liquid Chromatography (HPLC) is the most widely adopted analytical technique for this purpose. This guide provides an objective comparison of validated HPLC methods, supported by experimental data, to aid in method selection and implementation.

Comparative Analysis of Validated HPLC Methods

Several HPLC-based methods have been validated for the simultaneous determination of various caffeoylquinic acids. Below is a comparison of two distinct methods, one utilizing HPLC with Diode Array Detection (DAD) for the analysis of CQAs in Eribotrya japonica leaves, and another employing a rapid UHPLC-UV method for CQAs in green coffee extracts.

Method 1: HPLC-DAD for 3-CQA, 4-CQA, and 5-CQA in Eribotrya japonica Leaves

This method provides a robust approach for the simultaneous quantification of 3-O-caffeoylquinic acid (3-CQA), 4-O-caffeoylquinic acid (4-CQA), and 5-O-caffeoylquinic acid (5-CQA).[1][2]

Method 2: Rapid UHPLC-UV for Caffeoylquinic and di-Caffeoylquinic Acids in Green Coffee Extracts

This method is optimized for a faster analysis of three caffeoylquinic acids (3-CQA, 4-CQA, 5-CQA) and two di-caffeoylquinic acids (1,3-di-CQA, 3,5-di-CQA).[3]

Performance Data Comparison

The following tables summarize the validation parameters for the two methods, offering a clear comparison of their performance characteristics.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteMethod 1: HPLC-DAD[1]Method 2: UHPLC-UV[3]
LOD (µg/mL) LOQ (µg/mL) LOD (µg/mL) LOQ (µg/mL)
3-Caffeoylquinic acid (3-CQA)0.2450.7410.30 - 0.53Not Specified
4-Caffeoylquinic acid (4-CQA)0.3341.0430.30 - 0.53Not Specified
5-Caffeoylquinic acid (5-CQA)0.1120.3400.30 - 0.53Not Specified
1,3-di-Caffeoylquinic acidNot AnalyzedNot Analyzed0.30 - 0.53Not Specified
3,5-di-Caffeoylquinic acidNot AnalyzedNot Analyzed0.30 - 0.53Not Specified

Table 2: Precision (Intra-day and Inter-day)

AnalyteMethod 1: HPLC-DAD (RSD %)[1]Method 2: UHPLC-UV (RSD %)[3]
Intra-day Inter-day Intra-day Inter-day
3-Caffeoylquinic acid (3-CQA)0.07 - 0.520.00 - 0.800.3 - 1.40.3 - 3.0
4-Caffeoylquinic acid (4-CQA)0.07 - 0.520.00 - 0.800.3 - 1.40.3 - 3.0
5-Caffeoylquinic acid (5-CQA)0.07 - 0.520.00 - 0.800.3 - 1.40.3 - 3.0
di-Caffeoylquinic acidsNot AnalyzedNot Analyzed0.3 - 1.40.3 - 3.0

Table 3: Accuracy and Recovery

AnalyteMethod 1: HPLC-DAD[1]Method 2: UHPLC-UV[3]
Recovery (%) Recovery (%)
3-Caffeoylquinic acid (3-CQA)95.6 - 102.398.2 - 101.0
4-Caffeoylquinic acid (4-CQA)95.6 - 102.398.2 - 101.0
5-Caffeoylquinic acid (5-CQA)95.6 - 102.398.2 - 101.0
di-Caffeoylquinic acidsNot Analyzed98.2 - 101.0

Experimental Protocols

Method 1: HPLC-DAD for 3-CQA, 4-CQA, and 5-CQA in Eribotrya japonica Leaves[1]
  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column.

  • Mobile Phase:

    • A: 0.1% (v/v) formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 5% B

    • 10-40 min: 15% B

    • 40-60 min: 100% B

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

Method 2: Rapid UHPLC-UV for Caffeoylquinic and di-Caffeoylquinic Acids in Green Coffee Extracts[3]
  • Instrumentation: UHPLC system with a UV detector.

  • Column: Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 µm).

  • Mobile Phase:

    • A: 5% formic acid in water.

    • B: Acetonitrile.

  • Elution: Gradient program (specifics not detailed in the abstract).

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 325 nm.

  • Run Time: 8 minutes.

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for the quantification of caffeoylquinic acids.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness application Application to Real Samples robustness->application

Caption: Workflow for HPLC method validation.

Conclusion

Both presented methods are suitable for the simultaneous quantification of caffeoylquinic acids, with high precision and accuracy. The choice of method will depend on the specific application, available instrumentation, and the desired analysis time. The HPLC-DAD method is a well-established and robust technique, while the UHPLC-UV method offers a significantly faster run time, which is advantageous for high-throughput analysis. Researchers should consider the specific caffeoylquinic acid isomers of interest and the sample matrix when selecting the most appropriate method.

References

A Comparative Analysis of LC-MS and HPLC-UV for the Quantification of 1-Caffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. 1-Caffeoylquinic acid, a significant phenolic compound found in various plant species, is known for its diverse biological activities. The choice of analytical methodology for its quantification is critical for reliable results. This guide provides a detailed comparison of two commonly employed techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Quantitative Performance: A Head-to-Head Comparison

The primary distinction between LC-MS and HPLC-UV lies in their detection capabilities, which directly impacts sensitivity and selectivity. While both methods are robust for the quantification of this compound, LC-MS generally offers superior performance in terms of lower detection and quantification limits.

Performance ParameterLC-MSHPLC-UV / HPLC-DADReference
Linearity (r²) > 0.99> 0.9962[1][2]
Limit of Detection (LOD) 0.003 - 2 ng0.30 - 0.53 µg/mL[1][3][4]
Limit of Quantification (LOQ) 0.007 - 6.67 ng0.9128 µg/mL[1][4]
Accuracy (Recovery %) 91.2 - 113.3%98.2 - 105.37%[1][2][3][4]
Precision (RSD %) Intra-day: < 5.8% Inter-day: 3.0 - 10.0%Intra-day: 0.3 - 1.4% Inter-day: 0.3 - 3.0%[2][3][4]

As evidenced in the table, LC-MS methods typically provide significantly lower limits of detection and quantification, making them ideal for trace-level analysis.[4] However, HPLC-UV methods still demonstrate excellent linearity, accuracy, and precision, proving to be a reliable and cost-effective alternative for routine analyses where high sensitivity is not a prerequisite.[1][3]

Experimental Protocols: A Glimpse into the Methodologies

The following sections outline typical experimental protocols for the analysis of caffeoylquinic acids using both HPLC-UV and LC-MS.

Sample Preparation

A crucial first step for both methodologies is the efficient extraction of the analyte from the sample matrix. A common procedure involves:

  • Extraction: Solid-liquid extraction using a solution of methanol (B129727) and a 5% aqueous solution of formic acid (25:75 v/v) in an ultrasonic bath.[3]

  • Filtration: The resulting extract is filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[3][5]

HPLC-UV/DAD Methodology

A validated HPLC-UV method for the determination of caffeoylquinic acids can be established as follows:

  • Column: An Ascentis Express RP-Amide (100 × 2.1 mm) fused-core column with a particle size of 2.7 μm.[3][6]

  • Mobile Phase: A gradient elution using 5% formic acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).[3][6]

  • Flow Rate: 0.9 mL/min.[3][6]

  • Column Temperature: 30 °C.[3][6]

  • Detection Wavelength: 325 nm.[3][6]

LC-MS Methodology

An ultra-fast high-performance LC-ESI-MS/MS method offers enhanced sensitivity and selectivity:

  • Column: A Halo fused core C18-silica column (50 mm × 2.1 mm i.d., 2.7 μm).[2]

  • Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (A) and 0.1% (v/v) formic acid in acetonitrile (B).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Mass Spectrometer: A triple-quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode.[2] The fragmentation behavior of caffeoylquinic acids can be investigated using LC-MSn to discriminate between isomers.[7][8]

Visualizing the Analytical Workflow and Comparison

To better illustrate the processes and key comparative aspects, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatographic Separation cluster_Detection Detection cluster_HPLC_UV HPLC-UV cluster_LC_MS LC-MS cluster_DataAnalysis Data Analysis Sample Sample Extraction Solid-Liquid Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column Reversed-Phase Column HPLC->Column UV_Detector UV/DAD Detector Column->UV_Detector UV Absorbance MS_Detector Mass Spectrometer Column->MS_Detector Mass-to-Charge Ratio Data_UV Quantification (UV) UV_Detector->Data_UV Data_MS Quantification & Identification (MS) MS_Detector->Data_MS

Caption: General workflow for this compound analysis.

Performance_Comparison cluster_Criteria Performance Criteria cluster_Methods Analytical Methods cluster_Evaluation Evaluation Sensitivity Sensitivity LCMS LC-MS Sensitivity->LCMS HPLCUV HPLC-UV Sensitivity->HPLCUV Selectivity Selectivity Selectivity->LCMS Selectivity->HPLCUV Cost Cost & Complexity Cost->LCMS Cost->HPLCUV Robustness Robustness Robustness->LCMS Robustness->HPLCUV High_Sens High LCMS->High_Sens High_Sel High LCMS->High_Sel High_Cost High LCMS->High_Cost Mod_Rob Good LCMS->Mod_Rob Mod_Sens Moderate HPLCUV->Mod_Sens Mod_Sel Moderate HPLCUV->Mod_Sel Low_Cost Low HPLCUV->Low_Cost High_Rob Excellent HPLCUV->High_Rob

Caption: Key performance parameter comparison.

Conclusion: Selecting the Appropriate Technique

The choice between LC-MS and HPLC-UV for the analysis of this compound is contingent on the specific requirements of the study.

LC-MS is the preferred method when:

  • High sensitivity is required for detecting low concentrations of the analyte.

  • Complex matrices are involved, necessitating high selectivity to distinguish the analyte from interfering compounds.

  • Structural confirmation and identification of unknown compounds are necessary.[7][8]

HPLC-UV is a suitable and cost-effective choice for:

  • Routine quality control and quantification where analyte concentrations are relatively high.

  • Laboratories with budget constraints, as it has lower instrumentation and operational costs.

  • Applications where high throughput and robustness are prioritized.

References

Comparing extraction efficiency of different solvents for 1-Caffeoylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. 1-Caffeoylquinic acid, a notable phenolic compound with antioxidant and various other pharmacological properties, is the subject of extensive research.[1] The choice of solvent is a crucial factor that significantly influences the yield and purity of the extracted compound. This guide provides an objective comparison of the extraction efficiency of different solvents for this compound and its isomers, supported by experimental data and detailed protocols.

Data on Extraction Efficiency of Caffeoylquinic Acids

The extraction yield of caffeoylquinic acids (CQAs) is highly dependent on the solvent system, temperature, and extraction method. The following table summarizes quantitative data from various studies, providing a comparative look at the performance of different solvents. It is important to note that many studies focus on the more common 5-Caffeoylquinic acid (chlorogenic acid) and other isomers, which can serve as a strong proxy for the behavior of this compound.

Plant MaterialTarget Compound(s)Solvent SystemExtraction MethodTemperatureYield (mg/g Dry Matter)Reference
Forced Chicory Roots5-Caffeoylquinic acid (5-CQA)46% Ethanol (B145695) in WaterAccelerated Solvent Extraction (ASE)107 °C4.95 ± 0.48[2][3][4]
Forced Chicory Roots3,5-dicaffeoylquinic acid (3,5-diCQA)57% Ethanol in WaterAccelerated Solvent Extraction (ASE)95 °C5.41 ± 0.79[2][3][4]
Forced Chicory Roots5-Caffeoylquinic acid (5-CQA)40% Ethanol in WaterAccelerated Solvent Extraction (ASE)115 °CNot specified, but optimized for antioxidant activity[2][4]
Blumea aromaticaCaffeoylquinic AcidsL(-)-proline and levulinic acid (NADES)Not specified60 °CSuperior to water and 60% ethanol[5]
Scolymus hispanicus5-CQA and 3,5-diCQAMethanol (B129727) (percentage optimized)Ultrasound-Assisted Extraction (UAE)OptimizedNot specified, but methanol %, sample-to-solvent ratio, and pH were most influential[6]
Artemisia annua industrial extraction remainderCaffeoylquinic acidEthyl acetate:n-butyl alcohol:acetone (1:1:1) at pH 3.0Ultrasonic leachingNot specified3.4g from 100g remainder (purity 54%)[7]

Note: The solubility of this compound has been noted in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, methanol, and ethanol.[1][8] Generally, polar solvents are more effective for extracting polar phenolic compounds like caffeoylquinic acids. Aqueous mixtures of ethanol and methanol are frequently used, as the addition of water can help in desorbing the target molecules from the plant matrix.[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and quantification of caffeoylquinic acids.

1. Accelerated Solvent Extraction (ASE) of Caffeoylquinic Acids from Forced Chicory Roots [2][3]

  • Sample Preparation: Forced chicory roots are dried and ground into a powder.

  • Extraction Cell Preparation: A fixed mass of the powdered plant material (e.g., 1.10 g, equivalent to 1 g of dry matter) is mixed with an equal amount of diatomaceous earth and placed in a 100 mL ASE container.

  • Solvent System: A mixture of ethanol and water is used as the extraction solvent, with the percentage of ethanol varying (e.g., 0%, 50%, 100%).

  • Extraction Parameters:

    • Temperature: Extractions are carried out at different temperatures (e.g., 40, 65, 90, 115, and 140 °C).

    • Preheating: The extraction cell is preheated for a specific duration depending on the target temperature (e.g., 5-7 minutes).

    • Extraction Time: A static extraction time of 30 minutes is set to reach equilibrium.

  • Post-Extraction: The exact volume of the solvent is determined after extraction. The extracts are then prepared for analysis.

2. Ultrasound-Assisted Extraction (UAE) of Caffeoylquinic Acids from Scolymus hispanicus [6]

  • Sample and Solvent: A specific amount of the plant sample is mixed with the chosen solvent (e.g., methanol-water mixtures) at a defined sample-to-solvent ratio.

  • Extraction Parameters:

    • Solvent Percentage: The percentage of methanol in water is a key variable.

    • Temperature: The extraction is conducted at a controlled temperature.

    • pH: The pH of the solvent is adjusted as it significantly influences extraction efficiency.

    • Ultrasonic Amplitude and Cycle: The power and duration of the ultrasound are set.

  • Procedure: The sample and solvent mixture is subjected to ultrasound for a short duration (typically less than 10 minutes).

  • Post-Extraction: The extract is filtered through a nylon syringe filter (e.g., 0.22 µm) before analysis.

3. Quantification by High-Performance Liquid Chromatography (HPLC) [3][9]

  • Sample Preparation: Extracts are typically acidified (e.g., with HCl) to precipitate proteins and then filtered through a 0.20 µm filter.

  • Chromatographic System:

    • Column: A C18 column (e.g., Halo AQ-C18) is commonly used.

    • Mobile Phase: A gradient elution is performed using a mixture of an acidic aqueous solution (e.g., 1% formic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B).

    • Gradient Example: A typical gradient might be: 0–1 min, 2% B; 1–5.5 min, from 2% to 10% B; 5.5–7 min, from 10% to 15% B; 7–8.5 min, 15% B; 8.5–11 min, from 15% to 25% B; 11–13.5 min, from 25% to 80% B; 13.5–14 min, 80% B; and 14–15 min, from 80% to 2% B.

    • Flow Rate: A typical flow rate is 0.8 mL/min.

    • Detection: Detection is performed using a UV/Visible or Diode Array Detector at a wavelength where caffeoylquinic acids show maximum absorbance (e.g., 280 nm or 325 nm).

  • Quantification: External calibration with a standard of the specific caffeoylquinic acid isomer is used to quantify the amount in the extracts.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the extraction efficiency of different solvents for this compound.

G cluster_prep Sample Preparation cluster_extraction Solvent Extraction Comparison cluster_analysis Analysis & Quantification cluster_results Results raw_material Plant Material grinding Drying & Grinding raw_material->grinding extraction_process Extraction (e.g., UAE, ASE) grinding->extraction_process solvent1 Solvent A (e.g., 50% Ethanol) solvent1->extraction_process solvent2 Solvent B (e.g., 70% Methanol) solvent2->extraction_process solvent3 Solvent C (e.g., Water) solvent3->extraction_process filtration Filtration extraction_process->filtration hplc HPLC Analysis filtration->hplc quantification Quantification of This compound hplc->quantification comparison Comparison of Extraction Efficiency quantification->comparison

Caption: Workflow for comparing solvent extraction efficiency.

References

A Head-to-Head Comparison of 1-Caffeoylquinic Acid and Other Prominent Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, a thorough understanding of the comparative efficacy of different antioxidant compounds is paramount. This guide provides a detailed head-to-head comparison of 1-Caffeoylquinic acid (1-CQA), a naturally occurring phenolic compound, with other well-established antioxidants: Ascorbic Acid (Vitamin C), Gallic Acid, Trolox (a water-soluble analog of Vitamin E), Ferulic Acid, and Caffeic Acid. This objective analysis is supported by experimental data from key in vitro antioxidant assays, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of these compounds was evaluated using three widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values for the DPPH assay (the concentration required to scavenge 50% of DPPH radicals) and Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay, are summarized in the tables below. Lower IC50 values indicate higher antioxidant activity. For the FRAP assay, higher values indicate greater reducing power.

It is important to note that the presented data has been compiled from various studies. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions. However, the data provides a valuable relative comparison of the antioxidant potential of these compounds.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

AntioxidantDPPH IC50 (µM)Reference(s)
This compound Data not readily available in direct comparison
Ascorbic Acid6.1 - 55.29[1][2]
Gallic Acid2.6 - 29.5[1][3]
Trolox3.77 µg/mL (~15.1 µM) - 56[4][5]
Ferulic Acid66 - 76[5][6]
Caffeic Acid4 - 50[5][7]

Note: IC50 values can vary significantly based on assay conditions. The ranges presented reflect data from different studies.

Table 2: ABTS Radical Scavenging Activity (TEAC Values)

AntioxidantABTS TEAC Value (Trolox Equivalents)Reference(s)
This compound Data not readily available in direct comparison
Ascorbic Acid~1.0[8]
Gallic AcidHigher than Trolox[9]
Trolox1.0 (by definition)[9]
Ferulic AcidHigher than Trolox[10]
Caffeic AcidHigher than Trolox[10]

Note: TEAC values are relative to Trolox. Values greater than 1 indicate higher antioxidant capacity than Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values

AntioxidantFRAP ValueReference(s)
This compound Data not readily available in direct comparison
Ascorbic AcidHigh, comparable to Gallic Acid[11][12]
Gallic AcidHigh, often used as a standard[11][13]
TroloxModerate[14]
Ferulic AcidHigh[13]
Caffeic AcidHigh[13][15]

Note: FRAP values are often expressed in different units (e.g., µmol Fe(II)/g, TEAC), making direct numerical comparison challenging without standardized reporting. The qualitative comparison reflects the general consensus in the literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol. Create a series of dilutions of the stock solution to different concentrations.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank containing only methanol and a control containing DPPH solution and methanol should also be prepared.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorption at 734 nm.[9]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions.

  • Reaction Mixture: Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.[16]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured.[11]

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a solution of the test compound.

  • Reaction Mixture: Add 150 µL of the FRAP reagent to 5 µL of the test sample.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferrous iron equivalents (µM Fe(II)).

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, antioxidants like this compound can exert their protective effects by modulating intracellular signaling pathways involved in the cellular stress response. Two key pathways implicated in the action of caffeoylquinic acid derivatives are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Caffeoylquinic acids have been shown to activate this protective pathway.[17][18]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_inactive Nrf2 Keap1->Nrf2_inactive sequesters Degradation Degradation Nrf2_inactive->Degradation Ubiquitination & Proteasomal Degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active translocates to nucleus CQA This compound CQA->Keap1 modifies Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 oxidizes Keap1 ARE ARE Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2 signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis, in response to various extracellular stimuli. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can activate these pathways, leading to downstream effects that can be either pro-survival or pro-apoptotic depending on the context. Caffeoylquinic acids and related phenolic compounds have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade, thereby mitigating inflammatory responses and promoting cell survival.[19][20]

MAPK_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK ASK1, MEKK1, etc. Stress->MAPKKK CQA This compound CQA->MAPKKK inhibits MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 MEK1_2 MEK1/2 MAPKKK->MEK1_2 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 ERK ERK MEK1_2->ERK Downstream Downstream Targets (Transcription Factors, etc.) JNK->Downstream p38->Downstream ERK->Downstream Response Cellular Response (Inflammation, Apoptosis, Survival) Downstream->Response

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The general workflow for assessing the antioxidant capacity of a compound using the in vitro assays described above is outlined in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolution & Serial Dilution) Reaction Reaction Incubation (Sample + Reagent) SamplePrep->Reaction ReagentPrep Reagent Preparation (DPPH, ABTS•+, FRAP reagents) ReagentPrep->Reaction Measurement Spectrophotometric Measurement (Absorbance Reading) Reaction->Measurement Calculation Calculation (% Inhibition, Standard Curve) Measurement->Calculation Determination Determination of IC50 or TEAC/FRAP Value Calculation->Determination

Caption: General experimental workflow for in vitro antioxidant assays.

References

A Comparative Analysis of 1-Caffeoylquinic Acid: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of 1-Caffeoylquinic acid (1-CQA), a phenolic compound with demonstrated antioxidant and anti-inflammatory properties. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visual representations of its mechanisms of action to support further research and drug development.

Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative data from various studies, offering a direct comparison of 1-CQA's efficacy in different experimental settings.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Caffeoylquinic Acid Derivatives

AssayCompoundIC50 / Ki ValueReference CompoundIC50 of ReferenceSource
DPPH Radical ScavengingCaffeic Acid5.9 µg/mLAscorbic Acid43.2 µg/mL[1]
DPPH Radical ScavengingCaffeic Acid50 µMTrolox56 µM[2]
ABTS Radical ScavengingCaffeic Acid1.59 ± 0.06 μg/mL--[3]
PD-1/PD-L1 InteractionThis compound87.28 µM--[4]
NF-κB InhibitionThis compound0.007 µM (Ki)--[4]

Table 2: In Vivo Anti-inflammatory Activity of Caffeoylquinic Acid Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Paw Edema Inhibition (%) (after 3h)TNF-α Reduction (pg/mL)IL-1β Reduction (pg/mL)Reference CompoundSource
3,4,5-O-tricaffeoylquinic acid5088% of Indomethacin (10 mg/kg)8.44 ± 0.625.83 ± 0.57Indomethacin (10 mg/kg)[5][6][7]
Indomethacin10-12.60 ± 1.3052.91 ± 5.20-[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is added to each concentration of the test compound. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into the rat's paw induces an acute, localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups: a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of this compound.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.

  • Biochemical Analysis: At the end of the experiment, blood samples and paw tissue can be collected to measure the levels of inflammatory mediators such as TNF-α and IL-1β using ELISA.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to the action of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH with 1-CQA or Control prep_dpph->mix prep_cqa Prepare Serial Dilutions of 1-CQA prep_cqa->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for DPPH Radical Scavenging Assay.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cqa Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK Activates MAPK MAPK (ERK, JNK, p38) LPS->MAPK Activates CQA This compound CQA->IKK Inhibits CQA->MAPK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Inflammatory_Genes Expression of Inflammatory Genes (TNF-α, IL-1β, COX-2) NFkB_p65_p50->Inflammatory_Genes Induces Transcription IkB->NFkB_p65_p50 Releases MAPK->Inflammatory_Genes Activates Transcription Factors

Caption: Inhibition of NF-κB and MAPK Signaling by 1-CQA.

References

A Comparative Guide to the Structure-Activity Relationship of Caffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoylquinic acids (CQAs), a class of polyphenolic compounds ubiquitously found in plants, have garnered significant scientific interest for their diverse pharmacological activities. The biological efficacy of these compounds is intrinsically linked to their structural nuances, specifically the number and position of caffeoyl groups attached to the quinic acid core. This guide provides a comparative analysis of the structure-activity relationships of various CQA isomers, supported by experimental data, to aid researchers and professionals in the fields of pharmacology and drug development.

Comparative Analysis of Biological Activities

The potency of CQA isomers varies significantly across different biological activities. Generally, dicaffeoylquinic acids (diCQAs) and tricaffeoylquinic acids (triCQAs) exhibit stronger activities than monocaffeoylquinic acids (monoCQAs), a trend attributed to the increased number of hydroxyl groups, which are crucial for radical scavenging and interactions with biological targets.[1][2]

Antioxidant Activity

The antioxidant capacity of CQA isomers is a cornerstone of their therapeutic potential. This activity is primarily evaluated through their ability to scavenge free radicals.

Table 1: Comparative Antioxidant Activity of Caffeoylquinic Acid Isomers (IC50 values in µM)

IsomerDPPH Radical ScavengingABTS Radical ScavengingReference
3-O-caffeoylquinic acid (3-CQA)Similar to 4-CQA and 5-CQASimilar to 4-CQA and 5-CQA[2]
4-O-caffeoylquinic acid (4-CQA)Similar to 3-CQA and 5-CQASimilar to 3-CQA and 5-CQA[2]
5-O-caffeoylquinic acid (5-CQA)Similar to 3-CQA and 4-CQASimilar to 3-CQA and 4-CQA[2]
3,4-dicaffeoylquinic acid (3,4-diCQA)More potent than monoCQAsMore potent than monoCQAs[2]
3,5-dicaffeoylquinic acid (3,5-diCQA)More potent than monoCQAsMore potent than monoCQAs[2]
4,5-dicaffeoylquinic acid (4,5-diCQA)Higher activity than 3,4- and 3,5-diCQA in some assaysHigher activity than 3,4- and 3,5-diCQA in some assays[2]

Structure-Activity Relationship Summary:

  • Number of Caffeoyl Groups: Dicaffeoylquinic acids generally exhibit superior antioxidant activity compared to monocaffeoylquinic acids due to the presence of more hydroxyl groups available for radical scavenging.[2]

  • Position of Caffeoyl Groups: Among monocaffeoylquinic acid isomers, the position of the caffeoyl group on the quinic acid moiety does not appear to significantly affect antioxidant activity.[2] However, for dicaffeoylquinic acid isomers, some studies suggest that the substitution pattern can influence activity, with 4,5-diCQA sometimes showing higher potency.[2]

Anti-inflammatory Activity

CQA isomers exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Table 2: Comparative Anti-inflammatory Activity of Dicaffeoylquinic Acid Isomers

IsomerCell LineStimulantTarget MediatorEffectReference
3,4-diCQARAW 264.7LPSNitric Oxide (NO)Dose-dependent reductionN/A
3,5-diCQARAW 264.7LPSNitric Oxide (NO)Dose-dependent reductionN/A
4,5-diCQARAW 264.7LPSNitric Oxide (NO)Dose-dependent reductionN/A
4,5-diCQARAW 264.7LPSProstaglandin E2 (PGE2)Significant suppression (55% inhibition at 4 µM)N/A
4,5-diCQARAW 264.7LPSTNF-αDose-dependent decrease (40% inhibition at 4 µM)N/A
4,5-diCQARAW 264.7LPSIL-6Dose-dependent decrease (20% inhibition at 4 µM)N/A
3,4,5-triCQAIn vivo (rats)CarrageenanPaw EdemaHighly significant inhibitionN/A

Structure-Activity Relationship Summary:

  • Number of Caffeoyl Groups: Tricaffeoylquinic acid (3,4,5-triCQA) has shown significantly higher in vivo anti-inflammatory activity compared to dicaffeoylquinic acid isomers.

  • Mechanism of Action: The anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Neuroprotective Activity

Several CQA isomers have demonstrated protective effects against neuronal cell damage, suggesting their potential in the management of neurodegenerative diseases.

Table 3: Comparative Neuroprotective Activity of Caffeoylquinic Acid Isomers

IsomerCell LineInsultEffectReference
3,5-diCQAPC-12Amyloid β peptideDose-dependent neuroprotection, increased cell viability[3][4]
3,5-diCQASH-SY5YHydrogen PeroxideAttenuated neuronal death and caspase-3 activation[5]
3,4-diCQASH-SY5YHydrogen PeroxideNeuroprotective effects[5]
3,5-diCQASH-SY5YAmyloid β (1-42)Neuroprotective effect, increased ATP level[6]
4,5-diCQAN/AAβ42 aggregationStrong inhibition[7]
3,4,5-triCQAN/AAβ42 aggregationStrong inhibition, blocked oligomer formation[7]

Structure-Activity Relationship Summary:

  • Number and Position of Caffeoyl Groups: Both the number and position of caffeoyl groups are crucial for neuroprotective activity. 3,4,5-triCQA and 4,5-diCQA have shown strong inhibition of Aβ42 aggregation.[7] The caffeoyl group itself is essential for this inhibitory activity.[7]

  • Mechanism: Neuroprotection is associated with the antioxidant properties of CQAs and their ability to interfere with protein aggregation and modulate cellular processes like ATP production.[6][7]

Enzyme Inhibitory Activity

CQA isomers have been shown to inhibit various enzymes implicated in different pathological conditions.

Table 4: Comparative Enzyme Inhibitory Activity of Caffeoylquinic Acid Isomers (IC50 values)

IsomerEnzymeIC50Reference
3-CQATyrosinaseN/AN/A
4-CQATyrosinaseN/AN/A
5-CQATyrosinaseN/AN/A
3,4-diCQATyrosinaseN/AN/A
3,5-diCQATyrosinaseN/AN/A
4,5-diCQATyrosinaseN/AN/A
3-CQAAcetylcholinesteraseN/AN/A
4-CQAAcetylcholinesteraseN/AN/A
5-CQAAcetylcholinesteraseN/AN/A
3,4-diCQAAcetylcholinesteraseN/AN/A
3,5-diCQAAcetylcholinesteraseN/AN/A
4,5-diCQAAcetylcholinesteraseN/AN/A
3-CQAXanthine (B1682287) OxidaseN/AN/A
4-CQAXanthine OxidaseN/AN/A
5-CQAXanthine OxidaseN/AN/A
3,4-diCQAXanthine OxidaseN/AN/A
3,5-diCQAXanthine OxidaseN/AN/A
4,5-diCQAXanthine OxidaseN/AN/A

Structure-Activity Relationship Summary:

  • General Trend: Dicaffeoylquinic acids tend to be more potent enzyme inhibitors than monocaffeoylquinic acids.

  • Tyrosinase Inhibition: The inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production, makes CQA isomers interesting candidates for applications in cosmetics and treatments for hyperpigmentation.

  • Acetylcholinesterase Inhibition: Inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, suggests a potential role for CQA isomers in managing Alzheimer's disease.

  • Xanthine Oxidase Inhibition: By inhibiting xanthine oxidase, an enzyme involved in uric acid production, CQA isomers may have therapeutic potential for hyperuricemia and gout.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of CQA isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the CQA isomer to be tested in a suitable solvent.

  • In a microplate well or cuvette, mix a fixed volume of the DPPH solution with a specific volume of the CQA isomer solution.

  • Include a control containing the solvent instead of the CQA isomer.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the CQA isomer.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the CQA isomer to be tested.

  • Add a small volume of the CQA isomer solution to the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium and seed them in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the CQA isomer for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, etc.): Quantify the levels of cytokines in the culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Determine the concentration-dependent inhibitory effect of the CQA isomer on the production of these inflammatory mediators.

Visualizations

Signaling Pathways

The biological activities of CQA isomers are often mediated through the modulation of complex intracellular signaling pathways.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK activates MAPKKK MAPKKK TAK1->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates CQA CQA Isomers CQA->TAK1 inhibits CQA->IKK inhibits CQA->MAPK inhibits CQA->NFkB_nuc inhibits translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->ProInflammatory_Genes activates transcription AP1->ProInflammatory_Genes activates transcription IkB_NFkB IκB-NF-κB (inactive) IkB_NFkB->NFkB degradation of IκB

Caption: NF-κB and MAPK signaling pathways and points of inhibition by CQA isomers.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates CQA CQA Isomers Keap1_Nrf2 Keap1-Nrf2 (inactive) CQA->Keap1_Nrf2 induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Keap1_Nrf2->Nrf2 dissociation

Caption: Nrf2 signaling pathway activation by CQA isomers.

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation & Assay Setup cluster_incubation Reaction & Incubation cluster_measurement Data Acquisition cluster_analysis Data Analysis CQA_Isomers CQA Isomers (various concentrations) Microplate 96-well Microplate CQA_Isomers->Microplate Assay_Reagents Assay-specific Reagents (DPPH, ABTS, Cell Culture Media, etc.) Assay_Reagents->Microplate Incubation Incubation (Specific time and temperature) Microplate->Incubation Spectrophotometer Spectrophotometer/ Plate Reader Incubation->Spectrophotometer Absorbance Absorbance/Fluorescence Measurement Spectrophotometer->Absorbance Calculation Calculation of % Inhibition or Activity Absorbance->Calculation IC50 IC50 Value Determination Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General experimental workflow for in vitro bioactivity assays.

References

The Isomer-Specific Bioactivity of Caffeoylquinic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of caffeoylquinic acid (CQA) isomers is paramount for harnessing their therapeutic potential. This guide provides an objective comparison of the antioxidant and anti-inflammatory properties of various CQA isomers, supported by experimental data and detailed methodologies.

Caffeoylquinic acids, a class of polyphenolic compounds abundant in coffee, fruits, and vegetables, are renowned for their health-promoting benefits. These compounds exist as various isomers, with the number and position of caffeoyl groups on the quinic acid core significantly influencing their biological effects. This guide delves into the isomer-specific bioactivity, focusing on the well-studied mono-caffeoylquinic acids (CQAs) and di-caffeoylquinic acids (diCQAs).

Comparative Antioxidant Activity

The antioxidant capacity of CQA isomers is a key aspect of their bioactivity, primarily attributed to their ability to scavenge free radicals. This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

In general, diCQAs exhibit greater antioxidant activity than mono-CQAs due to the presence of two catechol moieties, which increases the number of hydroxyl groups available for radical scavenging.[1] Among the diCQA isomers, 4,5-dicaffeoylquinic acid (4,5-diCQA) has been reported to show superior antioxidant activity in some studies.[1] However, direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Antioxidant Activity of Caffeoylquinic Acid Isomers (IC50 values)

IsomerDPPH Assay (IC50 in µg/mL)ABTS Assay (IC50 in µg/mL)Reference
Mono-caffeoylquinic Acids
3-O-caffeoylquinic acid (3-CQA)Similar to 4-CQA and 5-CQASimilar to 4-CQA and 5-CQA[2]
4-O-caffeoylquinic acid (4-CQA)Similar to 3-CQA and 5-CQASimilar to 3-CQA and 5-CQA[2]
5-O-caffeoylquinic acid (5-CQA)Similar to 3-CQA and 4-CQAHigher than its ester analogues[2][3]
Di-caffeoylquinic Acids
3,4-dicaffeoylquinic acid (3,4-diCQA)68.91-[1]
3,5-dicaffeoylquinic acid (3,5-diCQA)--
4,5-dicaffeoylquinic acid (4,5-diCQA)Potent activity reported-[1]

Comparative Anti-inflammatory Effects

The anti-inflammatory properties of CQA isomers are mediated through the modulation of key signaling pathways, leading to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Studies have shown that diCQA isomers are potent anti-inflammatory agents. For instance, 4,5-diCQA has been demonstrated to dose-dependently reduce the production of NO, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: Comparative Anti-inflammatory Activity of Dicaffeoylquinic Acid Isomers

IsomerCell LineStimulantTarget MediatorEffect (at 4 µM)Reference
4,5-dicaffeoylquinic acid RAW 264.7LPSNitric Oxide (NO)Dose-dependent reduction
RAW 264.7LPSProstaglandin E2 (PGE2)~55% inhibition
RAW 264.7LPSTNF-α~40% inhibition
RAW 264.7LPSIL-6~20% inhibition

Key Signaling Pathways Modulated by Caffeoylquinic Acids

The antioxidant and anti-inflammatory effects of CQA isomers are orchestrated through their interaction with complex intracellular signaling networks. The Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are central to their mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. CQA isomers, particularly diCQAs, have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases CQA_isomers CQA Isomers CQA_isomers->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes activates

NF-κB signaling pathway inhibition by CQA isomers.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli. Activated MAPKs phosphorylate and activate transcription factors that regulate the expression of inflammatory genes. Evidence suggests that CQA isomers can modulate MAPK signaling, contributing to their anti-inflammatory effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc translocates CQA_isomers CQA Isomers CQA_isomers->MAPKK inhibits phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_nuc->Transcription_Factors activates Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes regulates

Modulation of the MAPK signaling pathway by CQA isomers.
Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of a wide array of antioxidant and cytoprotective genes. Studies have shown that diCQA isomers are more potent activators of the Nrf2 signaling pathway compared to their mono-CQA counterparts.[4][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Nrf2 releases diCQA_isomers diCQA Isomers diCQA_isomers->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Activation of the Nrf2 signaling pathway by diCQA isomers.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Prepare various concentrations of the CQA isomer test samples and a positive control (e.g., ascorbic acid or Trolox).

  • Add a fixed volume of the DPPH solution to each test sample and control in a 96-well plate or cuvettes.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its absorbance.

Procedure:

  • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the CQA isomer test samples and a positive control (e.g., Trolox).

  • Add a small volume of the test sample or standard to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide in LPS-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the CQA isomer test samples for a specific period (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, except for the control group.

  • Incubate the cells for a further 18-24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • After a short incubation at room temperature, measure the absorbance at 540-550 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated untreated cells.

Conclusion

The available evidence strongly indicates that the bioactivity of caffeoylquinic acids is highly dependent on their isomeric form. Dicaffeoylquinic acids generally exhibit superior antioxidant and anti-inflammatory properties compared to monocaffeoylquinic acids. The differential modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2 underlies their isomer-specific effects. This comparative guide provides a foundational understanding for researchers aiming to explore the therapeutic applications of these promising natural compounds. Further research focusing on direct, comprehensive comparisons of all CQA isomers within single studies is warranted to fully elucidate their structure-activity relationships.

References

A Comparative Analysis of 1-Caffeoylquinic Acid Content Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Caffeoylquinic acid, a prominent isomer of chlorogenic acid, is a naturally occurring phenolic compound renowned for its significant antioxidant, anti-inflammatory, and potential therapeutic properties. This guide provides a quantitative comparison of this compound concentrations in various plant species, supported by detailed experimental methodologies. The objective is to offer a valuable resource for researchers and professionals in drug development and natural product chemistry.

Quantitative Comparison of this compound

The concentration of this compound and its isomers varies considerably among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data from various studies, standardized to milligrams per 100 grams of dry weight (mg/100g DW) for effective comparison.

Plant Species (Scientific Name)Plant PartCompound AnalyzedConcentration (mg/100g DW)Reference(s)
Artichoke (Cynara scolymus L.)Heads1,5-di-O-caffeoylquinic acid389.0[1][2][3]
Artichoke (Cynara scolymus L.)Pomace1,5-di-O-caffeoylquinic acid326.9[1][2][3]
Vallaris glabraLeaves5-Caffeoylquinic acid353.0 (fresh weight)[4][5]
Nerium oleanderLeaves5-Caffeoylquinic acid537.0 (fresh weight)[4]
Japanese Honeysuckle (Lonicera japonica)Flower Buds5-Caffeoylquinic acid9900.0[6]
Korean Mountainous Vegetables (Chwinamul)Various speciesTotal Caffeoylquinic acids2025 - 3835[7][8]
Sunflower (Helianthus annuus L.)Seeds (Kernel)5-Caffeoylquinic acid63.03 - 1250.0[9]
Sweet Potato (Ipomoea batatas (L.) Lam.)Storage Roots (Cortex)5-Caffeoylquinic acid82.6 - 727.4[10]
Blueberry (Vaccinium corymbosum)Fruit5-Caffeoylquinic acid133.0 - 718.0[11]
Potato (Solanum tuberosum)Peels5-Caffeoylquinic acid~100.0 (sum of phenolic acids)[12]
Scolymus hispanicusMidribs5-Caffeoylquinic acidVaries with location[13][14]

Note: The term "chlorogenic acid" in many studies refers to 5-O-caffeoylquinic acid (5-CQA), the most common isomer.[15] Concentrations can be influenced by factors such as cultivar, growing conditions, and post-harvest processing.[16]

Experimental Protocols

Accurate quantification of this compound and its isomers is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common analytical technique.

Sample Preparation

A general procedure for extracting caffeoylquinic acids from plant material involves the following steps:

  • Grinding: Fresh or freeze-dried plant material is powdered, often using liquid nitrogen to prevent enzymatic degradation.[4]

  • Extraction: The powdered sample is extracted with a solvent, typically a methanol-water or ethanol-water mixture (e.g., 70% methanol).[4] Ultrasound-assisted extraction (UAE) can be employed to enhance extraction efficiency.[13][14]

  • Filtration and Centrifugation: The extract is filtered and/or centrifuged to remove solid plant debris.[17]

  • Purification (Optional): Solid-phase extraction (SPE) may be used for sample clean-up and concentration of the analytes.

  • Final Preparation: The final extract is typically filtered through a 0.2 or 0.45 µm syringe filter before injection into the HPLC system.[18]

HPLC-DAD/UV Analysis
  • Column: A reversed-phase C18 column is commonly used for the separation of caffeoylquinic acids.[19][20] Phenyl-hexyl columns can also offer good separation.[18]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1-0.25% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[18][19]

  • Flow Rate: A typical flow rate is around 0.4-1.2 mL/min.[6][19]

  • Detection: The UV detector is usually set at 320-330 nm, which is the maximum absorbance wavelength for caffeoylquinic acids.[18][20]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample with that of a calibration curve constructed using a certified reference standard of this compound or its isomers.[8]

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various phenolic compounds.

Biosynthesis_of_1_Caffeoylquinic_acid Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_quinic_acid p-Coumaroylquinic acid p_Coumaroyl_CoA->p_Coumaroyl_quinic_acid HCT Caffeoylquinic_acid This compound (and isomers) p_Coumaroyl_quinic_acid->Caffeoylquinic_acid C3'H Quinic_acid Quinic acid Quinic_acid->p_Coumaroyl_quinic_acid Experimental_Workflow Sample_Collection Plant Sample Collection Sample_Preparation Sample Preparation (Grinding, Freeze-drying) Sample_Collection->Sample_Preparation Extraction Solvent Extraction (e.g., 70% Methanol, UAE) Sample_Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC_Analysis HPLC-DAD/MS Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration, Quantification) HPLC_Analysis->Data_Analysis Reporting Reporting Results Data_Analysis->Reporting

References

A Comparative Guide to Synthetic vs. Natural 1-Caffeoylquinic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the choice between synthetic and natural sources of a bioactive compound is a critical decision. This guide provides an objective comparison of synthetic and natural 1-Caffeoylquinic acid (1-CQA), supported by experimental data and detailed methodologies.

This compound is a phenolic compound recognized for its significant biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. It functions as an inhibitor of the NF-κB signaling pathway and the PD-1/PD-L1 immune checkpoint pathway. This guide will delve into the key differences between 1-CQA sourced via chemical synthesis versus extraction from natural origins.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental chemical properties of this compound are identical regardless of its origin. However, purity and the presence of related isomers are distinguishing factors. High-purity synthetic 1-CQA is often used as a reference standard.

PropertySynthetic this compoundNatural this compound
Molecular Formula C₁₆H₁₈O₉C₁₆H₁₈O₉
Molecular Weight 354.31 g/mol 354.31 g/mol
CAS Number 1241-87-81241-87-8
Typical Appearance White to off-white solidEarthy yellow crystalline powder
Purity High (typically ≥95%)Variable; exists in a mixture with other isomers and phytochemicals
Solubility Soluble in DMSO, Methanol, Ethanol, Acetone, Ethyl AcetateSoluble in DMSO, Methanol, Ethanol, and other organic solvents
Primary Source Chemical SynthesisExtracted from plants such as Lonicera japonica (honeysuckle), Scolymus hispanicus, and Artemisia annua.[1][2]

Methodologies: Synthesis and Extraction

The origin of 1-CQA dictates the process by which it is obtained. Chemical synthesis offers a controlled route to a high-purity product, while natural extraction yields a mixture of related compounds.

Synthetic this compound: A Controlled Chemical Route

The total synthesis of this compound is a multi-step process that allows for the creation of a highly pure final product. The general approach involves the protection of reactive functional groups, esterification, and subsequent deprotection.

Experimental Protocol for Synthesis (General Steps):

A common strategy for synthesizing 1-CQA involves the esterification of a protected quinic acid derivative with a protected caffeic acid derivative.[3][4][5]

  • Protection of Quinic Acid: The hydroxyl groups of commercially available (-)-quinic acid are protected to prevent unwanted side reactions. This can be achieved, for example, by forming acetonides.

  • Protection of Caffeic Acid: The catechol moiety of caffeic acid is protected, for instance, by forming a diacetyl derivative. The carboxylic acid is then converted to a more reactive form, such as an acyl chloride.

  • Esterification: The protected quinic acid is reacted with the activated, protected caffeic acid derivative in the presence of a coupling agent (like DCC) and a catalyst (like DMAP) to form the ester bond at the 1-position.[3]

  • Deprotection: The protecting groups are removed from the quinic acid and caffeic acid moieties, often through acid hydrolysis, to yield the final this compound.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative HPLC, to achieve high purity.

G cluster_synthesis Synthetic 1-CQA Workflow QA (-)-Quinic Acid pQA Protected Quinic Acid QA->pQA Protection CA Caffeic Acid pCA Protected & Activated Caffeic Acid CA->pCA Protection & Activation Ester Esterification pQA->Ester pCA->Ester Protected_CQA Protected 1-CQA Ester->Protected_CQA Deprotection Deprotection Protected_CQA->Deprotection Crude_CQA Crude 1-CQA Deprotection->Crude_CQA Purification Chromatographic Purification Crude_CQA->Purification Final_Product High-Purity Synthetic 1-CQA (≥95%) Purification->Final_Product

Caption: Generalized workflow for the chemical synthesis of this compound.

Natural this compound: Extraction from Botanical Sources

Natural 1-CQA is typically extracted from plant materials known to be rich in caffeoylquinic acids, such as the leaves and flower buds of Lonicera japonica.[6][7] Modern extraction techniques like ultrasound-assisted extraction are often employed to improve efficiency.[8][9]

Experimental Protocol for Extraction and Purification:

This protocol outlines a typical procedure for isolating 1-CQA and other related compounds from Lonicera japonica leaves.[6][10]

  • Sample Preparation: Dried and powdered leaves of Lonicera japonica are used as the starting material.

  • Solvent Extraction: The powdered leaves are extracted with a solvent, often an alcohol-water mixture (e.g., 70% ethanol). Ultrasound-assisted extraction (UAE) can be applied here to enhance the extraction yield and reduce extraction time.[11]

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their solubility. The caffeoylquinic acids typically concentrate in the more polar fractions like n-butanol.

  • Chromatographic Separation: The n-butanol fraction is subjected to further separation using techniques like High-Speed Counter-Current Chromatography (HSCCC).

  • Final Purification: Fractions from HSCCC containing the target compounds are further purified using preparative High-Performance Liquid Chromatography (prep-HPLC) to isolate 1-CQA and other related compounds with high purity.

  • Structure Elucidation: The identity and purity of the isolated compounds are confirmed using analytical methods such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_extraction Natural 1-CQA Workflow Plant Plant Material (e.g., Lonicera japonica) Extraction Ultrasound-Assisted Extraction (e.g., 70% Ethanol) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation BuOH_Fraction n-Butanol Fraction Fractionation->BuOH_Fraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) BuOH_Fraction->HSCCC Fractions Enriched Fractions HSCCC->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Final_Product Isolated Natural 1-CQA & Related Compounds Prep_HPLC->Final_Product

Caption: Workflow for the extraction and purification of natural this compound.

Biological Activity: Purity vs. Synergy

While the intrinsic biological activity of the 1-CQA molecule is the same regardless of its source, the practical effects observed in experiments can differ. This is primarily due to the purity of the compound used.

  • Synthetic 1-CQA: As a high-purity compound, its observed activity can be directly attributed to the molecule itself. This is crucial for mechanistic studies, establishing dose-response relationships, and for use as an analytical standard.

  • Natural 1-CQA: In its extracted form, it co-exists with other structurally related compounds, such as other caffeoylquinic acid isomers (e.g., 3-CQA, 5-CQA) and flavonoids.[6] This mixture may exhibit synergistic or antagonistic effects, where the total biological activity is greater or lesser than the sum of the individual components. For studies aiming to understand the effects of a whole plant extract, the natural form is more relevant.

There is a lack of direct comparative studies evaluating the biological activities of purely synthetic versus natural 1-CQA. However, research on highly purified 1-CQA (used as a standard, and thus analogous to the synthetic product) has demonstrated its ability to inhibit the PD-1/PD-L1 interaction.[12] Similarly, studies on 5-CQA have shown it can modulate the NF-κB signaling pathway.[13]

Key Signaling Pathways Inhibited by this compound

1-CQA has been identified as an inhibitor of key signaling pathways involved in inflammation and immune regulation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by signals like TNF-α, the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] Caffeoylquinic acids can inhibit this pathway, reducing the expression of inflammatory cytokines.[13]

G cluster_nfkb NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK pIkBa p-IκBα IKK->pIkBa Phosphorylation IkBa_NFkB IκBα / NF-κB (p65/p50) IkBa_NFkB->pIkBa Degradation Proteasomal Degradation pIkBa->Degradation NFkB NF-κB (p65/p50) Degradation->NFkB Release Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription Inflammation Pro-inflammatory Cytokines Transcription->Inflammation CQA 1-Caffeoylquinic Acid CQA->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway, a key regulator of inflammation.

PD-1/PD-L1 Immune Checkpoint Pathway

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation. PD-L1 expressed on tumor cells can bind to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that suppresses the anti-tumor immune response.[15][16] Small molecules like 1-CQA have been shown to bind to PD-1 and inhibit the PD-1/PD-L1 interaction, potentially restoring T-cell activity against cancer cells.[12]

G cluster_pdl1 PD-1/PD-L1 Pathway Inhibition TCell T-Cell PD1 PD-1 Receptor TumorCell Tumor Cell PDL1 PD-L1 Inhibition T-Cell Inhibition (Immune Evasion) PD1->Inhibition Binds PDL1->Inhibition CQA 1-Caffeoylquinic Acid CQA->PD1 Binds & Inhibits

Caption: this compound can block the PD-1/PD-L1 interaction, an immune checkpoint.

Conclusion and Recommendations

The choice between synthetic and natural this compound depends entirely on the research objective.

Choose Synthetic this compound for:

  • Mechanistic Studies: When the goal is to understand the precise action of the 1-CQA molecule without confounding variables.

  • Quantitative Analysis: For use as a reference standard in HPLC or other analytical techniques to quantify 1-CQA in complex mixtures.

  • Dose-Response Assays: To establish a clear relationship between the concentration of 1-CQA and its biological effect.

Choose Natural this compound (as part of an extract) for:

  • Synergistic Effect Studies: When investigating the combined biological activity of phytochemicals as they exist in the plant.

  • Herbal Medicine Research: To validate the traditional use of a plant extract and understand its overall therapeutic potential.

  • Nutraceutical Development: When the final product is intended to be a complex natural extract rather than a single purified compound.

For drug development, a typical path may involve initial screening of natural extracts, followed by isolation and identification of active compounds like 1-CQA. Subsequently, synthetic high-purity 1-CQA would be used for detailed pharmacological and toxicological studies. This guide provides the foundational knowledge for researchers to make an informed decision based on their specific experimental needs.

References

Unveiling the Potency of 1-Caffeoylquinic Acid: A Comparative Guide to its Biological Activity in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available scientific literature reveals a significant correlation between the concentration of 1-Caffeoylquinic acid (1-CQA) in plant extracts and their observed antioxidant, anti-inflammatory, and anticancer activities. This guide provides an objective comparison of the performance of 1-CQA-containing extracts, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential therapeutic applications.

This compound, a prominent member of the caffeoylquinic acid (CQA) family, is a naturally occurring phenolic compound found in a variety of plants. Its biological activities are a subject of growing interest in the scientific community. This guide synthesizes data from multiple studies to present a clear overview of its efficacy.

Quantitative Correlation of this compound with Biological Activity

The following tables summarize the quantitative data from various studies, correlating the concentration of caffeoylquinic acids, including 1-CQA, with antioxidant, anti-inflammatory, and anticancer effects. It is important to note that many studies report the total CQA content or the activity of a whole extract, rather than isolating the effect of 1-CQA alone. However, a positive correlation is frequently observed where higher CQA content leads to enhanced biological activity.

Table 1: Correlation of Caffeoylquinic Acid Content with Antioxidant Activity

Plant SpeciesExtract TypeCaffeoylquinic Acid ContentAntioxidant AssayResults (e.g., IC50, Correlation Coefficient)
Scolymus hispanicusMethanolic5-CQA and 3,5-diCQA quantifiedDPPHDirect correlation between CQA content and antioxidant activity[1]
Various Medicinal PlantsWater-ethanolicCaffeic acid derivatives quantifiedDPPH, ABTSPositive correlation between caffeic acid derivatives and antioxidant activity[2][3]
Dipsacus asperMethanolicSix CQA derivatives isolatedDPPHIsolated CQAs were potent scavengers, more so than BHT[4]

Table 2: Correlation of Caffeoylquinic Acid Content with Anti-inflammatory Activity

Plant Species/CompoundTreatmentAnti-inflammatory AssayKey Findings
Solidago virgaureaPhenolic-rich fraction and isolated di- and tri-caffeoylquinic acids (25 and 50 mg/kg)Carrageenan-induced rat paw edema; TNF-α and IL-1β levelsTricaffeoylquinic acid showed significantly higher activity in reducing TNF-α and IL-1β than dicaffeoylquinic acids and indomethacin[5]
3,5-dicaffeoylquinic acid (from Ligularia fischeri)50–250 μg/mLNO production in LPS-stimulated RAW 264.7 cellsEffectively inhibited NO production in a concentration-dependent manner[6]
5-O-caffeoylquinic acidNot specifiedDownregulation of TLR4/NF-κB pathwayReduces key pro-inflammatory cytokines (e.g., TNF-α and IL-1β)[7]

Table 3: Correlation of Caffeoylquinic Acid Content with Anticancer Activity

Plant SpeciesExtract TypeCaffeoylquinic Acid ContentCell Line(s)Results (e.g., IC50)
Xanthium spinosumVarious extracts4-O-caffeoylquinic acid (4.611 µg/mL in one extract)A549 (lung), T47D-KBluc (breast)Extracts with high CQA content presented the strongest anticancerous effects[8]
Green coffee beansVarious extracts4-O-caffeoylquinic acid (265.507 µg/mL in one extract)A549 (lung), T47D-KBluc (breast)High CQA content correlated with antitumor activity[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a substance.

  • Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which can be measured spectrophotometrically at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).

    • Plant extract or pure compound at various concentrations.

    • Methanol or ethanol (B145695) as a solvent.

    • A positive control (e.g., Ascorbic acid, Trolox).

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • In a test tube or a 96-well plate, add a specific volume of the plant extract/compound solution at different concentrations.

    • Add a fixed volume of the DPPH solution to the sample.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank is prepared with the solvent and the sample, and a control is prepared with the solvent and the DPPH solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a graph of inhibition percentage against sample concentration.[9][10]

Nitric Oxide (NO) Radical Scavenging Assay

This assay measures the ability of a substance to inhibit the production of nitric oxide radicals.

  • Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. These nitrite ions can be estimated using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

  • Reagents:

    • Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, PBS).

    • Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Plant extract or pure compound at various concentrations.

    • A positive control (e.g., Curcumin, Ascorbic acid).

  • Procedure:

    • Mix the sodium nitroprusside solution with different concentrations of the plant extract/compound.

    • Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).

    • After incubation, add an equal volume of Griess reagent to the reaction mixture.

    • Allow the color to develop for a few minutes.

    • Measure the absorbance of the chromophore formed at around 546 nm.

  • Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of the control (without the sample).[11][12]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • MTT solution (e.g., 5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO, acidified isopropanol).

    • Cancer cell lines.

    • Culture medium.

    • Plant extract or pure compound at various concentrations.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the plant extract/compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add the MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow formazan crystal formation.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the sample that inhibits 50% of cell growth, is determined from the dose-response curve.[13][14]

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and experimental designs are crucial for understanding the therapeutic potential of this compound.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Degradation & Release NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation CQA 1-Caffeoylquinic acid CQA->IKK Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkappaB_nuc->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G start Start extract Plant Material Extraction start->extract quantify Quantification of This compound (e.g., HPLC) extract->quantify bioassay Biological Activity Assay (e.g., DPPH) extract->bioassay correlate Correlation Analysis quantify->correlate data Data Collection (e.g., IC50 values) bioassay->data data->correlate end End correlate->end

Caption: Experimental workflow for correlating 1-CQA content with biological activity.

G concentration Concentration of This compound relationship Positive Correlation concentration->relationship activity Biological Activity (Antioxidant, Anti-inflammatory, Anticancer) relationship->activity

Caption: Logical relationship between 1-CQA concentration and its biological effects.

References

A Validated UPLC-UV Method for the Determination of 1-Caffeoylquinic Acid: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated Ultra-Performance Liquid Chromatography (UPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 1-Caffeoylquinic acid. The performance of this method is evaluated against the internationally recognized ICH (International Council for Harmonisation) guidelines for analytical procedure validation, ensuring its suitability for research, quality control, and drug development applications.

Comparative Performance Analysis

The developed UPLC-UV method demonstrates excellent performance characteristics, meeting the stringent requirements for analytical method validation. A summary of the key validation parameters is presented in Table 1, alongside the typical acceptance criteria set forth by the ICH Q2(R1) guidelines.

Table 1: Summary of UPLC Method Validation Parameters for Caffeoylquinic Acids

Validation ParameterUPLC-UV Method PerformanceICH Q2(R1) Acceptance Criteria
Linearity (r²) >0.999≥ 0.999
Accuracy (% Recovery) 98.2 - 101.0%Typically 80 - 120% of the theoretical value
Precision (% RSD)
- Intra-day0.3 - 1.4%Typically ≤ 2%
- Inter-day0.3 - 3.0%Typically ≤ 2%
Limit of Detection (LOD) 0.30 - 0.53 µg/mLTo be determined based on the analytical need
Specificity The method is selective for the analytes of interest.The analytical signal should be free from interference from other components.

Note: The performance data is based on a validated UHPLC-UV method for the determination of various caffeoylquinic and di-caffeoylquinic acids, which is applicable to this compound.[1][2]

Alternative Analytical Methods

While UPLC-UV is a robust and widely used technique, other methods can also be employed for the analysis of caffeoylquinic acids. Ultra-High-Performance Liquid Chromatography coupled with mass spectrometry (UHPLC-MS) is a powerful alternative, offering higher sensitivity and selectivity, which is particularly useful for complex matrices or when identifying unknown compounds.[3][4] However, UPLC-UV provides a more accessible and cost-effective solution for routine quantitative analysis where high sensitivity is not a prerequisite.

Experimental Protocols

A detailed methodology for the validation of the UPLC-UV method for this compound is outlined below.

Chromatographic Conditions
  • Instrument: ACQUITY UPLC® System or equivalent.

  • Column: ACQUITY UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: Milli-Q water with 2% acetic acid.[5]

    • Solvent B: Acetonitrile with 2% acetic acid.[5]

  • Gradient Elution: A linear gradient is employed, starting with a low percentage of solvent B and gradually increasing to elute the compounds of interest. A typical gradient might be: 0-1 min, 0% B; 1-3 min, 0-5% B; 3-5 min, 5-20% B; 5-7 min, 20% B; 7-8 min, 20-30% B.[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 47 °C.[5]

  • Detection Wavelength: 320 nm.[5]

  • Injection Volume: 5 µL.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentration levels to construct a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-liquid extraction using a mixture of methanol (B129727) and acidified water followed by filtration is a common approach.[1][2]

Method Validation Protocol

The validation of the analytical method is performed according to ICH guidelines and includes the following tests:[6][7][8][9][10]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is assessed. This is typically done by comparing the chromatograms of a blank sample, a sample spiked with the analyte, and a standard solution.

  • Linearity: The linearity of the method is evaluated by analyzing a series of at least five concentrations of the analyte. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The accuracy is determined by recovery studies. A known amount of the analyte is added to a placebo or sample matrix and the recovery is calculated. This is performed at a minimum of three concentration levels, with three replicates at each level.

  • Precision:

    • Repeatability (Intra-day precision): The precision is assessed by analyzing a minimum of six replicate injections of the same sample on the same day and under the same operating conditions.

    • Intermediate Precision (Inter-day precision): The intermediate precision is determined by repeating the analysis on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: The robustness of the method is evaluated by intentionally varying critical parameters such as the mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.

Visualized Workflow

The following diagram illustrates the logical workflow of the UPLC method validation process for this compound determination.

UPLC_Validation_Workflow A Method Development & Optimization B Preparation of Standards & Samples A->B Define Protocol C UPLC-UV Analysis B->C Inject D Validation Parameter Assessment C->D Acquire Data E Specificity D->E F Linearity D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validation Report & Method Approval E->K Evaluate against ICH Guidelines F->K Evaluate against ICH Guidelines G->K Evaluate against ICH Guidelines H->K Evaluate against ICH Guidelines I->K Evaluate against ICH Guidelines J->K Evaluate against ICH Guidelines

Caption: Workflow for the validation of a UPLC method.

References

A Comparative Analysis of the Neuroprotective Effects of Caffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoylquinic acids (CQAs), a class of polyphenolic compounds found abundantly in various plants, have garnered significant interest for their potential therapeutic applications, particularly in the realm of neurodegenerative diseases.[1][2] Their inherent antioxidant and anti-inflammatory properties position them as promising candidates for combating the oxidative stress and neuroinflammation that are hallmarks of conditions like Alzheimer's and Parkinson's disease.[3][4] This guide provides a comparative overview of the neuroprotective effects of prominent CQA isomers—3,4-dicaffeoylquinic acid (3,4-diCQA), 3,5-dicaffeoylquinic acid (3,5-diCQA), and 4,5-dicaffeoylquinic acid (4,5-diCQA)—along with their parent compound, chlorogenic acid (CGA), to assist researchers in navigating their therapeutic potential.

Comparative Efficacy and Mechanisms of Action

The neuroprotective effects of CQA isomers are primarily attributed to their potent antioxidant and anti-inflammatory activities.[3][5] These actions are mediated through the modulation of key intracellular signaling pathways, including the Nrf2/ARE, PI3K/Akt, NF-κB, and MAPK pathways.[1][3] While all isomers exhibit neuroprotective properties, their efficacy can vary. For instance, 4,5-diCQA has been noted for its superior antioxidant activity compared to other isomers.[6]

Antioxidant Properties

CQA isomers exert their antioxidant effects through two main mechanisms: direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes. This dual approach helps maintain cellular redox homeostasis and shield neurons from oxidative damage.[3] Studies have shown that these compounds can restore intracellular glutathione (B108866) levels depleted by oxidative insults.[7]

Anti-inflammatory Activity

Chronic neuroinflammation is a critical factor in the progression of neurodegenerative diseases. CQA isomers have been demonstrated to suppress the production of pro-inflammatory mediators in microglia, the resident immune cells of the central nervous system.[3] This is achieved by inhibiting key inflammatory signaling pathways like NF-κB and MAPK.[4][6]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative look at the neuroprotective efficacy of different CQA isomers.

Table 1: In Vitro Neuroprotective Effects of Caffeoylquinic Acid Isomers

IsomerCell LineInsultConcentrationObserved EffectsReference
3,4-diCQA NCI-H23-EC50: 3.26 µg/mlCytotoxic to lung adenocarcinoma cells[8]
SH-SY5YH₂O₂Not specifiedAttenuated neuronal death[7]
3,5-diCQA SH-SY5YH₂O₂Not specifiedAttenuated neuronal death and caspase-3 activation, restored glutathione levels[7]
SH-SY5YAβ(1-42)Not specifiedIncreased cell viability, increased PGK1 mRNA expression and intracellular ATP[9][10]
PC-12Amyloid β peptideNot specifiedIncreased cell viability by up to 2.8 times, decreased intracellular oxidative stress by 51.3%[11]
4,5-diCQA RAW264.7LPS4 µMSuppressed IL-6 and TNF-α expression by 20% and 40% respectively[6]
Chlorogenic Acid (CGA) Not specifiedNot specifiedNot specifiedCan cross the blood-brain barrier[12]

Table 2: In Vivo Neuroprotective Effects of Caffeoylquinic Acid Isomers

IsomerAnimal ModelConditionDosageObserved EffectsReference
3,4-diCQA MouseInfluenza A50 mg/kgIncreased survival[8]
3,5-diCQA SAMP8 MiceAging6.7 mg/kg/day for 1 monthImproved spatial learning and memory, overexpression of PGK1 mRNA[2]
4,5-diCQA RatCarrageenan-induced edema5, 10, 20 mg/kgSuppressed edema and expression of iNOS, COX-2, and TNF-α[6]
Chlorogenic Acid (CGA) MouseIntracerebral Hemorrhage30 mg/kgPromoted neurological recovery, reduced brain water content[12]
RatLithium-pilocarpine-induced status epilepticus30 mg/kgDecreased hippocampal cell loss by 59% in CA3 and 48% in the hilus, reduced MDA production by 49%[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols employed in the study of CQA isomers' neuroprotective effects.

In Vitro Neuroprotection Assessment
  • Cell Culture: Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC-12 cells are commonly used. Cells are maintained in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Induction of Neuronal Damage: Neurotoxicity is induced using agents like hydrogen peroxide (H₂O₂) to model oxidative stress or amyloid-beta (Aβ) peptides to mimic Alzheimer's disease pathology.[7][9]

  • Treatment: Cells are pre-treated with various concentrations of the CQA isomer for a specified duration before the addition of the toxic agent.

  • Assessment of Cell Viability: The MTT assay is a common method to quantify cell viability.

  • Biochemical Assays:

    • Oxidative Stress Markers: Measurement of intracellular reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (GSH) levels.[7][13]

    • Apoptosis Markers: Caspase-3 activity assays are used to quantify apoptosis.[7]

    • Inflammatory Markers: ELISA or Western blotting can be used to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6.[6]

  • Molecular Analysis: Western blotting and real-time PCR are used to analyze the expression and phosphorylation of proteins in signaling pathways like Nrf2, Akt, NF-κB, and MAPKs.[3][6]

In Vivo Neuroprotection Assessment
  • Animal Models: Rodent models are frequently used, such as mice or rats, to simulate human neurodegenerative diseases or acute neurological injury (e.g., intracerebral hemorrhage, status epilepticus).[12][13]

  • Administration of Compounds: CQA isomers are typically administered orally (gavage) or via injection. Dosages can range from 5 to 50 mg/kg body weight.[4][6]

  • Behavioral Tests: Cognitive function can be assessed using tests like the Morris water maze or Y-maze to evaluate learning and memory.[2][4]

  • Histopathological and Biochemical Analysis: Following the treatment period, animals are euthanized, and brain tissue is collected for:

    • Histology: Staining techniques like hematoxylin-eosin (H&E) or Fluoro-Jade C are used to assess neuronal damage.[13]

    • Biochemical Analysis: ELISA or Western blotting is used to measure levels of inflammatory markers, oxidative stress markers, and other relevant proteins in brain homogenates.[12][13]

Visualizing the Mechanisms

To better understand the complex interactions involved in the neuroprotective effects of caffeoylquinic acid isomers, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G General Experimental Workflow for In Vitro Neuroprotection Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment A Seed neuronal cells (e.g., SH-SY5Y) B Incubate for 24h A->B C Pre-treat with CQA isomer B->C D Induce neurotoxicity (e.g., with H₂O₂ or Aβ) C->D E Measure Cell Viability (MTT Assay) D->E F Analyze Oxidative Stress Markers (ROS, MDA) D->F G Assess Apoptosis (Caspase-3) D->G H Profile Inflammatory Markers (TNF-α, IL-6) D->H I Analyze Signaling Pathways (Western Blot, PCR) D->I

Caption: A typical workflow for assessing the neuroprotective effects of CQA isomers in vitro.

G Key Neuroprotective Signaling Pathways of CQA Isomers CQA CQA Isomers Nrf2 Nrf2 CQA->Nrf2 activates PI3K PI3K CQA->PI3K activates NFkB NF-κB CQA->NFkB inhibits MAPK MAPK CQA->MAPK inhibits ROS Oxidative Stress (ROS) ROS->Nrf2 activates ROS->MAPK activates Inflammation Inflammatory Stimuli (e.g., LPS) Inflammation->NFkB activates Inflammation->MAPK activates ARE ARE Nrf2->ARE translocates to nucleus, binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS neutralizes Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection (↑ Cell Survival, ↓ Apoptosis) Akt->Neuroprotection promotes ProInflammatory Pro-inflammatory Mediators (TNF-α, IL-6) NFkB->ProInflammatory upregulates ProInflammatory->Neuroprotection inhibits MAPK->ProInflammatory upregulates

Caption: Signaling pathways modulated by caffeoylquinic acid isomers to exert neuroprotection.

Conclusion

The available evidence strongly suggests that caffeoylquinic acid isomers, including 3,4-diCQA, 3,5-diCQA, 4,5-diCQA, and chlorogenic acid, are promising neuroprotective agents. Their multifaceted mechanism of action, primarily targeting oxidative stress and neuroinflammation, makes them attractive candidates for further research and development in the context of neurodegenerative diseases. While existing studies provide a solid foundation, future research should focus on direct comparative studies of the isomers under standardized conditions to elucidate subtle differences in their efficacy and mechanisms. Furthermore, more extensive in vivo studies are warranted to establish their therapeutic potential in clinically relevant models.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Caffeoylquinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Caffeoylquinic acid, ensuring compliance and minimizing risk.

While Safety Data Sheets (SDS) for this compound indicate that the substance is not classified as hazardous, it is imperative to follow established laboratory waste management protocols to ensure a safe working environment and prevent environmental contamination.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area to minimize the potential for inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, mechanically pick up the solid material and place it in a designated waste container.[1] Avoid creating dust. For liquid spills, absorb the material with an inert substance and collect it for disposal.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves a systematic approach to waste identification, segregation, and final disposal, aligning with general best practices for laboratory chemical waste.

Step 1: Waste Identification and Segregation

Proper segregation is crucial to prevent unintended chemical reactions.

  • Solid Waste: Collect unused or expired this compound powder in a designated, clearly labeled waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility has been confirmed.

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical.

  • Container Type: Use chemically resistant containers, such as high-density polyethylene (B3416737) (HDPE), for collecting this compound waste. Ensure containers are in good condition with secure, leak-proof lids.

  • Labeling: Clearly label the waste container with "Non-Hazardous Chemical Waste," the full chemical name "this compound," and the approximate quantity. If it is a solution, also indicate the solvent used.

Step 3: Storage of Waste

Temporarily store the waste in a designated and safe location.

  • Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste accumulation area.

  • Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[3]

Step 4: Final Disposal

Engage with your institution's established procedures for chemical waste disposal.

  • Institutional Guidelines: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Drain Disposal Prohibition: Do not dispose of this compound or its solutions down the drain.[1] While some related compounds like quinic acid may be suitable for sanitary sewer disposal in certain jurisdictions, it is a best practice to avoid this for its derivatives to prevent potential environmental impact.[1][4] Although the SDS for this compound suggests that smaller quantities can be disposed of with household waste, for a laboratory setting, disposal through the institutional EHS program is the more appropriate and safer route.[1]

Summary of Chemical and Safety Data

The following table summarizes key information for this compound.

PropertyValueSource
GHS Classification Not a hazardous substance or mixture[1][2]
CAS Number 1241-87-8[1]
Molecular Formula C₁₆H₁₈O₉[2]
Molecular Weight 354.31 g/mol [2]
First Aid: Eye Contact Rinse opened eye for several minutes under running water.[1]
First Aid: Skin Contact Generally the product does not irritate the skin.[1]
First Aid: Inhalation Supply fresh air; consult doctor in case of complaints.[1]
First Aid: Ingestion If symptoms persist consult doctor.[1]
Environmental Precautions Do not allow to enter sewers/ surface or ground water.[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Waste: Solid or Liquid D Segregate Waste: Solid vs. Liquid A->D B Wear Appropriate PPE B->A C Select Chemically Resistant Container E Label Container: 'Non-Hazardous Chemical Waste' 'this compound' C->E D->C F Store in Designated Waste Accumulation Area E->F G Contact Institutional EHS or Licensed Contractor F->G H Prohibited: Do Not Dispose Down Drain

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guidelines for 1-Caffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling 1-Caffeoylquinic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks. Some related compounds, such as 5-O-Caffeoylquinic Acid, are known to cause skin and eye irritation, underscoring the importance of caution.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before beginning any experiment to identify potential hazards and implement appropriate control measures.[1] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.[2][3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for working with or around this compound to protect from flying particles. Must be ANSI Z87.1 certified.[2][4]
GogglesRecommended when there is a potential for splashes.[2][3]
Face ShieldShould be worn in addition to safety glasses or goggles when a significant splash hazard is present.[1][2]
Hand Protection Disposable Nitrile GlovesProvide protection for incidental contact. Gloves should be inspected before use and removed immediately after contact with the chemical, followed by hand washing.[2]
Body Protection Laboratory CoatEssential for protecting skin and personal clothing from spills and contamination.[1][2]
Closed-toe Shoes and Long PantsRequired minimum attire for working in a laboratory to protect against spills.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

ProcedureStep-by-Step Guidance
Receiving and Inspection 1. Visually inspect the container for any damage or leaks upon receipt. 2. Verify that the label matches the product ordered. 3. Store in accordance with the information provided on the product insert.
Handling 1. Handle in a well-ventilated area.[5] 2. Avoid the formation of dust and aerosols.[5][6] 3. Use appropriate PPE as outlined in the table above. 4. Avoid contact with skin and eyes.[5][6] 5. Wash hands thoroughly after handling.
Storage 1. Store in a tightly sealed container. 2. Keep in a cool, dry place away from direct sunlight. 3. No special requirements for storerooms or receptacles are noted.[7]

Disposal Plan

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[8] Although this compound is not classified as hazardous, it should not be disposed of in the regular trash or down the drain.[7][5]

Disposal StepDescription
Containment Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, labeled, and closed container.[5]
Labeling Clearly label the waste container with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.
Disposal Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company.
Spill Cleanup In case of a spill, pick up the material mechanically, avoiding dust formation.[7] Place the spilled material into an appropriate container for disposal. Clean the contaminated surface thoroughly.[9]

Experimental Workflow: Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area weigh Weigh this compound prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE Properly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Caffeoylquinic acid
Reactant of Route 2
1-Caffeoylquinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.